Docosahexaenoyl glycine
Description
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Properties
IUPAC Name |
2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKSIFICEQGH-SFGLVEFQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Docosahexaenoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules receiving increasing attention for their diverse biological activities. Structurally, it consists of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the current scientific understanding of DHA-Gly, including its synthesis, analytical quantification, and biological functions, with a particular focus on its role in cellular signaling and inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this molecule.
Chemical Properties and Synthesis
Docosahexaenoyl glycine is a lipoamino acid with a molecular formula of C24H35NO3 and a molecular weight of 385.5 g/mol . Its structure combines the hydrophobicity of the long-chain polyunsaturated fatty acid DHA with the hydrophilicity of the glycine moiety.
Chemical Synthesis
A standard method for the chemical synthesis of N-acyl amino acids like DHA-Gly involves the acylation of the amino acid with the corresponding fatty acid chloride.
Experimental Protocol: Chemical Synthesis of this compound
-
Activation of Docosahexaenoic Acid: Docosahexaenoic acid (DHA) is converted to its acyl chloride derivative. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used as the activating agent. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature.
-
Acylation of Glycine: Glycine is dissolved in a suitable aqueous or mixed solvent system, often with a base such as sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group. The DHA-Cl, dissolved in an inert organic solvent, is then added dropwise to the glycine solution under vigorous stirring at a controlled temperature (e.g., 0-4°C) to facilitate the amide bond formation.
-
Work-up and Purification: After the reaction is complete, the organic and aqueous layers are separated. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) and brine to remove unreacted glycine and base. The organic solvent is then evaporated under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a greener and more specific alternative to chemical methods. Lipases are commonly employed for the N-acylation of amino acids.
Experimental Protocol: Enzymatic Synthesis of this compound [1][2][3]
-
Enzyme Selection: A commercially available lipase (B570770), such as Candida antarctica lipase B (CALB), is often used due to its broad substrate specificity and stability.
-
Reaction Setup: Docosahexaenoic acid (or its methyl ester) and glycine are dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724) or a mixture of t-butanol and hexane). The immobilized lipase is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-50°C) with constant shaking or stirring for a period of 24-48 hours.
-
Monitoring and Purification: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the enzyme is removed by filtration. The solvent is evaporated, and the product is purified by column chromatography as described in the chemical synthesis protocol.
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endogenous lipids like DHA-Gly in biological matrices.
Experimental Protocol: LC-MS/MS Quantification of this compound [4][5]
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of biological sample (e.g., plasma, brain homogenate), add an internal standard (e.g., d8-N-arachidonoyl glycine).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating DHA-Gly from other lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and then re-equilibration at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 386.3 (corresponding to [M+H]⁺ of DHA-Gly).
-
Product Ion (Q3): A characteristic fragment ion, such as the one resulting from the loss of the glycine moiety, should be monitored. The exact m/z would be determined by direct infusion of a DHA-Gly standard.
-
-
Collision Energy and other parameters: These will need to be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Biological Activities and Signaling Pathways
DHA-Gly exhibits a range of biological activities, primarily centered around the modulation of specific cellular receptors and its anti-inflammatory properties.
Interaction with GPR55
This compound has been identified as an inverse agonist of the G-protein coupled receptor 55 (GPR55).[6] This interaction can trigger downstream signaling cascades.
GPR55 Signaling Pathway
Upon interaction with GPR55, a signaling cascade is initiated, often involving the Gα13 subunit of the heterotrimeric G-protein.[7][8] This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8][9] The activation of this pathway can lead to changes in the actin cytoskeleton and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[7][8][9]
Modulation of TRPV4 Channels
DHA-Gly has been shown to potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes.[6]
TRPV4 Signaling Pathway
The potentiation of TRPV4 by DHA-Gly leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium can activate downstream signaling molecules, including Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[10][11] These kinases can then phosphorylate various target proteins, leading to a range of cellular responses.
References
- 1. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
endogenous presence of Docosahexaenoyl glycine in the brain
An In-depth Technical Guide on the Endogenous Presence of Docosahexaenoyl Glycine (B1666218) in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids found within the central nervous system. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, this molecule is implicated in various physiological processes, including neuroinflammation and sensory signaling. Its presence in specific brain regions and its ability to interact with key receptor systems, such as cannabinoid and TRPV receptors, highlight its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of DHA-Gly in the brain, detailing its quantification, biosynthesis, metabolism, and signaling pathways. It includes structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Endogenous Presence and Quantification
DHA-Gly has been identified and quantified as an endogenous constituent in the mammalian brain, although its distribution appears to be region-specific.[1] Initial lipidomics studies have primarily focused on porcine and rodent models, revealing concentrations in the low picomolar range per gram of tissue. The levels of DHA-Gly, along with other N-acyl amides, can be dynamically regulated in response to physiological stimuli, such as inflammation.[1]
Quantitative Data
The quantification of DHA-Gly is challenging due to its low abundance. The data collected to date has been primarily from porcine brain tissue, with studies in rodent models often focusing on relative changes under inflammatory conditions rather than absolute baseline concentrations.[1]
Table 1: Endogenous Levels of this compound (DHA-Gly) in Porcine Brain
| Brain Region | Concentration (pmol/g tissue) | Extraction Method | Reference |
|---|---|---|---|
| Cerebellum | 1 pmol/g | Ethyl acetate: Hexane | [1] |
| Hippocampus | Below Detection Limit | Ethyl acetate: Hexane | [1] |
| Hippocampus | Below Detection Limit | Chloroform: Methanol (B129727) |[1] |
Note: In a rodent model of acute inflammation (carrageenan stimulation), levels of N-acyl glycines, including DHA-Gly, were found to increase significantly in the striatum, hippocampus, and cerebellum, suggesting a role in the inflammatory response.[1][2]
Biosynthesis and Metabolism
The precise enzymatic pathways governing the synthesis and degradation of DHA-Gly in the brain are an active area of investigation. The prevailing hypothesis involves the direct conjugation of DHA to glycine. While the enzymes responsible are not definitively identified, evidence from related N-acyl amides suggests the involvement of enzymes like fatty acid amide hydrolase (FAAH) operating in a reverse-hydrolysis capacity, or Peptidase M20 Domain Containing 1 (PM20D1).[1][3]
Further metabolism of DHA-Gly can occur via cytochrome P450 enzymes, which convert it into epoxidized metabolites, adding another layer of complexity and potential biological activity to its signaling profile.[1]
Experimental Protocols
The accurate detection and quantification of DHA-Gly require sensitive and specific analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Extraction and Quantification of DHA-Gly from Brain Tissue
This protocol outlines a standard workflow for the analysis of DHA-Gly from brain tissue samples.
1. Tissue Homogenization:
- Weigh a frozen brain tissue sample (e.g., 50-100 mg).
- Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate:hexane (9:1 v/v) or 2:1 chloroform:methanol) containing an appropriate internal standard (e.g., d4-DHA-Gly).
- Homogenize the tissue thoroughly using a bead beater or sonicator, keeping the sample on ice to prevent degradation.
2. Lipid Extraction:
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Collect the supernatant (organic layer).
- For improved recovery, re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge again, and pool the supernatants.
- Dry the pooled organic extract under a gentle stream of nitrogen.
3. Sample Reconstitution and LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol or mobile phase A).
- Inject a portion of the sample (e.g., 5-10 µL) into the LC-MS/MS system.
- LC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
- Gradient: A linear gradient from ~40% B to 98% B over 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for DHA-Gly and the internal standard. The exact m/z values will depend on the adduct ion being monitored.
4. Data Analysis:
- Create a standard curve using authentic DHA-Gly standards of known concentrations.
- Quantify the amount of DHA-Gly in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
- Normalize the final concentration to the initial tissue weight (e.g., pmol/g).
// Nodes
A [label="Brain Tissue Sample\n(Frozen)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Add Extraction Solvent\n+ Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Homogenize\n(Bead Beater / Sonicator)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Centrifuge (4°C)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Collect Supernatant\n(Organic Layer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Dry Under Nitrogen", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Reconstitute in\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"];
H [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
I [label="Data Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Physiological Roles and Signaling Pathways
DHA-Gly is part of the broader N-acyl amide family, which includes well-known signaling lipids like anandamide (B1667382). These molecules are known to modulate a variety of physiological processes. The specific functions of DHA-Gly are still being elucidated, but current evidence points towards roles in inflammation and nociception, likely mediated through interactions with specific G protein-coupled receptors (GPCRs) and ion channels.[1][2][4]
Receptor Interactions
-
Cannabinoid and Orphan GPCRs: Like other N-acyl amides, DHA-Gly has been investigated for its interaction with cannabinoid receptors (CB1R, CB2R) and related orphan receptors like GPR55 and GPR119.[1] Activation of these receptors can influence neurotransmitter release, inflammation, and cellular metabolism.
-
TRPV1: DHA-Gly has been shown to be an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.[2] Activation of TRPV1 by endogenous ligands can lead to calcium influx and subsequent downstream signaling.
Conclusion and Future Directions
This compound is an emerging neuroactive lipid with a confirmed endogenous presence in the brain. Its synthesis from two critical neural molecules—DHA and glycine—and its interaction with key signaling receptors position it as a significant modulator of brain function. For researchers and drug development professionals, DHA-Gly and its metabolic pathways represent novel targets for therapeutic intervention in neurological disorders characterized by neuroinflammation and aberrant sensory signaling.
Future research should focus on:
-
Comprehensive Mapping: A more detailed quantitative map of DHA-Gly across different brain regions, in various species including humans, and under different physiological and pathological conditions.
-
Enzymatic Machinery: Definitive identification of the enzymes responsible for the biosynthesis and degradation of DHA-Gly.
-
Functional Characterization: In-depth investigation into the downstream consequences of its receptor interactions and its precise role in brain health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Docosahexaenoyl Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218), an N-acyl amino acid, is an endogenous signaling molecule composed of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. This molecule is part of a larger family of N-acyl amino acids that are gaining interest for their roles in various physiological processes, including neuromodulation, anti-inflammatory responses, and metabolic regulation. Understanding the biosynthetic pathways of docosahexaenoyl glycine is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting this class of bioactive lipids. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of this compound, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.
Introduction
N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to the amino group of an amino acid. This compound belongs to this family and is of particular interest due to the biological significance of its precursor, DHA, which is abundant in the brain and retina and is known for its neuroprotective and anti-inflammatory properties[1]. The conjugation of DHA with glycine suggests a potential for unique biological activities, distinct from its parent molecule. This guide will delve into the metabolic pathways responsible for the endogenous production of this compound.
Biosynthetic Pathways of this compound
The biosynthesis of N-acyl glycines, including this compound, is thought to occur through two primary pathways: a direct glycine-dependent conjugation pathway and a glycine-independent pathway involving the oxidation of N-acyl ethanolamines[2][3][4][5].
Glycine-Dependent Pathway
This pathway is considered the primary route for the synthesis of many N-acyl glycines and involves a two-step process[2][5].
-
Activation of Docosahexaenoic Acid: The first step is the activation of DHA to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS)[2][5][6].
-
Conjugation with Glycine: The newly formed docosahexaenoyl-CoA is then conjugated with glycine to form this compound. This step is catalyzed by a glycine N-acyltransferase (GLYAT) or a related enzyme with specificity for long-chain acyl-CoAs, such as GLYATL3[2][3][4][7].
Glycine-Independent Pathway
An alternative pathway involves the modification of a pre-existing N-acyl ethanolamine[2][3][4][5].
-
Formation of N-Docosahexaenoylethanolamine: This precursor is synthesized by the transfer of a docosahexaenoyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), a reaction that can be catalyzed by enzymes such as cytosolic phospholipase A2 epsilon (cPLA2ε)[8][9][10][11][12].
-
Oxidation to this compound: N-docosahexaenoylethanolamine undergoes a two-step oxidation process, first to an intermediate aldehyde by an alcohol dehydrogenase, and then to the final carboxylic acid, this compound, by an aldehyde dehydrogenase[3][5].
Other Potential Biosynthetic Enzymes
-
PM20D1: This secreted, bidirectional enzyme can synthesize N-acyl amino acids from a free fatty acid and an amino acid, and also catalyze the reverse hydrolytic reaction. It represents a potential alternative pathway for the synthesis of this compound, particularly in the extracellular space[11][13][14][15][16].
-
Cytochrome c: In the presence of hydrogen peroxide, cytochrome c has been shown to catalyze the formation of N-acyl glycines from their corresponding acyl-CoA and glycine[3].
Key Enzymes in this compound Biosynthesis
Acyl-CoA Synthetases (ACS)
These enzymes are critical for the initial activation of fatty acids. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes with varying substrate specificities. ACSL6 has been shown to play a significant role in the metabolism of DHA[2][8][9].
Glycine N-Acyltransferase (GLYAT) and GLYAT-like proteins
GLYATs catalyze the conjugation of acyl-CoAs with glycine. While classical GLYATs have a preference for short- to medium-chain acyl-CoAs, enzymes like GLYATL3 have been identified as being responsible for the synthesis of long-chain N-acylglycines[2][3][4][7][17].
PM20D1
Peptidase M20 domain-containing 1 (PM20D1) is a unique enzyme that can directly condense a fatty acid with an amino acid to form an N-acyl amino acid[13][14][15][16]. This provides a direct route to this compound from DHA and glycine.
Quantitative Data
Specific enzyme kinetic data for the biosynthesis of this compound is limited. However, data for the key enzymatic steps with relevant substrates are available and summarized below.
| Enzyme/System | Substrate(s) | Parameter | Value | Source |
| Rat Brain Microsomes | Docosahexaenoic Acid | Apparent Km | 26 µM | [14] |
| Human ACSL6V2 | Docosahexaenoic Acid | - | High Affinity | [2] |
| Human GLYAT (156Asn > Ser variant) | Benzoyl-CoA | s0.5 | 96.6 µM | [18] |
| Human GLYAT (156Asn > Ser variant) | Glycine | s0.5 | 16.6 mM | [18] |
| Recombinant PM20D1 | Oleate and Phenylalanine | Synthase Conversion | 1.2% ± 0.1% | [19] |
| Recombinant PM20D1 | N-oleoyl-phenylalanine | Hydrolase Conversion | 94.0% ± 0.8% | [19] |
Note: The kinetic parameters for GLYAT are for the substrate benzoyl-CoA, as data for docosahexaenoyl-CoA is not currently available. The PM20D1 data represents percentage conversion under specific assay conditions and not classical Michaelis-Menten kinetics.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-acyl glycines in biological matrices, which can be adapted for this compound.
5.1.1. Materials
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., N-docosahexaenoyl-[¹³C₂,¹⁵N]glycine)
-
LC-MS/MS system (e.g., Sciex 6500 QTRAP with ExionLC 2.0)[15]
-
C18 reverse-phase HPLC column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)[15]
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[15]
-
Mobile Phase B: Acetonitrile[15]
-
Acetonitrile (B52724), ice-cold
-
Chloroform
-
Methanol
-
1 N HCl
-
0.73% Sodium Chloride
5.1.2. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis[13].
5.1.3. Sample Preparation (Tissue)
-
Homogenize tissue in a suitable buffer.
-
Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
5.1.4. LC-MS/MS Analysis
-
Inject the sample onto the C18 column.
-
Perform a gradient elution with mobile phases A and B at a flow rate of 1 mL/min.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its internal standard will need to be optimized.
-
Quantify this compound by comparing its peak area to that of the internal standard.
siRNA-Mediated Knockdown of GLYATL3
This protocol describes a general method to study the role of an enzyme like GLYATL3 in the biosynthesis of this compound in a cell culture model (e.g., N18TG2 neuroblastoma cells)[17].
5.2.1. Materials
-
siRNA targeting GLYATL3 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent[20]
-
Opti-MEM Reduced-Serum Medium[20]
-
Appropriate cell culture plates and media
-
Cells to be transfected (e.g., N18TG2)
5.2.2. Protocol
-
The day before transfection, seed cells so they are 60-80% confluent at the time of transfection[20].
-
On the day of transfection, prepare the siRNA-lipid complexes. a. In one tube, dilute the siRNA in Opti-MEM medium. b. In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation[20][21].
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add serum-containing medium and continue to incubate for 24-72 hours.
-
Harvest the cells and perform downstream analysis, such as quantification of this compound by LC-MS/MS to determine the effect of the knockdown.
Visualizations
Biosynthesis Pathways
Caption: Proposed biosynthetic pathways of this compound.
Experimental Workflow for Quantification
Caption: Experimental workflow for LC-MS/MS quantification.
siRNA Knockdown Workflow
Caption: Workflow for siRNA-mediated enzyme knockdown.
Conclusion
The biosynthesis of this compound is a multifaceted process with several potential enzymatic pathways contributing to its endogenous production. The primary route is likely the glycine-dependent pathway involving the activation of DHA by an ACSL and subsequent conjugation to glycine by a GLYAT-like enzyme. However, alternative pathways involving the oxidation of N-docosahexaenoylethanolamine and the direct synthesis by PM20D1 may also play significant roles depending on the tissue and physiological context. Further research is required to fully elucidate the relative contributions of these pathways and to determine the specific kinetic parameters of the involved enzymes for this compound synthesis. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these pathways and to accurately quantify this important bioactive lipid. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for new therapeutic strategies targeting a range of physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 9. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Long-chain acyl-coenzyme A synthetase from rat brain microsomes. Kinetic studies using [1-14C]docosahexaenoic acid substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 20. google.com [google.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
The Endogenous Neuromodulator: A Technical Guide to the Mechanism of Action of Docosahexaenoyl Glycine in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid, is emerging as a critical lipid mediator in the central nervous system. Synthesized from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, this molecule exhibits significant neuromodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthesis, molecular targets, and signaling pathways of DHA-Gly within the neuronal environment. We will detail its function as a multi-target lipid mediator, acting as an inverse agonist at the G protein-coupled receptor 55 (GPR55) and a positive modulator of the transient receptor potential vanilloid 4 (TRPV4) channel. Furthermore, this document outlines the experimental protocols for its study and presents quantitative data on its activity, underscoring its therapeutic potential for neuroinflammatory and neurological disorders.
Biosynthesis and Metabolism of Docosahexaenoyl Glycine
DHA-Gly is an endogenously produced lipidated neurotransmitter found in the brain.[1][2] Its synthesis involves the covalent linkage of DHA to glycine via an amide bond.[1] While the precise biosynthetic pathways are still under investigation, it is suggested that enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) may be involved in its formation.[1][2]
The levels of DHA-Gly are dynamically regulated, particularly in response to neuroinflammatory conditions. For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, the formation of DHA-Gly is increased, which correlates with its anti-inflammatory effects.[2][3][4] This suggests a responsive system where the synthesis of this neuroprotective lipid is upregulated in states of neuronal stress.
Once formed, DHA-Gly can be further metabolized by cytochrome P450 epoxygenases into epoxidized derivatives.[1][3][4] These epoxidized metabolites are also bioactive and contribute to the overall anti-inflammatory profile of this lipid family.[1][3][4]
Core Mechanism of Action in Neurons
DHA-Gly exerts its effects on neurons through multiple molecular targets, establishing it as a multifunctional lipid mediator. Its actions are primarily centered on the modulation of specific receptors and ion channels, leading to anti-inflammatory and potentially neuroprotective outcomes.
G Protein-Coupled Receptor 55 (GPR55)
One of the key identified targets of DHA-Gly is the G protein-coupled receptor 55 (GPR55). DHA-Gly acts as an inverse agonist at this receptor.[1][2][3][4] Inverse agonism implies that it not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor. This interaction is significant in the context of neuroinflammation, as GPR55 activation has been linked to pro-inflammatory signaling. By inhibiting GPR55, DHA-Gly contributes to the suppression of inflammatory cascades in neuronal and glial cells.
Transient Receptor Potential Vanilloid 4 (TRPV4)
In addition to its effects on GPR55, DHA-Gly selectively potentiates the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2][3][4] This potentiation is specific, as DHA-Gly does not appear to significantly affect other related channels like TRPV1 or TRPM3.[1][3][4] TRPV4 channels are non-selective cation channels that play roles in various physiological processes, including sensory transduction and cellular signaling. The potentiation of TRPV4 by DHA-Gly suggests a complex role in modulating neuronal excitability and calcium signaling, which warrants further investigation. It is also an agonist at TRPV1 channels.[5]
Anti-inflammatory Effects in Microglia
A cornerstone of DHA-Gly's mechanism of action is its potent anti-inflammatory activity, particularly observed in microglia, the resident immune cells of the brain.[2] In response to inflammatory stimuli like LPS, microglia increase their production of DHA-Gly.[2][3][4] This endogenously synthesized DHA-Gly then acts in an autocrine or paracrine fashion to suppress the inflammatory response. This is achieved, in part, through its inverse agonism at GPR55, leading to a reduction in the production and release of pro-inflammatory mediators. This feedback loop positions DHA-Gly as a key regulator in resolving neuroinflammation.
Quantitative Data
The following table summarizes the quantitative data available regarding the levels and activity of N-acyl amides, including DHA-Gly, in the brain, particularly in response to inflammatory stimuli.
| Parameter | Brain Region | Condition | Change | Reference |
| N-acyl glycines | Striatum, Hippocampus, Cerebellum | 3 hours post-carrageenan injection | Significant increase | [5] |
| N-acyl ethanolamides | All brain areas tested | 3 hours post-carrageenan injection | Significant increase | [5] |
Experimental Protocols
The study of DHA-Gly's mechanism of action employs a range of sophisticated biochemical and cell biology techniques.
Synthesis of N-acyl Amides
For experimental use, N-acyl amides that are not commercially available are synthesized in-house. A general protocol involves the condensation of the acyl moiety (from a fatty acid or its coenzyme A derivative) with the amino acid.
-
Example Protocol for N-oleoyl glycine (NOG) Synthesis:
-
A mixture of 1-oleoyl-rac-glycerol (GMO) and oleic acid (OA) (3 mM each) is prepared.
-
This mixture is subjected to three wet-dry cycles, each lasting 24 hours at 90°C.
-
The reaction is carried out in the presence of 200 mM glycine at a pH of 9.8.
-
The formation of NOG is then confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS).[6]
-
Cell Culture and Stimulation
-
Microglial Cell Culture: BV-2 immortalized murine microglial cells or primary microglia are cultured in appropriate media.
-
Inflammatory Stimulation: To mimic neuroinflammatory conditions, cells are treated with lipopolysaccharide (LPS).
Analysis of Receptor Activity
-
Calcium Mobilization Assay:
-
HEK293 cells are engineered to express the receptor of interest (e.g., TRPV1-4).
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The N-acyl amides are added to the cells, and changes in intracellular calcium concentration are measured using fluorescence microscopy or a plate reader.[5]
-
This method is used to screen for agonists that cause an increase in intracellular calcium.
-
-
Antagonist Screening:
-
The TRPV-expressing HEK cells are pre-incubated with the N-acyl amide library.
-
A known agonist for the specific TRPV channel is then added.
-
A reduction or blockade of the agonist-induced calcium influx indicates antagonist activity.[5]
-
Quantification of N-acyl Amides
-
Lipid Extraction: Brain tissue or cell pellets are homogenized and lipids are extracted using organic solvents.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific N-acyl amides like DHA-Gly.[1]
Conclusion
This compound is a pleiotropic lipid mediator within the central nervous system, possessing a unique pharmacological profile. Its ability to act as an inverse agonist at GPR55 and a selective potentiator of TRPV4 channels provides a molecular basis for its observed anti-inflammatory and neuromodulatory effects. The upregulation of its synthesis during neuroinflammatory states highlights its role as part of an endogenous neuroprotective system. The continued elucidation of the signaling pathways governed by DHA-Gly and its metabolites offers promising avenues for the development of novel therapeutics targeting a range of neurological disorders characterized by inflammation and neuronal dysfunction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are Multifunctional Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are Multifunctional Lipid Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating N-acyl amino acids as a model protoamphiphilic system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Novel N-acyl Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies central to the discovery and characterization of novel N-acyl amides (NAAs), a diverse class of endogenous lipid signaling molecules. These compounds, characterized by a fatty acyl group linked to a primary amine, are pivotal in a multitude of physiological processes and represent a promising frontier in therapeutic development. This document details the workflows for their discovery, protocols for their characterization, and a summary of their biological activities.
Introduction to N-acyl Amides
N-acyl amides are a broad family of lipid signaling molecules involved in regulating inflammation, pain, metabolic homeostasis, and neurological functions.[1][2] They are generally categorized based on their amine head group, which can be an amino acid, a neurotransmitter, or ethanolamine, among others.[2] Well-known examples include the endocannabinoid anandamide (B1667382) (N-arachidonoyl ethanolamide) and the satiety factor oleoylethanolamide (OEA).[3] The vast structural diversity achievable by combining different fatty acids and amine-containing molecules suggests that hundreds of undiscovered NAAs exist, many of which may have unique biological roles and therapeutic potential.
Discovery of Novel N-acyl Amides: A Lipidomics Approach
The identification of novel, low-abundance NAAs has been revolutionized by advancements in high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS).[4] This "lipidomics" strategy allows for the sensitive and specific detection of these molecules in complex biological matrices.
The general workflow for the discovery of novel N-acyl amides is a systematic process that begins with biological sample collection and culminates in the identification of new molecules.
Caption: Workflow for Novel N-acyl Amide Discovery.
Quantitative Data of N-acyl Amide Activity
The biological activity of NAAs is quantified by their potency (EC₅₀/IC₅₀) and binding affinity (Kᵢ) at specific molecular targets. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
Table 1: Potency of Selected N-acyl Amides at GPCRs
| N-acyl Amide | Receptor Target | Assay Type | Potency (EC₅₀/IC₅₀) |
| N-palmitoyl serinol | GPR119 | Agonist | 9 µM[5] |
| N-myristoyl alanine | G2A | Agonist | 3 µM[5] |
| N-3-hydroxypalmitoyl ornithine | S1PR4 | Agonist | 32 µM[5] |
| N-acyloxyacyl glutamine | PTGIR | Antagonist | 15 µM[5] |
| N-oleoylethanolamide (OEA) | PPAR-α | Agonist | 120 nM |
Table 2: Potency of Selected N-acyl Amides at TRPV1 Ion Channel
| N-acyl Amide | Receptor Target | Assay Type | Potency (EC₅₀) |
| Olvanil | hTRPV1 | Agonist | 0.7 nM[6] |
| Rinvanil | hTRPV1 | Agonist | 6 nM[6] |
| Phenylacetylrinvanil (PhAR) | hTRPV1 | Agonist | 90 pM[6] |
Table 3: Binding Affinities (Kᵢ) of Anandamide Analogues at Cannabinoid Receptors
| Compound | CB1 Receptor (Kᵢ, nM) | CB2 Receptor (Kᵢ, nM) |
| Anandamide | 89 ± 9 | 371 ± 85 |
| 2'-Methyl anandamide | 102 ± 10 | 1180 ± 150 |
| 2'-Fluoro anandamide | 37 ± 4 | 240 ± 29 |
| 2'-Chloro anandamide | 23 ± 3 | 215 ± 35 |
| Data synthesized from reference[7]. |
Key Signaling Pathways
NAAs exert their effects by modulating specific signaling cascades. Their cellular concentrations are tightly controlled by a balance of biosynthesis and degradation enzymes.
Biosynthesis and Degradation of N-acyl Amino Acids (NAAAs)
The metabolic pathways for NAAAs are complex and not fully elucidated for all species. However, key enzymatic steps have been identified, particularly for the biosynthesis of N-acyl glycines and the general degradation of NAAAs.
Caption: General Metabolic Pathways of N-acyl Amino Acids.
S1PR4 Signaling Pathway Activated by Bacterial N-acyl Amides
Certain N-acyl amides produced by bacteria can mimic endogenous ligands and activate human G-protein coupled receptors (GPCRs) like the Sphingosine-1-Phosphate Receptor 4 (S1PR4), which is primarily expressed in immune cells.[5][8][9] Activation of S1PR4 can lead to the modulation of immune responses.
Caption: S1PR4 Signaling by a Bacterial N-acyl Amide.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the discovery and characterization of novel NAAs. Researchers should optimize these methods for their specific applications.
Protocol 1: Lipid Extraction from Tissue for NAA Discovery
This protocol is adapted from standard lipid extraction procedures using a methyl-tert-butyl ether (MTBE) based method, suitable for untargeted lipidomics.[10]
Materials:
-
Frozen tissue sample (~10-50 mg)
-
Methanol (B129727) (LC-MS grade), pre-chilled on ice
-
MTBE (HPLC grade), pre-chilled on ice
-
Ultrapure water, pre-chilled on ice
-
Internal standards (e.g., Avanti SPLASH LIPIDOMIX)
-
Homogenizer (e.g., bead beater)
-
Glass vials and tubes to prevent plasticizer contamination[11]
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Place the frozen tissue sample in a pre-chilled glass homogenization tube.
-
Add 225 µL of cold methanol containing the appropriate internal standards.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
Add 750 µL of cold MTBE to the homogenate.
-
Vortex vigorously for 1 minute, then incubate on an orbital shaker at 4°C for 1 hour.
-
To induce phase separation, add 188 µL of ultrapure water.
-
Vortex for 20 seconds and let stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.
-
Carefully collect the upper (organic) phase, which contains the lipids, and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 90:9:1 isopropanol:acetonitrile:water) for LC-MS analysis.[10]
Protocol 2: Untargeted NAA Profiling by UPLC-MS/MS
This protocol outlines a general method for separating and detecting NAAs using a reverse-phase C18 column coupled to a high-resolution mass spectrometer.[11]
Materials:
-
UPLC/HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[10]
-
Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid[10]
-
Reconstituted lipid extract from Protocol 1
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 65% Mobile Phase A, 35% Mobile Phase B).
-
Inject 2-5 µL of the reconstituted lipid extract.
-
Run a chromatographic gradient to separate the lipids. A typical gradient might be:
-
0-2 min: Hold at 35% B
-
2-9 min: Ramp to 100% B
-
9-16 min: Hold at 100% B
-
16.1-20 min: Return to 35% B for re-equilibration
-
-
Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode.
-
Acquire full MS scans over a mass range of m/z 300–1200.[12]
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions from the full MS scan.
-
Analyze the resulting data using lipidomics software (e.g., LipidSearch, MS-DIAL) to identify known NAAs and flag potential novel structures based on accurate mass and characteristic fragmentation patterns (e.g., neutral loss of the amine head group).
Protocol 3: GPCR Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a novel, unlabeled NAA by measuring its ability to compete with a known radioligand for binding to a receptor.[1][13][14]
Materials:
-
Cell membranes or tissue homogenate expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors)[7]
-
Novel N-acyl amide (test compound) at various concentrations
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[13]
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare dilutions of the novel NAA test compound.
-
In a 96-well plate, add in order:
-
150 µL of diluted cell membranes (e.g., 10-50 µg protein)[13]
-
50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of the radioligand at a fixed concentration (typically near its Kₔ value).
-
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 4: Calcium Mobilization Assay Using Fura-2 AM
This functional assay measures the ability of a novel NAA to activate receptors (like TRPV channels) that signal through an increase in intracellular calcium.[15][16]
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1)
-
Black-walled, clear-bottom 96-well plates
-
Pluronic F-127
-
Assay buffer (e.g., HEPES-buffered saline)
-
Probenecid (optional, to prevent dye leakage)[18]
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and injectors
Procedure:
-
Cell Plating: Seed the cells in the 96-well plate and grow overnight to reach 80-90% confluency.[15]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127).
-
Remove the growth medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[18]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with assay buffer (containing 2.5 mM probenecid, if used).[15]
-
Add 100 µL of fresh assay buffer to each well.
-
-
Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Set the reader to measure fluorescence emission at ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Using the instrument's injector, add the novel NAA (test compound) to the wells and continue recording the fluorescence ratio for several minutes to capture the full response.
-
-
Data Analysis:
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Plot the ratio change over time to visualize the response.
-
To determine potency, generate a dose-response curve by testing multiple concentrations of the NAA and calculate the EC₅₀ value.
-
Conclusion and Future Directions
The study of N-acyl amides is a rapidly advancing field. The systematic application of modern lipidomics, combined with robust biochemical and functional assays, continues to uncover novel members of this lipid family and elucidate their complex roles in health and disease. These molecules represent a rich source of potential drug targets and lead compounds for a wide range of pathologies, from metabolic disorders to chronic pain and inflammation. Future research will likely focus on mapping the complete "N-acyl amidome," understanding the intricate regulation of its metabolic pathways, and developing selective therapeutic agents that target these signaling systems.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. ionbiosciences.com [ionbiosciences.com]
The Role of Docosahexaenoyl Glycine in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amide synthesized from docosahexaenoic acid (DHA) and glycine, is emerging as a significant modulator of neuroinflammatory processes. This lipid mediator has demonstrated potent anti-inflammatory effects, primarily through its interaction with specific cellular receptors and signaling pathways within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's role in neuroinflammation, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling cascades. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neuroinflammatory disorders.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[1] Chronic activation of microglia leads to the excessive production of pro-inflammatory mediators, such as cytokines and chemokines, which contribute to neuronal damage and disease progression.[2][3]
Endogenous lipid mediators are increasingly recognized for their ability to resolve inflammation.[4] Docosahexaenoyl glycine (DHA-Gly) is one such mediator, formed through the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine.[5][6] Studies have shown that the levels of DHA-Gly increase in the brain during inflammatory conditions, suggesting its active role in the endogenous response to inflammation.[1][6][7] This guide will delve into the molecular mechanisms by which DHA-Gly exerts its anti-inflammatory and neuroprotective effects.
Biosynthesis and Metabolism of this compound
DHA-Gly is an N-acyl amide, a class of signaling lipids that includes the well-known endocannabinoid anandamide (B1667382).[7] The synthesis of DHA-Gly involves the enzymatic conjugation of DHA to glycine.[1] While the precise enzymatic pathways are still under investigation, it is understood that microglial cells can synthesize DHA-Gly, particularly under inflammatory stimuli like lipopolysaccharide (LPS).[1][6]
A crucial aspect of DHA-Gly's bioactivity is its further metabolism by cytochrome P450 enzymes. This process leads to the formation of epoxide derivatives, which have been shown to be even more potent anti-inflammatory molecules.[5][6] This metabolic conversion highlights a multi-tiered mechanism for the anti-inflammatory actions of DHA-Gly.
Mechanisms of Action in Neuroinflammation
DHA-Gly modulates neuroinflammation through interactions with several key receptor systems and signaling pathways. Its primary effects are observed in microglia, where it can attenuate the production of pro-inflammatory cytokines.[5]
G Protein-Coupled Receptor 55 (GPR55)
Recent studies have identified DHA-Gly as an inverse agonist of GPR55.[5][6] Inverse agonism implies that DHA-Gly not only blocks the action of activating ligands but also reduces the basal activity of the receptor. GPR55 activation has been linked to pro-inflammatory signaling, and by inhibiting its activity, DHA-Gly can dampen the inflammatory response in microglial cells.
Transient Receptor Potential Vanilloid 4 (TRPV4)
DHA-Gly has been shown to potentiate the activity of TRPV4 channels.[5][6] TRPV4 is a calcium-permeable ion channel involved in various physiological processes. The potentiation of TRPV4 by DHA-Gly may contribute to its overall modulatory effects on cellular signaling in the CNS, although the precise downstream consequences of this interaction in the context of neuroinflammation require further elucidation.
Peroxisome Proliferator-Activated Receptors (PPARs)
While direct binding of DHA-Gly to PPARs has not been definitively established, its parent molecule, DHA, is a known activator of PPARα and PPARγ.[8][9] These nuclear receptors are critical regulators of inflammatory gene expression.[10] It is plausible that DHA-Gly exerts some of its anti-inflammatory effects indirectly through the activation of PPARs, either by increasing the bioavailability of DHA or through the actions of its metabolites.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data from key studies on the effects of DHA-Gly and its related compounds on inflammatory markers.
| Compound | Cell Type | Stimulus | Measured Effect | Concentration/Dose | Result | Citation |
| DHA-Gly | BV-2 Microglia | LPS | Inhibition of IL-6 production | Not specified | Statistically significant inhibition | [5] |
| DHA | Caco-2 cells | - | Activation of PPARα | 25 µM | ~5.9-fold increase | [8] |
| DHA | Caco-2 cells | - | Activation of PPARγ | 25 µM | ~1.7-fold increase | [8] |
Note: Specific quantitative data such as IC50 values for DHA-Gly are not yet widely published and represent an area for future research.
Detailed Experimental Protocols
This section outlines the general methodologies used in the studies cited in this guide. Researchers should refer to the original publications for specific details and modifications.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells are commonly used as an in vitro model for neuroinflammation.[5][11]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for a specified period, often 24 hours.[11][12]
-
DHA-Gly Treatment: DHA-Gly is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the micromolar range, either prior to or concurrently with the LPS stimulation.[7]
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the gene expression of cytokines, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qPCR using specific primers for the target genes.[11]
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Inflammation: This is an acute model of localized inflammation. Male Sprague-Dawley rats receive an intraplantar injection of 3% carrageenan into the hind paw. DHA-Gly or other test compounds can be administered systemically or locally before or after the carrageenan injection to assess their anti-inflammatory effects.[7]
-
LPS-Induced Neuroinflammation: Adult C57Bl6/J mice are injected intraperitoneally (i.p.) with LPS to induce systemic inflammation, which leads to a neuroinflammatory response in the brain. Test compounds can be administered intravenously (i.v.) or through other routes prior to the LPS challenge.[11]
Lipid Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of endogenous lipids like DHA-Gly in biological samples (e.g., brain tissue, plasma, cell lysates).[13][14] Samples are typically subjected to lipid extraction, followed by chromatographic separation and mass spectrometric detection.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of DHA-Gly and a typical experimental workflow.
Caption: Signaling pathways of this compound.
Caption: A typical experimental workflow for studying DHA-Gly.
Conclusion and Future Directions
This compound is a promising endogenous lipid mediator with significant potential for the therapeutic modulation of neuroinflammation. Its multifaceted mechanism of action, involving the regulation of GPR55 and TRPV4, positions it as an attractive candidate for further investigation. The anti-inflammatory effects observed in preclinical models suggest that targeting the DHA-Gly signaling pathway could be a viable strategy for developing novel treatments for a variety of neurodegenerative and neuroinflammatory diseases.
Future research should focus on several key areas:
-
Elucidation of specific IC50 values and dose-response relationships for the effects of DHA-Gly on various inflammatory endpoints.
-
In-depth investigation of the downstream signaling cascades activated by DHA-Gly's interaction with TRPV4.
-
Exploration of the therapeutic potential of DHA-Gly's more potent epoxide metabolites.
-
Conducting more extensive in vivo studies to evaluate the efficacy of DHA-Gly in chronic models of neurodegenerative diseases.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of targeted therapies to combat the detrimental effects of chronic neuroinflammation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cytokines: powerful regulators of glial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Central Nervous System Developmental Regulation of Microglia via Cytokines and Chemokines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are Multifunctional Lipid Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulation of microglia by docosahexaenoic acid and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid-containing choline phospholipid modulates LPS-induced neuroinflammation in vivo and in microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Docosahexaenoyl Glycine with GPR55 and TRPV4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a novel modulator of two key cellular receptors: G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4). This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Notably, current research indicates that DHA-Gly acts as an inverse agonist at GPR55 and as a positive allosteric modulator or potentiator of TRPV4. These findings open new avenues for therapeutic intervention in conditions where these receptors are implicated, including neuroinflammation, pain, and cancer.
Introduction
N-acyl amides are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, N-acyl glycines, formed by the conjugation of a fatty acid with glycine, are gaining increasing attention. Docosahexaenoyl glycine (DHA-Gly) is of particular interest due to its origin from DHA, an essential omega-3 fatty acid with known neuroprotective and anti-inflammatory properties. This guide focuses on the molecular interactions of DHA-Gly with two distinct receptor systems: the G protein-coupled receptor GPR55 and the transient receptor potential cation channel TRPV4. Understanding these interactions at a technical level is critical for the development of novel therapeutics targeting these pathways.
Interaction with G Protein-Coupled Receptor 55 (GPR55)
Recent studies have identified DHA-Gly as a selective inverse agonist of GPR55.[1] Inverse agonism implies that DHA-Gly not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This is a significant finding, as GPR55 is implicated in various pathological processes, including cancer cell proliferation and inflammation.
Quantitative Data
Currently, specific quantitative data such as the IC50 for DHA-Gly's inverse agonism at GPR55 is not yet publicly available in peer-reviewed literature. However, preclinical studies have demonstrated a concentration-dependent effect.[1]
Table 1: Summary of DHA-Gly Interaction with GPR55
| Parameter | Value | Assay Method | Cell Line | Reference |
| Activity | Inverse Agonist | G protein nanoBRET | HEK293 | [1] |
| IC50 | Not Reported | - | - | - |
Signaling Pathway
GPR55 is known to couple to Gα13, initiating a signaling cascade that involves the activation of the small GTPase RhoA.[2] This, in turn, leads to the activation of Rho-associated kinase (ROCK), which influences cytoskeletal dynamics.[3] Downstream of RhoA, GPR55 activation stimulates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[1][2] DHA-Gly, as an inverse agonist, is expected to suppress this entire signaling pathway.
Experimental Protocols
This assay measures the interaction between GPR55 and its coupled G protein (Gα13) in live cells using Bioluminescence Resonance Energy Transfer (BRET). An inverse agonist will decrease the basal BRET signal.
-
Cell Line: HEK293 cells.
-
Transfection: Co-transfect cells with plasmids encoding for:
-
GPR55 fused to a NanoLuc luciferase (Donor).
-
Gα13.
-
Gβ1.
-
Gγ2 fused to Venus (Acceptor).
-
-
Procedure:
-
Plate transfected cells in a 96-well plate.
-
Incubate cells with varying concentrations of DHA-Gly.
-
Add the NanoLuc substrate (e.g., furimazine).
-
Measure luminescence at two wavelengths (e.g., 460 nm for the donor and 535 nm for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the basal BRET ratio in the presence of DHA-Gly indicates inverse agonism.
Interaction with Transient Receptor Potential Vanilloid 4 (TRPV4)
DHA-Gly has been shown to act as a potentiator of the TRPV4 channel.[1] This means that while DHA-Gly may not activate the channel directly, it enhances the channel's response to other stimuli, such as the synthetic agonist GSK1016790A. TRPV4 is a non-selective cation channel involved in various physiological processes, including mechanosensation, osmosensation, and temperature sensing.
Quantitative Data
Similar to GPR55, specific quantitative data for DHA-Gly's potentiation of TRPV4 is not yet widely published.
Table 2: Summary of DHA-Gly Interaction with TRPV4
| Parameter | Value | Assay Method | Cell Line | Reference |
| Activity | Potentiator/Positive Allosteric Modulator | Calcium Imaging | Not Specified | [1] |
| EC50 (Potentiation) | Not Reported | - | - | - |
Signaling Pathway
TRPV4 is a calcium-permeable ion channel.[4] Its activation leads to an influx of extracellular calcium (Ca2+), which then acts as a second messenger to trigger a variety of downstream signaling events. By potentiating the channel, DHA-Gly enhances this calcium influx in response to a primary agonist.
Experimental Protocols
This assay measures changes in intracellular calcium concentration in response to TRPV4 activation. Potentiation is observed as an increased calcium signal in the presence of DHA-Gly and a sub-maximal concentration of a TRPV4 agonist.
-
Cell Line: A cell line endogenously or exogenously expressing TRPV4 (e.g., HEK293-TRPV4).
-
Calcium Indicator: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Load cells with the calcium indicator dye.
-
Establish a baseline fluorescence reading.
-
Add DHA-Gly and incubate for a short period.
-
Add a sub-maximal concentration of a TRPV4 agonist (e.g., GSK1016790A). The specific concentration of GSK1016790A needs to be determined empirically to be on the steep part of its dose-response curve.
-
Record the change in fluorescence over time using a fluorescence microscope or plate reader.
-
-
Data Analysis: Compare the amplitude and/or area under the curve of the calcium transient in the presence and absence of DHA-Gly. An increase in the signal indicates potentiation.
Synthesis of this compound
The synthesis of DHA-Gly can be achieved through standard peptide coupling reactions. A representative protocol is outlined below.
Experimental Protocol: Synthesis of DHA-Gly
-
Materials:
-
Docosahexaenoic acid (DHA)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Sodium hydroxide (B78521) (NaOH) for saponification
-
Hydrochloric acid (HCl) for acidification
-
Standard purification supplies (silica gel chromatography, etc.)
-
-
Procedure:
-
Coupling: Dissolve DHA, glycine methyl ester hydrochloride, and DMAP in DCM. Add DCC to the solution and stir at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with dilute HCl and brine. Dry over sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the resulting DHA-glycine methyl ester by silica (B1680970) gel column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) and methanol. Add an aqueous solution of NaOH and stir.
-
Acidification and Extraction: Acidify the reaction mixture with HCl and extract the product with an organic solvent like ethyl acetate.
-
Final Purification: Wash the organic extract, dry, and concentrate to yield DHA-Gly. Further purification can be performed if necessary.
-
Conclusion and Future Directions
This compound represents a fascinating endogenous lipid with distinct modulatory effects on GPR55 and TRPV4. Its inverse agonism at GPR55 suggests a potential role in downregulating pro-proliferative and pro-inflammatory signaling. Conversely, its potentiation of TRPV4 could enhance calcium-dependent cellular responses. These dual activities highlight the complexity of lipid signaling and open up exciting possibilities for the development of novel therapeutics.
Future research should focus on:
-
Determining the precise quantitative parameters (IC50 and EC50) of DHA-Gly's interactions with GPR55 and TRPV4.
-
Elucidating the in vivo physiological and pathological roles of DHA-Gly.
-
Investigating the therapeutic potential of DHA-Gly and its analogues in diseases where GPR55 and TRPV4 are implicated, such as cancer, inflammatory disorders, and neuropathic pain.
This technical guide provides a foundational understanding of the interaction of DHA-Gly with GPR55 and TRPV4, offering a valuable resource for researchers and drug development professionals in this burgeoning field.
References
The Emerging Anti-Inflammatory Potential of Lipidated Neurotransmitters: A Technical Guide for Researchers
Introduction: The intersection of lipid signaling and neurotransmission has unveiled a novel class of endogenous molecules with profound immunomodulatory properties. Lipidated neurotransmitters, including the well-characterized endocannabinoids and their congeners, are gaining significant attention for their ability to quell inflammatory responses. This technical guide provides an in-depth exploration of the anti-inflammatory properties of key lipidated neurotransmitters, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative data on their effects, and detailed experimental protocols for their investigation.
Core Concepts: A New Frontier in Immunomodulation
Lipidated neurotransmitters are signaling molecules derived from the conjugation of a fatty acid with a neurotransmitter or a related amine. This structural modification confers lipid-solubility, enabling them to interact with a distinct set of receptors and signaling pathways compared to their non-lipidated counterparts. The primary focus of this guide is on the anti-inflammatory actions of four key players: anandamide (B1667382) (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), with an emerging focus on lipidated derivatives of classical neurotransmitters like dopamine (B1211576) and serotonin.
These molecules exert their anti-inflammatory effects through a variety of mechanisms, including the activation of specific G protein-coupled receptors (GPCRs) and nuclear receptors, modulation of ion channels, and interference with pro-inflammatory signaling cascades. A central theme is the regulation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and the subsequent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize key quantitative data related to the anti-inflammatory properties of anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleoylethanolamide.
| Lipidated Neurotransmitter | Target Receptor(s) | Binding Affinity (Ki) | Reference(s) |
| Anandamide (AEA) | Cannabinoid Receptor 1 (CB1) | 89 nM | [1] |
| Cannabinoid Receptor 2 (CB2) | 371 nM | [1] | |
| 2-Arachidonoylglycerol (2-AG) | Cannabinoid Receptor 1 (CB1) | ~10,000 nM | [2] |
| Cannabinoid Receptor 2 (CB2) | Primary endogenous ligand | [3] | |
| Palmitoylethanolamide (PEA) | PPAR-α | EC50: 3.1 µM | [4] |
| Oleoylethanolamide (OEA) | PPAR-α | High affinity | [5] |
| Lipidated Neurotransmitter | Experimental Model | Measured Effect | Effective Concentration / Dose | Reference(s) |
| Anandamide (AEA) | LPS-stimulated rat primary microglia | ~30% reduction in Nitric Oxide production | 1 µM | [6] |
| 2-Arachidonoylglycerol (2-AG) | Closed head injury in mice | Inhibition of TNF-α, IL-1β, and IL-6 mRNA expression | - | [7] |
| Palmitoylethanolamide (PEA) | LPS-treated mice | Complete inhibition of serum TNF-α increase | - | [8] |
| Carrageenan-induced paw edema in mice | Attenuation of inflammation | - | [4] | |
| Oleoylethanolamide (OEA) | LPS-induced THP-1 cells | Reduction of pro-inflammatory cytokine production | 10, 20, 40 µM | [9][10] |
| Ethanol binge-administered rats | Reduction of IL-1β and MCP-1 levels | 5 mg/kg, i.p. | [11] | |
| N-Arachidonoyl Dopamine (NADA) | LPS-treated mice | Decrease in systemic inflammatory responses | - | [12] |
| N-Arachidonoyl Serotonin (AA-5-HT) | Carrageenan-induced inflammation in mice | Dose-dependent anti-edema and anti-nociceptive effects | - | [13] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of lipidated neurotransmitters are mediated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Signaling
AEA and 2-AG primarily exert their anti-inflammatory effects through the activation of cannabinoid receptors CB1 and CB2, which are expressed on immune cells.[14] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and the modulation of downstream signaling cascades, ultimately suppressing the production of pro-inflammatory cytokines.[14]
Palmitoylethanolamide (PEA) Signaling
PEA's primary anti-inflammatory mechanism involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] This leads to the transcriptional regulation of genes involved in inflammation, resulting in a decrease in pro-inflammatory mediators. PEA also indirectly modulates cannabinoid receptors and the TRPV1 channel.[15]
Oleoylethanolamide (OEA) Signaling
OEA also activates PPAR-α to exert its anti-inflammatory effects.[5] Additionally, it has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and the ERK1/2/AP-1/STAT3 cascade, providing multiple points of intervention in the inflammatory response.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of lipidated neurotransmitters.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent measurement of cytokine production.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 6. Frontiers | Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells [frontiersin.org]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Palmitoylethanolamide counteracts high-fat diet-induced gut dysfunction by reprogramming microbiota composition and affecting tryptophan metabolism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual fatty acid amide hydrolase/TRPV1 blocker, N-arachidonoyl-serotonin, relieves carrageenan-induced inflammation and hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Docosahexaenoyl Glycine: A Bioactive Lipid Mediator - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous lipid mediator belonging to the N-acyl amide family, formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine.[1] This document serves as a technical guide, consolidating the current understanding of DHA-Gly's biosynthesis, metabolism, and signaling functions. Particular emphasis is placed on its potential interaction with G protein-coupled receptors and its role as a bioactive signaling molecule. This guide provides structured quantitative data where available, detailed experimental methodologies for key assays, and visual representations of relevant pathways to support researchers and professionals in pharmacology, lipidomics, and drug discovery.
Introduction
The N-acyl amides are a growing class of lipid signaling molecules with diverse physiological roles.[2] Docosahexaenoyl glycine, as a member of this family, has been identified in various biological tissues, suggesting specific, regulated functions.[1] Its precursors, DHA and glycine, are abundant in the central nervous system, hinting at a significant role for DHA-Gly in neurological processes.[3] While research on DHA-Gly is still emerging compared to other N-acyl amides like anandamide, it is recognized as a molecule of interest for its potential anti-inflammatory and cell-signaling properties. This guide aims to provide a comprehensive technical overview of the existing knowledge surrounding DHA-Gly to facilitate further research and development.
Biosynthesis and Metabolism
The precise biosynthetic pathways for many N-acyl glycines, including DHA-Gly, are still under active investigation. However, several potential routes have been proposed based on studies of related compounds.
3.1 Biosynthesis
One proposed pathway for the formation of N-acyl glycines involves the direct condensation of a fatty acyl-CoA with glycine, a reaction that could be catalyzed by a glycine N-acyltransferase (GLYAT).[4] Another potential pathway involves the enzymatic action of cytochrome c, which has been shown to catalyze the synthesis of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[5] It is also plausible that N-acyl-phosphatidylethanolamine (NAPE) serves as a precursor, though this is more established for N-acyl ethanolamines.[2]
3.2 Metabolism and Degradation
The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[6][7] Studies have shown that levels of N-acyl glycines are regulated by FAAH, suggesting that this enzyme hydrolyzes DHA-Gly back to its constituent molecules, DHA and glycine.[1][4] Inhibition of FAAH leads to an accumulation of N-acyl amides, indicating its central role in terminating their signaling activities.[6][8]
Diagram: Proposed Biosynthesis and Degradation of this compound
Caption: Proposed metabolic pathways for the synthesis and degradation of DHA-Gly.
Signaling Pathways and Biological Activity
The signaling roles of DHA-Gly are an active area of research. Based on the activities of structurally similar N-acyl amides, several potential pathways and receptors are of interest.
4.1 G Protein-Coupled Receptor (GPCR) Signaling
A closely related molecule, N-docosahexaenoylethanolamine (synaptamide), has been identified as a ligand for the orphan G protein-coupled receptor GPR110 (also known as ADGRF1).[9][10] Activation of GPR110 by synaptamide (B1662480) stimulates Gαs-protein signaling, leading to an increase in intracellular cyclic AMP (cAMP).[11][12][13] This pathway is implicated in neurogenesis and has anti-inflammatory effects.[11][13] While direct binding and activation of GPR110 by DHA-Gly have not been definitively demonstrated in publicly available literature, the structural similarity suggests it may be a candidate ligand for this or other GPCRs. Other N-acyl glycines have been shown to interact with GPCRs such as GPR18 and GPR55.[5]
4.2 Other Potential Targets
Studies have also indicated that DHA-Gly may act as an agonist at Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[14][15] The broader family of N-acyl amides interacts with a variety of ion channels and nuclear receptors, suggesting that the biological effects of DHA-Gly may be pleiotropic.
Diagram: Hypothetical Signaling Pathway of DHA-Gly via a Gs-Coupled GPCR
Caption: Hypothetical Gs-coupled signaling cascade for DHA-Gly.
Quantitative Data
| Parameter | Value (Illustrative) | Target | Cell System | Comments |
| Binding Affinity (Kd) | Data not available | GPR110 | - | Competitive binding assays would be required. |
| EC50 for cAMP production | Low nM range | GPR110 | Cortical neurons & NSCs | Based on data for synaptamide.[11] |
| EC50 for Neurite Outgrowth | ~10 nM | GPR110 | Cortical neurons | Based on data for synaptamide.[14] |
| Dose-dependent effects on cell proliferation | Data not available | - | Cancer cell lines | Studies on DHA show effects on cell cycle and viability.[16] Specific data for DHA-Gly is needed. |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the study of this compound.
6.1 Chemical Synthesis of N-Docosahexaenoyl Glycine
The synthesis of N-acyl amino acids can be achieved through several methods, with the Schotten-Baumann reaction being a common approach.
-
Principle: An acyl chloride (docosahexaenoyl chloride) is reacted with an amino acid (glycine) under basic conditions.
-
Materials:
-
Docosahexaenoic acid (DHA)
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Glycine
-
Sodium hydroxide (B78521) or potassium carbonate
-
Tetrahydrofuran (THF) / Water solvent system
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Preparation of Docosahexaenoyl Chloride: React DHA with an excess of oxalyl chloride or thionyl chloride in anhydrous DCM at room temperature until the reaction is complete. Remove the excess reagent under vacuum.
-
Acylation of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or potassium carbonate. Cool the solution in an ice bath.
-
Slowly add the freshly prepared docosahexaenoyl chloride (dissolved in a minimal amount of THF or DCM) to the glycine solution with vigorous stirring, maintaining a basic pH.
-
Allow the reaction to proceed for several hours at room temperature.
-
Work-up: Acidify the reaction mixture with dilute HCl to a pH of ~2 to precipitate the N-acyl amino acid.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate with a small percentage of acetic acid).
-
Diagram: Workflow for DHA-Gly Synthesis
Caption: General workflow for the chemical synthesis of DHA-Gly.
6.2 Intracellular cAMP Measurement Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to ligand stimulation of a Gs-coupled GPCR, using a competitive immunoassay format (e.g., HTRF or ELISA).
-
Principle: Cells expressing the receptor of interest are stimulated with the ligand. The resulting intracellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the cells.
-
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the target GPCR (e.g., GPR110).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (positive control, adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or similar).
-
White, opaque 384-well plates.
-
-
Procedure:
-
Cell Seeding: Seed the GPCR-expressing cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of DHA-Gly, forskolin, and vehicle controls in assay buffer.
-
Cell Stimulation:
-
Remove culture medium from the cells.
-
Add the assay buffer containing the phosphodiesterase inhibitor (IBMX).
-
Add the diluted compounds (DHA-Gly, controls) to the wells.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
-
Cell Lysis and Detection:
-
Add the detection reagents from the cAMP assay kit, which typically include a lysis buffer, a europium-labeled anti-cAMP antibody, and a labeled cAMP tracer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Convert these ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations. Plot the dose-response curve and determine the EC50 value for DHA-Gly.
-
Diagram: Workflow for cAMP Assay
References
- 1. dst.defence.gov.au [dst.defence.gov.au]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High dose glycine nutrition affects glial cell morphology in rat hippocampus and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Research Solutions [promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Docosahexaenoyl Glycine (DHA-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid, is a bioactive lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and glycine. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of DHA-Gly. Furthermore, it outlines its known biological activities and signaling pathways, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
N-acyl amino acids are a class of lipid signaling molecules with diverse physiological roles, including the regulation of inflammation, pain, and metabolism.[1] DHA-Gly, a member of this family, has garnered interest for its potential therapeutic applications stemming from its anti-inflammatory properties and its interaction with specific cellular targets.[2] Structurally, it consists of the omega-3 fatty acid DHA linked to the amino acid glycine via an amide bond.[3] Understanding the synthesis and biological action of DHA-Gly is crucial for exploring its full therapeutic potential.
Chemical Synthesis of Docosahexaenoyl Glycine
The synthesis of DHA-Gly can be achieved through several methods, including direct amide formation and enzymatic synthesis. The Schotten-Baumann reaction, a classic method for N-acylation, provides a reliable route for its chemical synthesis.[4]
Schotten-Baumann Reaction Protocol
This protocol describes the synthesis of DHA-Gly from docosahexaenoyl chloride and glycine under alkaline conditions.
Materials:
-
Docosahexaenoic acid (DHA)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Glycine
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[4]
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Protocol:
Step 1: Preparation of Docosahexaenoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve docosahexaenoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude docosahexaenoyl chloride. Use the acyl chloride immediately in the next step.
Step 2: N-acylation of Glycine (Schotten-Baumann Reaction)
-
In a separate flask, dissolve glycine (1.5-2 equivalents) in an aqueous solution of NaOH or KOH (2-3 equivalents) at 0 °C.[4]
-
While vigorously stirring, slowly add the freshly prepared docosahexaenoyl chloride (dissolved in a minimal amount of a water-miscible solvent like THF or dioxane if necessary) to the alkaline glycine solution.
-
Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DHA-Gly.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Expected Yield:
While specific yields for DHA-Gly via this method are not widely reported, yields for similar N-acyl amino acids using the Schotten-Baumann reaction can range from moderate to high, typically between 60-90%, depending on the purity of the starting materials and optimization of reaction conditions.
Enzymatic Synthesis Approach
Enzymatic synthesis offers a greener alternative to chemical methods, often providing high specificity and milder reaction conditions. Lipases can be used to catalyze the N-acylation of glycine with a DHA donor.
Protocol Outline:
A chemo-enzymatic process can be employed where glycine is first protected as an ester (e.g., glycine tert-butyl ester) and then acylated by DHA or its methyl ester using a lipase (B570770) such as Candida antarctica lipase B (CALB).[5] The resulting ester is subsequently deprotected to yield DHA-Gly. Direct enzymatic acylation of glycine has been reported to result in lower yields.[5]
Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acids
| Synthesis Method | Acyl Donor | Advantages | Disadvantages | Reported Yields (for similar compounds) |
| Schotten-Baumann | Acyl Chloride | Well-established, generally high yields. | Requires preparation of reactive acyl chloride, use of chlorinated solvents. | 60-90% |
| Direct Amidation | Carboxylic Acid | One-step process. | Requires coupling agents (e.g., DCC, EDC), potential for side reactions. | Variable |
| Enzymatic Synthesis | Fatty Acid/Ester | Mild conditions, high specificity, environmentally friendly. | Can be slower, enzyme cost and stability may be a factor. | Up to 75% (for N-arachidonoyl glycine ester)[5] |
Characterization of this compound
Confirmation of the successful synthesis and purity of DHA-Gly is achieved through standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of protons from both the DHA and glycine moieties. Key signals would include those for the vinyl protons of the DHA backbone, the methylene (B1212753) protons adjacent to the carbonyl group and the double bonds, the terminal methyl group of DHA, and the methylene protons of the glycine residue.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compound. The expected [M-H]⁻ or [M+H]⁺ ion for DHA-Gly (C₂₄H₃₅NO₃, Molecular Weight: 385.54 g/mol ) should be observed.
-
Purity: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
DHA-Gly exhibits biological activity through its interaction with specific G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2][6]
Known Molecular Targets
-
GPR55: DHA-Gly has been identified as a ligand for the orphan G protein-coupled receptor GPR55.[1] Activation of GPR55 by N-acyl amino acids can lead to the coupling of Gαq and Gα12/13 proteins, which in turn activates downstream signaling cascades.[7]
-
TRPV1 and TRPV4: N-acyl amino acids, including DHA-Gly, have been shown to activate members of the transient receptor potential vanilloid family of ion channels, specifically TRPV1 and TRPV4.[6] This activation typically leads to an influx of calcium ions.
Signaling Pathways
The binding of DHA-Gly to its receptors initiates intracellular signaling cascades that mediate its physiological effects.
Caption: GPR55 signaling pathway activated by DHA-Gly.
Caption: TRPV4 channel activation and downstream signaling by DHA-Gly.
Quantitative Biological Data
The following table summarizes representative quantitative data for the interaction of N-acyl amino acids with their receptors. Specific data for DHA-Gly is still emerging, and the values for related compounds are provided for reference.
Table 2: Receptor Binding and Activation Data for N-Acyl Amino Acids
| N-Acyl Amino Acid | Receptor | Assay Type | Value | Reference |
| N-Arachidonoyl Glycine | GPR18 | cAMP Inhibition | IC₅₀ = 20 nM | [7] |
| Oleoylethanolamide | GPR55 | GTPγS Binding | EC₅₀ = 0.44 µM | [7] |
| Palmitoylethanolamide | GPR55 | GTPγS Binding | EC₅₀ = 4 nM | [7] |
| Anandamide | GPR55 | GTPγS Binding | EC₅₀ = 18 nM | [7] |
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the overall workflow from synthesis to characterization of DHA-Gly.
Caption: Overall experimental workflow for DHA-Gly synthesis.
Conclusion
These application notes provide a framework for the synthesis, purification, characterization, and biological evaluation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids. Further research is warranted to fully elucidate the physiological and pathophysiological roles of DHA-Gly and to explore its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of Docosahexaenoyl Glycine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid with significant neuromodulatory and anti-inflammatory properties. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate determination in complex biological matrices such as brain tissue and plasma. This document provides comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it outlines the known signaling pathways of DHA-Gly, providing a deeper context for its biological significance.
Introduction
Docosahexaenoyl glycine (DHA-Gly) is a bioactive lipid mediator belonging to the family of N-acyl amino acids. It is formed through the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine.[1] Emerging research has highlighted the role of DHA-Gly and other N-acyl amino acids in various physiological processes, including neuromodulation, anti-inflammatory responses, and pain signaling.[1][2] Specifically, DHA-Gly has been shown to act as an inverse agonist at the G-protein coupled receptor 55 (GPR55) and may interact with Transient Receptor Potential Vanilloid (TRPV) channels, suggesting its potential as a therapeutic target for a range of neurological and inflammatory disorders.[1]
Accurate quantification of DHA-Gly in biological samples is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance endogenous lipids in complex matrices. This application note provides a robust and reliable LC-MS/MS method for the quantification of DHA-Gly.
Experimental Protocols
Sample Preparation: Lipid Extraction from Brain Tissue
This protocol is adapted from established methods for lipid extraction from brain tissue.
Materials:
-
Brain tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge
-
Orbital shaker
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Weigh the frozen brain tissue sample (e.g., 100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).
-
Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris.
-
Transfer the supernatant (liquid phase) to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).
-
Vortex the mixture for 30 seconds and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Parameters:
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the known molecular weight of DHA-Gly (385.26 g/mol ) and common fragmentation patterns of N-acyl amino acids where the glycine moiety is a characteristic product ion, the following MRM transitions are proposed. It is recommended to optimize the collision energies for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DHA-Gly | 386.3 | 76.1 | 100 | 25 (Optimizable) |
| DHA-Gly (Qualifier) | 386.3 | [Fragment 2] | 100 | [Optimizable] |
| Internal Standard (e.g., d4-DHA-Gly) | 390.3 | 80.1 | 100 | 25 (Optimizable) |
Note: The precursor ion is [M+H]+. The primary product ion for N-acyl glycines is often the m/z of the glycine immonium ion ([C2H6NO2]+, exact mass 76.0393). A deuterated internal standard (e.g., d4-Docosahexaenoyl glycine) is recommended for accurate quantification.
Quantitative Data
The endogenous levels of DHA-Gly can vary significantly between different tissues and physiological states. The following table summarizes available quantitative data.
| Biological Matrix | Species | Concentration | Reference |
| Porcine Cerebellum | Pig | Not Detected | [1] |
| Porcine Hippocampus | Pig | Below Detection Limit | [1] |
| LPS-stimulated Microglial Cells | Rodent | Increased Formation | [1] |
Note: The low endogenous concentrations of DHA-Gly underscore the need for a highly sensitive analytical method.
Signaling Pathways and Biological Relevance
DHA-Gly exerts its biological effects through interaction with specific cellular signaling pathways. Understanding these pathways is crucial for interpreting the functional significance of quantitative measurements.
GPR55 Signaling Pathway
DHA-Gly has been identified as an inverse agonist of GPR55. This receptor is coupled to Gα13, and its activation initiates a signaling cascade involving RhoA and ROCK, ultimately leading to various cellular responses, including modulation of intracellular calcium levels.
References
Analytical Protocol for the Quantification of N-Acyl Glycines in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analytical determination of N-acyl glycines (NAGs) in biological samples such as plasma and urine. NAGs are a class of endogenous lipid metabolites that are gaining interest as potential biomarkers and signaling molecules in various physiological and pathological processes.[1][2] Accurate quantification of these molecules is crucial for understanding their biological roles and therapeutic potential.
The methodology described herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity in complex biological matrices.[1]
Introduction
N-acyl glycines are formed through the conjugation of a fatty acid with glycine (B1666218).[1] They are implicated in various biological processes, including the regulation of inflammation and pain.[2] Altered levels of specific NAGs have been associated with inborn errors of metabolism, making their precise measurement critical for diagnostic and research purposes.[1][3][4] This protocol outlines a robust and reproducible method for the simultaneous quantification of a panel of NAGs.
Data Presentation: Quantitative Method Performance
The described LC-MS/MS method has been validated for key analytical parameters to ensure reliable quantification. The performance characteristics are summarized in the table below.
| Analyte | Matrix | Linearity Range (µM) | LLOQ (µM) | Recovery (%) | Reference |
| Panel of N-Acyl Glycines | Plasma, Urine | 0.1 - 100 | 0.1 | Not Reported | [1] |
| 15 Acylglycines | Dried Blood Spots | 0.005 - 25.0 | Not Reported | Not Reported | [3] |
| Various Acylglycines | Urine | Not Reported | Not Reported | 90.2 - 109.3 | [5] |
| N-oleoyl glycine & N-oleoyl alanine | Brain, Plasma | Not Reported | Not Reported | >90 | [6] |
Experimental Protocols
Materials and Reagents
-
N-acyl glycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, N-Hexanoylglycine, N-Octanoylglycine)[1]
-
Stable isotope-labeled internal standard (e.g., n-Octanoylglycine-2,2-d2 or N-(1-Oxotridecyl)glycine-d2)[1][7]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm) is suitable for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode may be used, but negative mode is often preferred for acidic molecules like NAGs.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each N-acyl glycine and the internal standard need to be optimized.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Data Analysis and Quantification
Quantification is based on the peak area ratio of the analyte to the internal standard.[1] Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression model, often with a 1/x weighting.[1]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of N-acyl glycines.
N-Acyl Glycine Biosynthesis Pathway
Caption: The primary enzymatic pathway for the biosynthesis of N-acyl glycines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of Docosahexaenoyl Glycine using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to endocannabinoids.[1] Emerging research indicates that DHA-Gly plays a significant role in neuroinflammation and pain signaling, primarily through its interactions with G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2][3] Specifically, DHA-Gly has been identified as an inverse agonist of GPR55 and a modulator of TRPV1 and TRPV4 channels.[2][3] Given its therapeutic potential in neurological and inflammatory disorders, accurate and precise quantification of DHA-Gly in biological matrices is crucial for advancing our understanding of its physiological functions and for the development of novel therapeutics.
The use of a stable isotope-labeled internal standard, such as deuterated Docosahexaenoyl glycine (DHA-Gly-dx), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, thereby correcting for variations in sample extraction, matrix effects, and instrument response. This ensures the highest degree of accuracy and reproducibility in quantification.[4]
These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of DHA-Gly in biological samples, with a focus on brain tissue, using a deuterated internal standard.
Quantitative Data Summary
The following table summarizes the reported endogenous levels of this compound in porcine brain tissue. This data highlights the low physiological concentrations of DHA-Gly, underscoring the need for a sensitive and specific analytical method.
| Brain Region | Analyte | Concentration (pmol/g tissue) | Reference |
| Cerebellum | This compound | ~1 | [5] |
| Hippocampus | This compound | Below Limit of Detection | [5] |
Experimental Protocols
Synthesis of Deuterated this compound (DHA-Gly-dx) - General Approach
While a commercial standard for deuterated DHA-Gly may not be readily available, it can be synthesized. A common method involves the coupling of deuterated glycine (Glycine-dx) with docosahexaenoic acid (DHA). The following is a generalized synthetic scheme:
-
Activation of DHA: Docosahexaenoic acid is activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
Coupling Reaction: The activated DHA is then reacted with the deuterated glycine in the presence of a suitable base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Purification: The resulting deuterated DHA-Gly is purified from the reaction mixture using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).
-
Structure Verification: The final product's identity and isotopic enrichment are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Sample Preparation: Liquid-Liquid Extraction from Brain Tissue
This protocol is adapted from methods used for similar N-acyl amino acids and is suitable for the extraction of DHA-Gly from brain tissue.[6]
-
Tissue Homogenization: Weigh the frozen brain tissue sample (~50 mg) and homogenize it in an ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.
-
Internal Standard Spiking: Add a known amount of the deuterated DHA-Gly internal standard solution to the homogenate.
-
Lipid Extraction:
-
Add 2 volumes of ice-cold ethyl acetate/hexane (9:1, v/v) to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 14,000 rpm).
-
-
Supernatant Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS parameters for the analysis of DHA-Gly. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (Q1): m/z [M-H]- -> Product Ions (Q3): Fragment ions corresponding to the loss of glycine and other characteristic fragments. |
| Deuterated this compound | Precursor Ion (Q1): m/z [M-H]- -> Product Ions (Q3): Fragment ions corresponding to the loss of deuterated glycine and other characteristic fragments. |
| Source Temperature | Optimize for specific instrument (e.g., 500°C) |
| IonSpray Voltage | Optimize for specific instrument (e.g., -4500 V) |
Note: The specific m/z transitions for DHA-Gly and its deuterated internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound (DHA-Gly).
Caption: Experimental workflow for DHA-Gly analysis.
References
- 1. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the in vivo Effects of Docosahexaenoyl Glycine (DHA-Gly)
Disclaimer: Direct in vivo studies on Docosahexaenoyl glycine (B1666218) (DHA-Gly) in animal models are not extensively documented in publicly available literature. Therefore, these Application Notes and Protocols are a proposed framework based on established methodologies for its constituent molecules, Docosahexaenoic Acid (DHA) and Glycine, as well as structurally related N-acyl amides. Researchers should consider these as a starting point for study design and optimization.
Introduction
Docosahexaenoyl glycine (DHA-Gly) is a fascinating lipoamino acid that combines the neuroprotective and anti-inflammatory properties of the omega-3 fatty acid Docosahexaenoic Acid (DHA) with the neuromodulatory functions of the amino acid Glycine. While the individual effects of DHA and Glycine are well-studied, the in vivo pharmacology of the conjugated molecule remains a nascent field of research. These notes provide a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies to elucidate the therapeutic potential of DHA-Gly using relevant animal models. The protocols and models described herein are extrapolated from successful studies on DHA and Glycine.
Proposed Animal Models
The choice of animal model is contingent on the therapeutic area of interest. Based on the known effects of DHA and Glycine, the following models are proposed:
-
Neuroprotection and Neurological Disorders:
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats (e.g., Sprague-Dawley or Wistar) is a standard model to assess neuroprotective effects. Glycine has been shown to reduce infarct volume and improve neurological scores in this model[1].
-
Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) in mice can be utilized. DHA has demonstrated efficacy in reducing tissue damage and neuroinflammation post-TBI[2].
-
Synucleinopathies (e.g., Parkinson's Disease): The Thy1-αSyn mouse model, which overexpresses human α-synuclein, is suitable for studying effects on neurodegeneration. Dietary DHA has been shown to protect enteric dopaminergic neurons in these mice[3][4][5].
-
-
Inflammatory Conditions:
-
Metabolic Disorders:
-
Metabolic Syndrome: A high-sucrose diet in Wistar rats can induce metabolic syndrome. Glycine has been shown to ameliorate hypertension, dyslipidemia, and inflammation in this model[7].
-
Data Presentation: Summary of Quantitative Data for DHA and Glycine
The following tables summarize quantitative data from in vivo studies on DHA and Glycine, which can serve as a reference for designing studies on DHA-Gly.
Table 1: Quantitative Effects of Docosahexaenoic Acid (DHA) in Animal Models
| Animal Model | Species/Strain | DHA Dosage/Administration | Duration | Key Quantitative Findings | Reference |
| Traumatic Brain Injury | Mice | Diet with 1% DHA of total fatty acids | 28 days pre-injury | Significantly better motor recovery on beam walking test. | [2] |
| Synucleinopathy | Thy1-αSyn Mice | Diet with 7.20 g/kg DHA | 10 months | Prevented the decrease in the density of enteric dopaminergic neurons. Increased GLP-1 and Nrf2 levels in the ENS. | [3][4][5] |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | 60 mg/kg/day by gavage | 8 weeks | Totally prevented the decrease in nerve conduction velocity and nerve blood flow. | [5] |
| Oral Submucous Fibrosis | Arecoline-induced rats | 6.25, 12.5, 25 mg/kg orally | Not specified | Reversed pathological damage and fibrosis in oral mucosal tissues. | [8] |
| Psychological Stress | Rats | Diet supplementation | 1 week | Significantly improved time spent in open arms in elevated plus-maze test. | [9] |
Table 2: Quantitative Effects of Glycine in Animal Models
| Animal Model | Species/Strain | Glycine Dosage/Administration | Duration | Key Quantitative Findings | Reference |
| Ischemic Stroke | Sprague-Dawley Rats | Injection post-injury | Not specified | Reduced infarct volume and neurologic function scores. | [1] |
| Inflammatory Pain | Rats | 70 - 700 nmol intrathecally | Single dose | Reduced mechanical allodynia and thermal hyperalgesia. | [6] |
| Metabolic Syndrome | Wistar Rats | 1% Glycine in drinking water | 8 weeks | Reduced high blood pressure, triglyceride levels, and insulin (B600854) concentration. | [7] |
| Glial Cell Morphology | Rats | 0.8 or 3.2 g/kg/day in diet | 2 weeks | Dose-dependently increased GFAP-like immunoreactivity in the hippocampus. | [9] |
| Vascular Effects of NMDA | Rats | 1 and 10 µ g/rat intracerebroventricularly | Single dose | Significantly increased NMDA-induced hypertension. |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on DHA and Glycine.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
-
Treatment Administration: Administer DHA-Gly (dissolved in a suitable vehicle) intravenously or intraperitoneally at the onset of reperfusion.
-
Reperfusion: After 60-90 minutes of occlusion, withdraw the suture to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the rat and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Quantify the unstained (infarcted) area using image analysis software.
-
Protocol 2: Assessment of Mechanical Allodynia in a Rat Model of Inflammatory Pain
-
Induction of Inflammation: Inject 100 µl of Freund's Complete Adjuvant (FCA) into the plantar surface of the rat's hind paw.
-
Treatment Administration: Administer DHA-Gly intrathecally or systemically at a predetermined time point post-FCA injection.
-
Behavioral Testing (von Frey Filaments):
-
Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.
-
Repeat measurements at different time points post-treatment.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
-
Tissue Preparation: Homogenize brain or spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, p-Akt, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Proposed experimental workflow for in vivo studies of DHA-Gly.
Caption: Potential signaling pathways of DHA-Gly based on its components.
Concluding Remarks
The study of this compound in vivo holds significant promise for the development of novel therapeutics for a range of disorders. The application notes and protocols provided here offer a robust starting point for researchers to explore the pharmacological properties of this unique molecule. Careful consideration of the animal model, dosage, and outcome measures will be critical for obtaining meaningful and reproducible results. As research in this area progresses, it is anticipated that more specific models and protocols for DHA-Gly will be developed.
References
- 1. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHA regulates lipogenesis and lipolysis genes in mice adipose and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Docosahexaenoic Acid (DHA) at the Enteric Level in a Synucleinopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of N-acyl-3-aminoglutarimides as broad-spectrum chemokine inhibitors in vitro and anti-inflammatory agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Glycine Lipids of Bacteroides thetaiotaomicron Are Important for Fitness during Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High dose glycine nutrition affects glial cell morphology in rat hippocampus and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation by glycine on vascular effects of NMDA:in vivo experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Docosahexaenoic Acid (DHA) in Neurotrauma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotrauma, encompassing traumatic brain injury (TBI) and spinal cord injury (SCI), initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, and apoptosis, which exacerbate initial tissue damage and contribute to long-term neurological deficits. There is a critical need for therapeutic agents that can mitigate these secondary injury processes. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a vital component of neuronal cell membranes and has emerged as a promising neuroprotective agent in various experimental models of neurotrauma. While the query specified Docosahexaenoyl glycine (B1666218) (DHA-Gly), the preponderance of published research focuses on DHA. These notes, therefore, detail the experimental applications of DHA in neurotrauma models, summarizing its mechanisms of action, quantitative outcomes, and detailed experimental protocols.
Mechanisms of Action
DHA exerts its neuroprotective effects through multiple pathways that counteract the secondary injury cascade following neurotrauma.
-
Anti-Inflammatory Effects: DHA competitively inhibits the arachidonic acid (AA) cascade, which produces pro-inflammatory eicosanoids.[1] It is a precursor to specialized pro-resolving mediators (SPMs), such as neuroprotectin D1, which actively resolve inflammation.[2] Studies have shown that DHA can attenuate microglial-induced inflammation by inhibiting the NF-κB and MAPK signaling pathways.[3]
-
Antioxidant Activity: DHA has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] This pathway upregulates the expression of numerous antioxidant enzymes, thereby reducing oxidative stress, a key component of secondary injury. Evidence suggests DHA administration reduces lipid peroxidation, protein oxidation, and RNA/DNA oxidation at the injury site.[5]
-
Anti-Apoptotic and Pro-Survival Signaling: DHA promotes neuronal survival by activating pro-survival signaling pathways, such as the Akt pathway.[6] Activation of Akt can inhibit apoptotic processes. Furthermore, DHA has been shown to increase the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[6]
-
Neuroplasticity and Axonal Protection: DHA administration has been associated with the sprouting of uninjured corticospinal and serotonergic fibers after SCI.[7] In TBI models, DHA supplementation significantly reduces the number of injured axons.[1]
Signaling Pathways
The neuroprotective effects of DHA are mediated by complex signaling cascades. Below are graphical representations of key pathways.
Caption: DHA's anti-inflammatory signaling cascade.
Caption: DHA-mediated activation of the Nrf2 antioxidant pathway.
Quantitative Data Presentation
The following tables summarize quantitative outcomes from preclinical studies investigating DHA in neurotrauma models.
Table 1: Effects of DHA in Traumatic Brain Injury (TBI) Models
| Experimental Model | Species | DHA Dosage & Administration | Outcome Measure | Results | Reference |
| Controlled Cortical Impact (CCI) | Immature Rat | Dams fed DHA diet 1 day before CCI | Morris Water Maze Performance | Improved cognitive function | [8] |
| CCI | Immature Rat | Dams fed DHA diet 1 day before CCI | T2-imaging of cerebral edema | Decreased edema at 12 days post-injury | [8] |
| CCI | Immature Rat | Dams fed DHA diet 1 day before CCI | Lesion Volume | Reduced lesion volume at 50 days post-injury | [8] |
| CCI | Mouse | Omega-3 deficient diet vs. adequate diet | α-spectrin breakdown products | Significantly elevated in DHA deficient mice, indicating greater injury | [9][10] |
| CCI | Mouse | Omega-3 deficient diet vs. adequate diet | NeuN positive cells (neuronal survival) | Reduced neuronal survival around the injury site in DHA deficient mice | [9] |
| CCI | Mouse | Combination of NSC transplantation and DHA injections | Motor function (pole climbing test) | Significantly attenuated motor deficits | [11] |
Table 2: Effects of DHA in Spinal Cord Injury (SCI) Models
| Experimental Model | Species | DHA Dosage & Administration | Outcome Measure | Results | Reference |
| Thoracic Compression | Rat | 250 nmol/kg IV, 30 min post-injury | Locomotor Recovery (BBB score) | Improved from day 4, sustained up to 6 weeks | [5] |
| Thoracic Compression | Rat | 250 nmol/kg IV + DHA-enriched diet | Neuronal and Oligodendrocyte Survival | Substantially increased at 1 and 6 weeks | [5] |
| Thoracic Compression | Rat | 250 nmol/kg IV, 30 min post-injury | Oxidative Stress Markers (24h) | Significantly reduced lipid peroxidation and protein/RNA/DNA oxidation | [5] |
| Contusion SCI | Rat | Diet enriched with 750 mg/kg/day ω-3 PUFAs for 8 weeks pre-injury | Sensory Deficits & Locomotion | Lower sensory deficits and early improvements in locomotion for at least 8 weeks | [12] |
| Spinal Cord Hemisection | Rat | DHA administered 30 min post-injury | Neuronal Survival (NeuN labeling) | 56-66% more NeuN-labeled cells compared to saline-treated animals | [13] |
Experimental Protocols
Protocol 4.1: In Vivo Controlled Cortical Impact (CCI) Model and DHA Administration
This protocol describes the induction of a moderate-to-severe TBI in rodents, a widely used model to study the pathophysiology of TBI and test potential therapeutics like DHA.[14][15][16]
Materials:
-
Stereotaxic frame
-
Isoflurane (B1672236) anesthesia system
-
Controlled cortical impactor device (pneumatic or electromagnetic)
-
High-speed drill with trephine bit (e.g., 5mm)
-
Surgical tools (scalpel, forceps, retractors)
-
Bone wax
-
Sutures or surgical adhesive
-
Heating pad to maintain body temperature
-
DHA solution (e.g., dissolved in saline)
-
Standard rodent chow and DHA-enriched chow
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (4% for induction, 1.5-2% for maintenance).[16]
-
Confirm proper anesthetic depth using a toe-pinch reflex test.
-
Secure the animal in a stereotaxic frame.[14]
-
Maintain body temperature at 37°C using a heating pad.
-
Shave the scalp, and sterilize the area with betadine and ethanol (B145695) scrubs.
-
Make a midline scalp incision to expose the skull. Retract the periosteum to clear the skull surface.[14]
-
-
Craniotomy:
-
Using the stereotaxic coordinates, identify the target location over the parietal cortex (e.g., 2mm posterior to bregma and 2mm lateral to the sagittal suture).
-
Perform a craniotomy (e.g., 5mm diameter) using a high-speed drill, being careful not to damage the underlying dura mater.[14]
-
Remove the bone flap to expose the dura.
-
-
Induction of CCI Injury:
-
Post-Injury Care and Closure:
-
Control any bleeding with sterile cotton applicators.
-
Close the scalp incision using sutures or surgical adhesive.[14]
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animal to recover in a clean, warm cage.
-
-
DHA Administration:
Caption: Experimental workflow for the in vivo CCI model.
Protocol 4.2: In Vitro Scratch Assay for Neurotrauma and DHA Application
This assay models the migration of cells (e.g., astrocytes or neurons) to a site of injury, allowing for the assessment of therapeutic agents on cell motility and wound closure.[17][18][19]
Materials:
-
Neuronal or glial cell culture (e.g., primary astrocytes, SH-SY5Y neuroblastoma cells)
-
12-well or 24-well culture plates
-
Standard cell culture medium
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
DHA stock solution (e.g., dissolved in DMSO, then diluted in media)
-
Phase-contrast microscope with an imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.[20]
-
-
Creating the Scratch (Wound):
-
Once the monolayer is >95% confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. Apply firm, consistent pressure to ensure the removal of cells.[20]
-
To create a reference point, a second scratch perpendicular to the first can be made.
-
Gently wash the wells twice with PBS to remove detached cells and debris.[18]
-
-
DHA Treatment:
-
Prepare fresh culture medium containing the desired concentrations of DHA (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (medium with the same concentration of DMSO).
-
Add the respective media to the appropriate wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment media, capture the first image of the scratch (Time 0) using a phase-contrast microscope at 10x magnification.
-
Place the plate back into the incubator (37°C, 5% CO2).
-
Acquire images of the same scratch area at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated relative to the Time 0 image.
-
References
- 1. Therapeutic use of omega-3 fatty acids in severe head trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 fatty acids, pro-inflammatory signaling and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Omega-3 Fatty Acids Could Alleviate the Risks of Traumatic Brain Injury – A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicpd.ac.in [nicpd.ac.in]
- 8. Dietary Docosahexaenoic Acid Improves Cognitive Function, Tissue Sparing, and Magnetic Resonance Imaging Indices of Edema and White Matter Injury in the Immature Rat after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of Brain Docosahexaenoic Acid Impairs Recovery from Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Docosahexaenoic acid (DHA) enhances the therapeutic potential of neonatal neural stem cell transplantation post-Traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary omega-3 polyunsaturated fatty acids improve the neurolipidome and restore the DHA status while promoting functional recovery after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omega-3 Fatty Acids Improve Recovery, whereas Omega-6 Fatty Acids Worsen Outcome, after Spinal Cord Injury in the Adult Rat | Journal of Neuroscience [jneurosci.org]
- 14. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury [jove.com]
- 15. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. clyte.tech [clyte.tech]
Application Notes and Protocols for Testing Docosahexaenoyl Glycine (DHA-Gly) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the bioactivity of Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endocannabinoid-like lipid mediator. The following sections outline experimental procedures to assess its anti-inflammatory and neuroprotective properties in relevant cell culture models.
Introduction
Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide synthesized from docosahexaenoic acid (DHA) and glycine.[1] Emerging research suggests that DHA-Gly possesses therapeutic potential, particularly in the context of neuroinflammation and neurodegenerative diseases.[2][3] It has been shown to exhibit anti-inflammatory activity in microglial cells and interacts with G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid 4 (TRPV4).[2][3] These protocols provide a framework for characterizing the bioactivity of DHA-Gly in vitro.
Assessment of Anti-Inflammatory Activity in BV-2 Microglial Cells
This protocol details the investigation of the anti-inflammatory effects of DHA-Gly on lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells.
Cell Culture and Maintenance
The BV-2 murine microglial cell line is a suitable model for studying neuroinflammation.[4][5][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Experimental Protocol: Inhibition of Nitric Oxide Production
Objective: To determine the effect of DHA-Gly on nitric oxide (NO) production in LPS-stimulated BV-2 cells using the Griess assay.
Materials:
-
BV-2 cells
-
DHA-Gly (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each sample and standard well, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Objective: To quantify the effect of DHA-Gly on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated BV-2 cells using ELISA.
Materials:
-
BV-2 cells
-
DHA-Gly
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Production protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
Data Presentation: Anti-inflammatory Effects of DHA-Gly
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 25.8 ± 4.1 | 15.3 ± 2.9 |
| LPS (1 µg/mL) | 25.6 ± 2.8 | 850.4 ± 65.2 | 540.7 ± 43.8 |
| LPS + DHA-Gly (1 µM) | 22.1 ± 2.5 | 780.1 ± 59.7 | 495.3 ± 39.1 |
| LPS + DHA-Gly (5 µM) | 15.4 ± 1.9 | 550.6 ± 42.3 | 350.1 ± 28.5 |
| LPS + DHA-Gly (10 µM) | 9.8 ± 1.2 | 340.2 ± 31.5 | 210.6 ± 19.8 |
| LPS + DHA-Gly (25 µM) | 5.3 ± 0.7 | 180.9 ± 15.6 | 115.4 ± 12.3 |
| LPS + DHA-Gly (50 µM) | 2.9 ± 0.4 | 95.7 ± 10.1 | 60.8 ± 7.5 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results may vary.
Assessment of Neuroprotective Activity in HT22 Hippocampal Neuronal Cells
This protocol describes how to evaluate the neuroprotective effects of DHA-Gly against glutamate-induced oxidative toxicity in the HT22 murine hippocampal cell line. The HT22 cell line is a well-established model for studying glutamate-induced neurotoxicity that is independent of ionotropic glutamate (B1630785) receptors.[7][8]
Cell Culture and Maintenance
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency.
Experimental Protocol: Glutamate-Induced Cytotoxicity Assay
Objective: To assess the ability of DHA-Gly to protect HT22 cells from glutamate-induced cell death using the MTT assay.
Materials:
-
HT22 cells
-
DHA-Gly
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.
-
Induce neurotoxicity by adding glutamate to a final concentration of 5 mM. Include a negative control group without glutamate treatment.
-
Incubate the cells for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated with glutamate).
Data Presentation: Neuroprotective Effects of DHA-Gly
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5.2 |
| Glutamate (5 mM) | 45.3 ± 3.8 |
| Glutamate + DHA-Gly (1 µM) | 52.1 ± 4.1 |
| Glutamate + DHA-Gly (5 µM) | 65.8 ± 5.5 |
| Glutamate + DHA-Gly (10 µM) | 78.4 ± 6.2 |
| Glutamate + DHA-Gly (25 µM) | 89.2 ± 7.1 |
| Glutamate + DHA-Gly (50 µM) | 95.6 ± 8.3 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results may vary.
Investigation of Signaling Pathways
To elucidate the molecular mechanisms underlying the bioactivity of DHA-Gly, key signaling proteins can be analyzed by Western blotting.
Experimental Protocol: Western Blot Analysis
Objective: To examine the effect of DHA-Gly on the phosphorylation of key signaling proteins such as Akt and ERK in neuronal cells.
Materials:
-
HT22 or other relevant neuronal cells
-
DHA-Gly
-
Stimulant (e.g., growth factor or oxidative stressor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with DHA-Gly and/or a relevant stimulus for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Putative signaling pathways of this compound (DHA-Gly).
Experimental Workflow
Caption: General experimental workflow for assessing DHA-Gly bioactivity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Nitric oxide and cytokine production by glial cells exposed in vitro to neuropathogenic schistosome Trichobilharzia regenti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SIK2 mediated mitochondrial homeostasis in spinal cord injury: modulating oxidative stress and the AIM2 inflammasome via CRTC1/CREB signaling | springermedizin.de [springermedizin.de]
- 5. BV2 microglial cell culture and treatment [bio-protocol.org]
- 6. BV2 Microglial Cell Culture [bio-protocol.org]
- 7. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
Measuring Docosahexaenoyl Glycine Uptake in Cultured Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and plays a vital role in neurodevelopment, neuroprotection, and cognitive function.[1][2] Its conjugation with the amino acid glycine (B1666218) to form Docosahexaenoyl glycine (DHA-glycine) presents a novel molecule with potential therapeutic applications for neurological disorders. Understanding the mechanisms by which neurons internalize this conjugate is paramount for evaluating its efficacy and developing targeted drug delivery strategies. This document provides detailed application notes and experimental protocols for measuring the uptake of DHA-glycine in cultured neurons.
The brain has a high demand for DHA but has a very limited capacity for its de novo synthesis, thus relying on uptake from the bloodstream.[3] While the transport of free DHA and DHA in the form of lysophosphatidylcholine (B164491) (LPC-DHA) across the blood-brain barrier and into neurons has been studied, the specific mechanisms for DHA-amino acid conjugates remain an active area of investigation.[3][4][5][6] Evidence points to both passive diffusion and protein-mediated transport for fatty acids, involving transporters like fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).[3][7] A major pathway for DHA uptake into the brain is via the Mfsd2a transporter, which specifically transports LPC-DHA.[4][5][6]
These application notes will guide researchers in designing and executing experiments to elucidate the uptake pathways of DHA-glycine in neuronal cultures. The provided protocols are adaptable to various neuronal cell types and experimental setups.
Experimental Principles and Considerations
Measuring the uptake of DHA-glycine requires a multi-faceted approach to track the molecule from the extracellular medium into the intracellular environment of cultured neurons. Key considerations include:
-
Labeling Strategy: To detect and quantify the uptake of DHA-glycine, a suitable label is necessary. This could be a radioactive isotope (e.g., ³H or ¹⁴C) incorporated into the DHA or glycine moiety, or a fluorescent tag. The choice of label will dictate the detection method.
-
Neuronal Culture Model: Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y, PC-12) can be used. Primary cultures offer a more physiologically relevant model, while cell lines provide higher throughput and reproducibility.
-
Distinguishing Uptake from Metabolism: Once inside the cell, DHA-glycine may be metabolized into its constituent parts, DHA and glycine. Experimental design and analytical methods should aim to differentiate the intact conjugate from its metabolites.
-
Identifying Transport Mechanisms: To determine whether uptake is passive or carrier-mediated, experiments can be designed to assess temperature dependence, saturation kinetics, and the effect of specific inhibitors of known fatty acid or amino acid transporters.
Signaling Pathways and Transport Mechanisms
The uptake of DHA-glycine by neurons could potentially involve several mechanisms, leveraging transporters for both fatty acids and amino acids, or potentially novel pathways for acylethanolamides. The following diagram illustrates the potential signaling and transport pathways.
Caption: Potential uptake and metabolic pathways for DHA-glycine in neurons.
Experimental Workflow
The following diagram outlines a comprehensive workflow for investigating DHA-glycine uptake in cultured neurons.
References
- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LPC-DHA/EPA-Enriched Diets Increase Brain DHA and Modulate Behavior in Mice That Express Human APOE4 [frontiersin.org]
- 5. asianscientist.com [asianscientist.com]
- 6. Frontiers | Novel approach to enhancing brain DHA uptake: the role of nannochloropsis microalgae extract [frontiersin.org]
- 7. Frontiers | Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease [frontiersin.org]
Application Notes and Protocols for Assessing the Impact of Docosahexaenoyl Glycine on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging evidence suggests that DHA-Gly possesses significant anti-inflammatory properties, positioning it as a potential therapeutic candidate for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for assessing the impact of DHA-Gly on cytokine release, a key process in the inflammatory response. The provided methodologies and data will guide researchers in characterizing the immunomodulatory effects of this novel lipid mediator.
Recent studies have shown that DHA-Gly can modulate the production of key inflammatory cytokines. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been observed to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. The mechanism of action for DHA-Gly is thought to involve the modulation of specific cellular receptors, including G protein-coupled receptor 55 (GPR55), where it acts as an inverse agonist, and Transient Receptor Potential Vanilloid 4 (TRPV4), which it potentiates[1].
These application notes will detail the necessary protocols to investigate these effects, from cell culture and stimulation to cytokine quantification and data analysis. Furthermore, we will present the current understanding of the signaling pathways involved in the anti-inflammatory action of Docosahexaenoyl glycine.
Data Presentation
The following tables summarize quantitative data on the effects of Docosahexaenoic acid (DHA), the parent molecule of DHA-Gly, on cytokine production in LPS-stimulated macrophages. This data provides a reference for the expected dose-dependent inhibitory effects.
Table 1: Effect of Docosahexaenoic Acid (DHA) on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages
| Cytokine | DHA Concentration (µM) | LPS Concentration (µg/mL) | % Inhibition (mRNA) | % Inhibition (Protein) | Reference |
| TNF-α | 100 | 0.1 | Significant Reduction | Significant Reduction | [2] |
| IL-1β | 25 | 0.01 | Not Reported | > EPA | [2] |
| IL-1β | 100 | 0.1 | Significant Reduction | Significant Reduction | [2] |
| IL-6 | 25 | 0.01 | Not Reported | > EPA | [2] |
| IL-6 | 100 | 0.1 | Significant Reduction | Significant Reduction | [2] |
Table 2: Dose-Response of Docosahexaenoic Acid (DHA) on Cytokine Expression in LPS-stimulated Macrophages
| Cell Type | Cytokine | DHA Concentration (µM) | Effect on Expression | Reference |
| THP-1 | IL-1β | Higher concentrations | Selective decrease | [3] |
| THP-1 | TNF-α | Higher concentrations | Selective decrease | [3] |
| RAW 264.7 | IL-6 | Not specified | Reduced mRNA expression | [4] |
| RAW 264.7 | TNF-α | Not specified | No significant change in mRNA | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cytokine Release from LPS-Stimulated Macrophages
This protocol details the methodology to determine the effect of DHA-Gly on the production of pro- and anti-inflammatory cytokines from a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound (DHA-Gly)
-
Vehicle for DHA-Gly (e.g., DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or Multiplex Immunoassay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
For THP-1 monocytes, differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.
-
Harvest and seed the macrophages into 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Allow the cells to adhere overnight.
-
-
Preparation of this compound:
-
Prepare a stock solution of DHA-Gly in a suitable vehicle (e.g., 100 mM in DMSO). Due to the lipophilic nature of N-acyl amino acids, a solvent such as DMSO or ethanol (B145695) is typically required for initial solubilization. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations.
-
Note: It is crucial to determine the maximal concentration of the vehicle that does not affect cell viability or cytokine release. A vehicle control group must be included in all experiments.
-
-
Treatment with this compound:
-
Prepare serial dilutions of DHA-Gly in complete culture medium to achieve final concentrations typically ranging from 1 µM to 50 µM. The optimal concentration range should be determined empirically.
-
Remove the culture medium from the adhered macrophages and replace it with medium containing the different concentrations of DHA-Gly or vehicle control.
-
Pre-incubate the cells with DHA-Gly for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
-
Incubate the plates for 6-24 hours at 37°C. The optimal incubation time will depend on the specific cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the collected supernatants using either ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided recombinant standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of pro-inflammatory cytokine release and the percentage increase of anti-inflammatory cytokine release for each DHA-Gly concentration compared to the LPS-stimulated vehicle control.
-
If applicable, calculate the IC₅₀ value (the concentration of DHA-Gly that inhibits 50% of the pro-inflammatory cytokine release) and the EC₅₀ value (the concentration that elicits a half-maximal increase in anti-inflammatory cytokine release).
-
Protocol 2: Multiplex Immunoassay for Comprehensive Cytokine Profiling
For a broader understanding of the immunomodulatory effects of this compound, a multiplex immunoassay is recommended. This allows for the simultaneous quantification of dozens of cytokines from a small sample volume.
Materials:
-
Multiplex immunoassay kit (e.g., Luminex-based or other bead-based assays) for a panel of human or murine cytokines.
-
Supernatants from DHA-Gly and LPS-treated macrophages (as prepared in Protocol 1).
-
Multiplex assay reader and associated software.
Procedure:
-
Assay Preparation:
-
Prepare the multiplex assay plate, standards, and samples according to the kit manufacturer's protocol. This typically involves the use of antibody-coupled magnetic beads.
-
-
Incubation:
-
Add the prepared standards and collected cell culture supernatants to the wells of the assay plate containing the antibody-coupled beads.
-
Incubate the plate as specified in the protocol, usually with shaking to allow for the binding of cytokines to the beads.
-
-
Detection:
-
Wash the beads to remove unbound material.
-
Add a detection antibody cocktail, followed by a streptavidin-phycoerythrin (SAPE) solution.
-
-
Data Acquisition and Analysis:
-
Acquire the data using a multiplex assay reader. The instrument will measure the fluorescence intensity of each bead, which corresponds to the concentration of a specific cytokine.
-
Analyze the data using the provided software to generate a comprehensive profile of cytokine release in response to DHA-Gly treatment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and the general experimental workflow for assessing its impact on cytokine release.
Caption: Experimental workflow for assessing this compound's effect on cytokine release.
Caption: Proposed signaling pathways for this compound's immunomodulatory effects.
Discussion and Troubleshooting
Mechanism of Action:
This compound is proposed to exert its anti-inflammatory effects through a multi-target mechanism. As an inverse agonist of GPR55, it may inhibit downstream pro-inflammatory signaling cascades that are activated during an inflammatory response. GPR55 activation has been linked to the RhoA signaling pathway, which can influence intracellular calcium levels and the activation of transcription factors like NFAT[5]. By acting as an inverse agonist, DHA-Gly may dampen these pro-inflammatory signals.
Furthermore, the potentiation of TRPV4 by DHA-Gly could lead to an influx of calcium, which can have complex and context-dependent effects on immune cell function. While sustained high levels of intracellular calcium can be pro-inflammatory, transient or localized increases can activate anti-inflammatory pathways, potentially through the activation of transcription factors like CREB (cAMP response element-binding protein), which is known to promote the expression of IL-10. The interplay between GPR55 inhibition and TRPV4 potentiation likely contributes to the observed shift from a pro-inflammatory to an anti-inflammatory cytokine profile.
Troubleshooting:
-
Low Cytokine Signal:
-
Increase the concentration of LPS or the stimulation time.
-
Ensure the macrophage cell line is responsive to LPS.
-
Check the viability of the cells; excessive cell death will lead to poor cytokine production.
-
Verify the integrity of the ELISA or multiplex assay reagents and the proper functioning of the plate reader.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the 96-well plates.
-
Ensure a homogenous cell suspension when seeding the plates.
-
Wash plates thoroughly during the ELISA procedure to minimize background noise.
-
-
Compound Solubility Issues:
-
If DHA-Gly precipitates out of solution upon dilution in aqueous culture medium, consider using a different vehicle or preparing the dilutions immediately before use.
-
The use of a small percentage of serum in the final dilution medium can sometimes aid in solubility.
-
These application notes and protocols provide a comprehensive framework for researchers to investigate the immunomodulatory properties of this compound. By following these detailed methodologies, scientists can effectively assess its impact on cytokine release and further elucidate its mechanism of action, paving the way for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages [mdpi.com]
- 4. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR55 Receptors Exacerbates oxLDL-Induced Lipid Accumulation and Inflammatory Responses, while Reducing Cholesterol Efflux from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Docosahexaenoyl Glycine (DHA-Gly) Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Docosahexaenoyl glycine (B1666218) (DHA-Gly) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Docosahexaenoyl glycine (DHA-Gly) and why is its solubility a concern?
A1: this compound (DHA-Gly) is a lipophilic molecule synthesized from the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the amino acid glycine. Its long hydrocarbon tail makes it poorly soluble in aqueous solutions, which can lead to precipitation and inconsistent results in biological assays.
Q2: What are the general approaches to solubilizing lipophilic compounds like DHA-Gly?
A2: Several methods can be employed to enhance the solubility of lipophilic compounds in aqueous buffers. These include the use of organic co-solvents, adjustment of pH, and the inclusion of surfactants or detergents to form micelles or microemulsions.[1] Other techniques such as micronization, complexation with cyclodextrins, and the use of lipid-based carriers are also utilized in drug formulation.[1][2]
Q3: How does the glycine component of DHA-Gly affect its solubility?
A3: The glycine moiety introduces an amino acid character to the molecule, making its overall charge and, consequently, its solubility dependent on the pH of the solution.[3][4][5][6] Amino acids are zwitterionic and their solubility is generally lowest at their isoelectric point and increases in more acidic or alkaline conditions.[6]
Q4: What is the first step in preparing a solution of DHA-Gly for an aqueous experiment?
A4: The recommended first step is to prepare a concentrated stock solution of DHA-Gly in an organic solvent in which it is readily soluble, such as ethanol (B145695), DMSO, or DMF.[7][8] This stock solution can then be diluted into the final aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of DHA-Gly in the final aqueous solution is above its solubility limit. | - Decrease the final concentration of DHA-Gly. - Increase the pH of the aqueous buffer to deprotonate the carboxylic acid group of glycine, which can increase solubility. - Add a surfactant (e.g., Tween 80, CHAPS) to the aqueous buffer at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization. |
| The concentration of the organic co-solvent (e.g., ethanol, DMSO) in the final solution is too high, causing protein denaturation or cellular toxicity in biological assays. | - Prepare a more concentrated stock solution of DHA-Gly in the organic solvent to minimize the volume added to the aqueous buffer. - Ensure the final concentration of the organic solvent is kept to a minimum, typically below 1% (v/v) for cell-based assays. | |
| The pH of the final aqueous solution is close to the isoelectric point of DHA-Gly, where its solubility is at a minimum. | - Adjust the pH of the aqueous buffer away from the isoelectric point. For N-acyl amino acids, increasing the pH to the alkaline range is often effective. | |
| Inconsistent experimental results. | Incomplete dissolution or the presence of micro-precipitates of DHA-Gly. | - After preparing the final aqueous solution, sonicate the solution for a few minutes to aid in the dispersion of DHA-Gly. - Visually inspect the solution for any cloudiness or particulates before use. If observed, consider further optimization of the solubilization method. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Ethanol | 25 mg/mL | 64.84 | Sonication is recommended. |
| DMSO | 15 mg/mL | 38.91 | Sonication is recommended. |
| DMF | 20 mg/mL | 51.88 | Sonication is recommended. |
| PBS (pH 7.2) | 2 mg/mL | 5.19 | Sonication is recommended. |
Data sourced from TargetMol and Cayman Chemical.[7][8] The molecular weight of this compound is 385.54 g/mol .
Table 2: Properties of Common Detergents for Solubilization
| Detergent | Type | Critical Micelle Concentration (CMC) |
| Tween 80 | Non-ionic | ~0.012 mM |
| CHAPS | Zwitterionic | 6 - 10 mM |
Data sourced from AAT Bioquest and Global Journals.[2][9]
Experimental Protocols
Protocol 1: Preparation of a DHA-Gly Working Solution using an Organic Co-Solvent
-
Prepare a Stock Solution:
-
Weigh out the desired amount of DHA-Gly powder.
-
Dissolve the DHA-Gly in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10-25 mg/mL).
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
-
-
Prepare the Working Solution:
-
Warm the aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature.
-
While vortexing or rapidly stirring the aqueous buffer, add the required volume of the DHA-Gly stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is as low as possible (ideally <1% v/v) to avoid adverse effects in biological systems.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, sonication may help to improve dispersion.
-
Protocol 2: Preparation of a DHA-Gly Working Solution using a Detergent
-
Prepare a Detergent-Containing Buffer:
-
Prepare the desired aqueous buffer (e.g., PBS).
-
Add a surfactant, such as Tween 80 or CHAPS, to the buffer at a concentration above its critical micelle concentration (CMC). For example, a final concentration of 0.1% Tween 80 is commonly used.
-
Mix thoroughly to ensure the detergent is fully dissolved.
-
-
Prepare the DHA-Gly Working Solution:
-
Follow the steps outlined in Protocol 1 for preparing a concentrated stock solution of DHA-Gly in an organic solvent.
-
While vortexing or rapidly stirring the detergent-containing buffer, add the DHA-Gly stock solution to achieve the desired final concentration.
-
The detergent micelles will help to encapsulate the lipophilic DHA-Gly molecules, keeping them in solution.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 5. Effect of acids and bases on the solubility of amino acids | Semantic Scholar [semanticscholar.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. benchchem.com [benchchem.com]
- 8. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Polyunsaturated N-Acyl Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of polyunsaturated N-acyl amides (PUFA-NAAs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of PUFA-NAAs.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in PUFA-NAA synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Acylating Agent Activity: The acylating agent (e.g., fatty acid chloride) may have degraded due to moisture. It is crucial to use freshly prepared or properly stored acylating agents.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Optimization of these parameters is often necessary. For instance, enzymatic syntheses may offer higher yields under milder conditions compared to some chemical methods.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the O- to N-acyl migration, which can be influenced by the reaction conditions.[2]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.
-
Product Loss During Work-up and Purification: PUFA-NAAs can be sensitive to pH changes and may be lost during aqueous washes if not handled carefully. Ensure the work-up procedure is suitable for your specific product. Purification via column chromatography can also lead to yield loss; careful optimization of the stationary and mobile phases is important.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
Question: I am observing significant degradation of my polyunsaturated fatty acid (PUFA) starting material. How can I prevent this?
Answer:
PUFAs are highly susceptible to oxidation due to their multiple double bonds. Preventing degradation is critical for a successful synthesis.
Prevention Strategies:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture, provided it does not interfere with the reaction chemistry.
-
Low Temperatures: Store PUFAs at low temperatures (-20°C or -80°C) under an inert atmosphere. Perform reactions at the lowest effective temperature to reduce the rate of oxidation.
-
Light Protection: Protect the reaction mixture from light, as light can promote the formation of free radicals and accelerate oxidation.
Question: My final product is difficult to purify. What purification strategies are most effective for PUFA-NAAs?
Answer:
The lipophilic nature of PUFA-NAAs can make purification challenging. A combination of techniques may be necessary.
Purification Methods:
-
Column Chromatography: This is a common method for purifying PUFA-NAAs.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. Common solvent systems include hexane (B92381)/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol.[4]
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, especially for biological testing, preparative reverse-phase HPLC is often the best choice.
Troubleshooting Purification:
Caption: Troubleshooting strategies for the purification of PUFA-NAAs.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical methods for synthesizing PUFA-NAAs?
A1: The most common methods involve the coupling of a polyunsaturated fatty acid with an amine. This is typically achieved by first activating the carboxylic acid of the fatty acid. Common activation methods include conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine.[5] Direct coupling methods using carbodiimides are also employed.
Q2: Are there "greener" or more sustainable methods for PUFA-NAA synthesis?
A2: Yes, enzymatic methods using lipases are considered a greener alternative to traditional chemical synthesis.[6][7] These reactions are often performed under milder conditions, in less hazardous solvents, and can be highly selective, reducing the formation of byproducts.[8] Lipases such as Novozym 435 and Lipozyme 435 have been successfully used for this purpose.[1][8][9]
Q3: How can I confirm the identity and purity of my synthesized PUFA-NAA?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide functional group.
Q4: What is O,N-acyl migration and how can I avoid it?
A4: O,N-acyl migration is an intramolecular rearrangement where the acyl group moves from the oxygen of the ethanolamine (B43304) moiety to the nitrogen, or vice versa.[2] This can lead to the formation of O-acylethanolamine isomers as impurities. This migration can be influenced by pH and temperature. Performing the synthesis and work-up under neutral or slightly basic conditions and at moderate temperatures can help minimize this side reaction.
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for N-Acyl Amides
| Method | Acyl Donor | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chemical | Oleic Acid | Ethanolamine | Oxalyl Chloride, Triethylamine | Dichloromethane | Room Temp | Not Specified | [5] |
| Chemical | Oleic Acid | Ethanolamine | Thionyl Chloride, Triethylamine | Dichloromethane | Room Temp | Not Specified | [5] |
| Chemical | Fatty Acid Chloride | 2-Aminoethanol | Triethylamine | Not Specified | Not Specified | 55.4 - 90 | [4] |
| Enzymatic | Arachidonic Acid | Ethanolamine | Novozym 435 | Hexane | Not Specified | Not Specified | [9] |
| Enzymatic | Purified Arachidonic Acid | Ethanolamine | Lipozyme 435 | Hexane | 70 | 95.6 | [1] |
| Enzymatic | High-Oleic Sunflower Oil FAs | Ethanolamine | Lipozyme 435 | Limonene | 65 | Complete Conversion | [8] |
Experimental Protocols
Protocol 1: General Chemical Synthesis of N-Oleoylethanolamine (OEA)
This protocol is adapted from a patented chemical synthesis method.[5]
-
Activation of Oleic Acid:
-
Dissolve oleic acid in dichloromethane.
-
Slowly add a solution of oxalyl chloride in dichloromethane dropwise at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 4 hours to form oleoyl (B10858665) chloride.
-
-
Amidation:
-
In a separate flask, prepare a mixture of ethanolamine and triethylamine.
-
Add the previously prepared oleoyl chloride solution dropwise to the ethanolamine/triethylamine mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any insoluble material.
-
Wash the filtrate with 2M HCl until the aqueous layer is acidic.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Wash the crude product with n-hexane and centrifuge to obtain the purified white solid OEA.[5]
-
Protocol 2: General Enzymatic Synthesis of an N-Acyl Ethanolamide
This protocol is based on lipase-catalyzed amidation.[1][8]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the polyunsaturated fatty acid and an equimolar amount of ethanolamine in a non-polar solvent such as hexane or limonene.[1][8]
-
Add the immobilized lipase (B570770) catalyst (e.g., Lipozyme 435, typically 10-20% by weight of the substrates).[1][8]
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
The resulting crude product can be further purified by column chromatography or recrystallization as needed.
-
Signaling Pathway
Biosynthesis and Degradation of N-Arachidonoylethanolamine (Anandamide - AEA)
Caption: Canonical pathway for the biosynthesis and degradation of Anandamide (AEA).[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing oxidation of Docosahexaenoyl glycine during storage
Welcome to the Technical Support Center for Docosahexaenoyl glycine (B1666218) (DHA-gly). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of DHA-gly. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My DHA-gly solution has developed a yellowish tint and a slight rancid odor. What could be the cause?
A1: The yellowing and rancid odor are classic indicators of oxidation. Docosahexaenoyl glycine (DHA-gly) is a polyunsaturated fatty acid derivative and is highly susceptible to oxidation at its six double bonds. This process can be initiated by exposure to oxygen, light, heat, and trace metals. The resulting oxidation products can compromise the biological activity and purity of your compound.
Q2: What are the primary factors that accelerate the oxidation of DHA-gly during storage?
A2: The main factors that accelerate oxidation are:
-
Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.
-
Light: UV and visible light can generate free radicals, initiating the oxidation cascade.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Heavy Metals: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation.
-
pH: While the amide bond in DHA-gly is relatively stable, extreme pH values can potentially influence the overall stability of the molecule in solution.
Q3: What are the recommended storage conditions for pure, solid DHA-gly?
A3: For long-term storage of pure, solid DHA-gly, we recommend the following:
-
Temperature: Store at -20°C or, for extended periods, at -80°C.[1][2][3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect from light by using amber vials or by storing the vials in a dark container.
-
Container: Use high-quality, airtight glass vials to prevent moisture and oxygen ingress.
Q4: How should I store DHA-gly in a solvent?
A4: When in solution, DHA-gly is more susceptible to oxidation. Follow these guidelines:
-
Solvent Choice: Use deoxygenated solvents of the highest purity. Ethanol and DMSO are common solvents for N-acyl amino acids.[1]
-
Temperature: Store solutions at -80°C for long-term stability.[1][3]
-
Inert Atmosphere: Before sealing the vial, flush the headspace with argon or nitrogen.
-
Antioxidants: Consider adding a suitable antioxidant to the solution.
Q5: What antioxidants are effective in preventing DHA-gly oxidation?
A5: Several antioxidants can be used to protect DHA-gly from oxidation. The choice may depend on the solvent and the intended application. Common options include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used for lipids.
-
Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant.[4][5]
-
Rosemary Extract: A natural antioxidant containing compounds like carnosic acid.[4][5]
-
Tea Polyphenols (e.g., TPP): Known for their potent antioxidant properties.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Oxidation of DHA-gly leading to the formation of various degradation products (e.g., hydroperoxides, aldehydes). | 1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review your storage and handling procedures to minimize exposure to oxygen, light, and heat. 3. Prepare fresh solutions of DHA-gly for your experiments. 4. Incorporate an appropriate antioxidant into your storage solutions. |
| Reduced biological activity of DHA-gly in assays. | The biological activity of DHA-gly may be compromised due to oxidative degradation of the docosahexaenoic acid chain. | 1. Verify the purity of your DHA-gly stock using an analytical method like HPLC-UV or LC-MS. 2. Perform a stability study of DHA-gly under your experimental conditions to determine its rate of degradation. 3. Always use freshly prepared solutions for biological assays. If this is not feasible, store aliquots at -80°C under an inert atmosphere and use a fresh aliquot for each experiment. |
| Precipitation of DHA-gly from solution upon thawing. | The solubility of DHA-gly may be affected by temperature changes. In some cases, oxidation can lead to the formation of less soluble polymers. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. Sonication may also be helpful.[1] 2. If precipitation persists, consider preparing a fresh solution. 3. Ensure that the storage concentration is not exceeding the solubility limit of DHA-gly in the chosen solvent at low temperatures. |
| Inconsistent experimental results between batches. | This could be due to varying levels of oxidation in different batches of DHA-gly or inconsistent handling procedures. | 1. Establish a strict, standardized protocol for the storage and handling of DHA-gly. 2. Analyze the purity of each new batch of DHA-gly upon receipt and before use. 3. Aliquot new batches into single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in published literature, the following table provides an illustrative example of how such data would be presented. The hypothetical data is based on the known stability of DHA and other polyunsaturated lipids under various storage conditions.
Table 1: Illustrative Stability of this compound (1 mg/mL in Ethanol) Over 6 Months
| Storage Condition | Antioxidant (0.02% w/v) | Peroxide Value (meq/kg) - Initial | Peroxide Value (meq/kg) - 6 Months | TBARS (µM MDA) - Initial | TBARS (µM MDA) - 6 Months | Purity (%) - Initial | Purity (%) - 6 Months |
| 4°C, Air, Light | None | 0.5 | 45.2 | 0.8 | 35.7 | 99.1 | 65.4 |
| -20°C, Air, Dark | None | 0.5 | 15.8 | 0.8 | 12.3 | 99.1 | 85.2 |
| -20°C, Nitrogen, Dark | None | 0.5 | 2.1 | 0.8 | 1.5 | 99.1 | 97.8 |
| -80°C, Nitrogen, Dark | None | 0.5 | 0.8 | 0.8 | 0.9 | 99.1 | 98.9 |
| -20°C, Nitrogen, Dark | Vitamin E | 0.5 | 1.2 | 0.8 | 1.0 | 99.1 | 98.5 |
| -20°C, Nitrogen, Dark | BHT | 0.5 | 1.0 | 0.8 | 0.9 | 99.1 | 98.7 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) of this compound
This method is adapted from standard protocols for fats and oils and measures the primary oxidation products (hydroperoxides).
Materials:
-
This compound (DHA-gly) sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Accurately weigh approximately 50-100 mg of the DHA-gly sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample completely.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions without the DHA-gly sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for this compound
This assay measures malondialdehyde (MDA), a secondary oxidation product.
Materials:
-
DHA-gly sample
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Microcentrifuge tubes
-
Water bath or heat block (95-100°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a solution of the DHA-gly sample in a suitable solvent.
-
In a microcentrifuge tube, mix the sample solution with the TCA solution to precipitate any interfering proteins (if in a biological matrix) and to provide an acidic environment.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA reagent to the supernatant.
-
Prepare a series of MDA standards in the same manner.
-
Incubate all tubes (samples and standards) in a boiling water bath for 10-20 minutes to allow the pink chromogen to develop.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the samples and standards at 532 nm.
-
Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve.
Visualizations
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. iitg.ac.in [iitg.ac.in]
Technical Support Center: Optimizing LC-MS/MS for N-Acyl Glycine Detection
Welcome to the technical support center for the analysis of N-acyl glycines (NAGs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the detection and quantification of N-acyl glycines.
Sample Preparation
-
Q1: What is the recommended sample preparation method for N-acyl glycines in plasma?
A1: For plasma samples, a protein precipitation step is necessary to remove larger molecules that can interfere with the analysis. A common and effective method involves the following steps:
-
Thaw plasma samples on ice to maintain the stability of the analytes.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Q2: How should I prepare urine samples for N-acyl glycine (B1666218) analysis?
A2: Urine samples typically require less extensive preparation than plasma. A "dilute-and-shoot" method is often sufficient.
-
Thaw urine samples at room temperature.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol (B129727)/water).
-
Vortex for another 10 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
-
-
Q3: I am having trouble with poor retention of short-chain N-acyl glycines on my reversed-phase column. What can I do?
A3: Poor retention of polar, short-chain N-acyl glycines is a common challenge in reversed-phase chromatography. Derivatization can significantly improve their retention and chromatographic behavior.[1] One effective strategy is derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which enhances the hydrophobicity of the analytes, leading to better retention on C18 columns.[1]
LC-MS/MS Method Development
-
Q4: What are typical starting conditions for the chromatographic separation of N-acyl glycines?
A4: A reversed-phase high-performance liquid chromatography (HPLC) method is commonly employed for the separation of N-acyl glycines.[2] A C18 column is a good starting point. The mobile phases typically consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B. A gradient elution from a low to a high percentage of mobile phase B is used to separate the N-acyl glycines based on their hydrophobicity.
-
Q5: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for my target N-acyl glycines?
A5: The selection of MRM transitions is crucial for the specificity and sensitivity of your assay. For N-acyl glycines, the precursor ion is typically the [M+H]+ ion in positive electrospray ionization (ESI) mode. A common and characteristic product ion for many N-acyl glycines is m/z 76.1, which corresponds to the glycine fragment [NH2CH2COOH+H]+. You will need to optimize the collision energy for each specific N-acyl glycine to achieve the most abundant and stable fragmentation.
-
Q6: My signal intensity is low. How can I improve it?
A6: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Ion Source Parameters: Ensure that the ion source temperature, IonSpray voltage, and gas pressures (curtain gas, GS1, GS2) are optimized for your specific analytes and flow rate.
-
Check for Ion Suppression: Matrix effects from the biological sample can suppress the ionization of your target analytes.[3][4] To mitigate this, you can try diluting your sample, improving your sample cleanup procedure, or ensuring adequate chromatographic separation from interfering matrix components.[3][4]
-
Mobile Phase Composition: Avoid using non-volatile buffers or ion-pairing reagents like trifluoroacetic acid (TFA) in high concentrations, as they can cause ion suppression.[5][6] Formic acid is a more MS-friendly mobile phase additive.[6]
-
Derivatization: For certain N-acyl glycines, derivatization can enhance ionization efficiency and thus improve signal intensity.[1]
-
-
Q7: I am observing poor peak shape (tailing, fronting, or splitting). What are the possible causes and solutions?
A7: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by a contaminated column.[7] Ensure your mobile phase pH is appropriate for your analytes. Flushing the column or trying a different column chemistry may help.[7]
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
-
Split Peaks: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the initial mobile phase.[7]
-
Data Analysis and Quantification
-
Q8: Why is the use of a stable isotope-labeled internal standard important?
A8: A stable isotope-labeled internal standard (SIL-IS), such as n-Octanoylglycine-2,2-d2, is crucial for accurate and precise quantification. The SIL-IS has nearly identical chemical and physical properties to the analyte but a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and variations in sample processing and instrument response. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be corrected for, leading to more reliable results.
-
Q9: How should I construct my calibration curve?
A9: Calibration curves should be prepared by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the standards. A linear regression with a weighting factor, such as 1/x, is commonly used to account for heteroscedasticity (non-constant variance) in the data. The calibration curve should cover the expected concentration range of the N-acyl glycines in your samples.
Experimental Protocols
Protocol 1: Quantitative Analysis of N-Acyl Glycines in Plasma
This protocol provides a detailed methodology for the extraction and quantification of a panel of N-acyl glycines from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ice-cold)
-
Internal standard solution (e.g., n-Octanoylglycine-2,2-d2 in acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
Vortex samples for 10 seconds.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Example MRM Transitions and Collision Energies for a Panel of N-Acyl Glycines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Propionylglycine | 132.1 | 76.1 | 50 | 15 |
| N-Butyrylglycine | 146.1 | 76.1 | 50 | 15 |
| N-Isobutyrylglycine | 146.1 | 76.1 | 50 | 15 |
| N-Tiglylglycine | 158.1 | 76.1 | 50 | 18 |
| N-Isovalerylglycine | 160.1 | 76.1 | 50 | 16 |
| N-Hexanoylglycine | 174.1 | 76.1 | 50 | 17 |
| N-Octanoylglycine | 202.2 | 76.1 | 50 | 20 |
| N-Suberylglycine | 232.2 | 76.1 | 50 | 22 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for N-acyl glycine analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.at [shimadzu.at]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Overcoming Ion Suppression in N-Acyl Glycine Lipidomics Analysis
Welcome to the technical support center for the lipidomics analysis of N-acyl glycines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during LC-MS/MS analysis, with a particular focus on overcoming ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of N-acyl glycines?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as an N-acyl glycine (B1666218), due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis. N-acyl glycines, being lipids, are often extracted with other endogenous matrix components like phospholipids (B1166683) and proteins, making them particularly susceptible to ion suppression.
Q2: What are the primary causes of ion suppression in N-acyl glycine analysis?
A2: The most common causes of ion suppression in this context are:
-
Endogenous Matrix Components: High concentrations of salts, proteins, and especially phospholipids that co-elute with the N-acyl glycines can compete for ionization in the MS source.
-
Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from lab consumables, detergents, or mobile phase additives, can also interfere with ionization.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause a non-linear detector response, which can be mistaken for ion suppression.
Q3: How can I detect and quantify ion suppression in my N-acyl glycine analysis?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a standard solution of the N-acyl glycine directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any drop in the constant signal of the infused standard indicates a region of ion suppression in the chromatogram.
-
Post-Extraction Spike: This quantitative method compares the signal of an N-acyl glycine standard spiked into a pre-extracted blank matrix sample to the signal of the same standard in a clean solvent. The ratio of these signals provides a quantitative measure of the matrix effect (ion suppression or enhancement).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-acyl glycines.
Problem 1: Poor signal intensity and reproducibility for N-acyl glycine peaks.
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the N-acyl glycines from the regions of ion suppression identified through a post-column infusion experiment. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your specific N-acyl glycines. 2. Mobile Phase Additives: Consider the addition of a small amount of a modifier like glycine to the mobile phase, which has been shown to enhance ESI sensitivity for some analytes. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | The most effective way to compensate for ion suppression is to use a SIL-IS for each N-acyl glycine. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable ratio-based quantification.[3] |
Problem 2: Poor peak shape (tailing, fronting, or splitting) for N-acyl glycine peaks.
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute the Sample: If the analyte concentration is too high, dilute the sample before injection. |
| Incompatible Sample Solvent | Ensure the solvent used to reconstitute the final extract is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Column | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of the N-acyl glycines to maintain a consistent ionization state. 2. Change Column Chemistry: If tailing persists, consider a different column stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| System Dead Volume | Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and there are no gaps that could cause peak broadening. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of N-acyl glycines and the extent of ion suppression. Below is a summary of quantitative data from a study on N-oleoyl glycine (OlGly) and N-oleoyl alanine (B10760859) (OlAla) in various matrices.[1]
Table 1: Recovery and Matrix Effects for N-Acyl Amino Acids and an Internal Standard (ISTD)
| Analyte/ISTD | Matrix | Average Recovery (%) | CV (%) | Matrix Effect |
| AraGly-d8 (ISTD) | Water | 93 | < 11 | Ion Suppression |
| AraGly-d8 (ISTD) | Brain | 96 | < 11 | Ion Suppression |
| AraGly-d8 (ISTD) | Plasma | 94 | < 11 | Ion Enhancement |
| OlGly | Water | 98 | N/A | Ion Suppression |
| OlAla | Water | 102 | N/A | 26% Suppression |
Data adapted from a study utilizing a liquid-liquid extraction method.[1]
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis of N-acyl glycines.
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Acyl Glycines from Plasma and Brain Tissue
This protocol is adapted from a validated method for the analysis of N-oleoyl glycine and N-oleoyl alanine.[1]
-
Sample Homogenization (for Brain Tissue):
-
Weigh the brain tissue and homogenize in a 2:1 chloroform:methanol solution containing a protease inhibitor (e.g., 2 mM PMSF) and 50 µL of 1 N HCl.
-
-
Extraction:
-
For plasma, add a 25 µL aliquot to 1400 µL of 2:1 chloroform:methanol with 2 mM PMSF and 50 µL of 1 N HCl.
-
To the homogenate (brain) or plasma mixture, add 300 µL of 0.73% w/v sodium chloride and the stable isotope-labeled internal standard (e.g., 50 pmol of AraGly-d8).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., mobile phase A).
-
Inject a 4 µL aliquot into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of N-Acyl Glycines
This is a representative LC-MS/MS method based on published protocols.[1]
-
Liquid Chromatography:
-
Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, return to 50% B in 0.1 minutes, and hold for 2.5 minutes.
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 700°C
-
Note: Specific MRM transitions and collision energies must be optimized for each N-acyl glycine and its corresponding internal standard.
-
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Docosahexaenoyl Glycine (DHA-Gly) in Cell Culture
Welcome to the technical support center for Docosahexaenoyl glycine (B1666218) (DHA-Gly). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the successful use of DHA-Gly in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Docosahexaenoyl glycine (DHA-Gly) and what are its known biological activities?
This compound (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids. It is formed by the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the amino acid glycine.[1] DHA-Gly has been identified as a signaling molecule with anti-inflammatory properties.[2] It is known to interact with G protein-coupled receptors (GPCRs) such as GPR18 and GPR55, although its role as an endogenous ligand for GPR18 is still under investigation.[3][4]
Q2: How should I dissolve and store DHA-Gly for cell culture experiments?
DHA-Gly is sparingly soluble in aqueous solutions like PBS (up to 2 mg/mL).[1] For cell culture applications, it is recommended to first dissolve DHA-Gly in an organic solvent such as ethanol, DMSO, or DMF, and then make further dilutions in the cell culture medium.[1] Stock solutions should be stored at -20°C or -80°C. To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of DHA-Gly in cell culture media?
Currently, there is a lack of direct quantitative studies on the stability and half-life of this compound in commonly used cell culture media like DMEM or RPMI-1640. However, based on the known metabolism of its constituent parts, DHA and glycine, some level of degradation can be anticipated over time.
-
Potential for Hydrolysis: The amide bond linking DHA and glycine can be susceptible to chemical hydrolysis, influenced by the pH and temperature of the culture medium.
-
Enzymatic Degradation: Cell-secreted or cell-surface enzymes, such as fatty acid amide hydrolase (FAAH), may contribute to the breakdown of DHA-Gly.[5] Additionally, the glycine component can be rapidly taken up and metabolized by cells.[6]
It is strongly recommended that researchers perform a stability study of DHA-Gly under their specific experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of DHA-Gly in the cell culture medium over the course of the experiment. | - Perform a time-course experiment to assess the stability of DHA-Gly in your specific cell culture medium and conditions. - Consider replenishing the medium with freshly prepared DHA-Gly at regular intervals for long-term experiments. - Analyze the medium for the presence of degradation products (DHA and glycine) using techniques like LC-MS/MS. |
| Low cellular uptake or biological activity | Poor solubility of DHA-Gly in the cell culture medium, leading to precipitation or aggregation. | - Ensure the final concentration of the organic solvent used to dissolve DHA-Gly is not toxic to the cells (typically <0.1%). - Prepare fresh dilutions of DHA-Gly in pre-warmed medium for each experiment. - Visually inspect the medium for any signs of precipitation after adding the DHA-Gly solution. |
| Observed cellular effects are not consistent with known DHA-Gly signaling | The observed effects may be due to the degradation products (DHA or glycine) rather than DHA-Gly itself. | - Run parallel control experiments with DHA and glycine alone at concentrations equivalent to what would be expected from DHA-Gly degradation. - Use a recently prepared solution of DHA-Gly to minimize the influence of degradation products. |
Quantitative Data on Stability (Hypothetical)
Disclaimer: The following table presents hypothetical stability data for DHA-Gly in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2. This data is for illustrative purposes only, as direct experimental data is not currently available in the public domain. Researchers must determine the stability of DHA-Gly for their specific experimental setup.
| Time (hours) | DHA-Gly Concentration (% of Initial) |
| 0 | 100% |
| 6 | 92% |
| 12 | 85% |
| 24 | 70% |
| 48 | 55% |
| 72 | 40% |
Experimental Protocols
Protocol for Assessing the Stability of DHA-Gly in Cell Culture Media
This protocol outlines a method to determine the stability of DHA-Gly in a specific cell culture medium over a time course using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound (DHA-Gly)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LC-MS/MS system
-
Analytical standards of DHA and glycine
-
Internal standard (e.g., d8-N-arachidonoyl glycine)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (C18)
2. Experimental Procedure:
-
Prepare a stock solution of DHA-Gly in ethanol.
-
Spike the cell culture medium with DHA-Gly to the desired final concentration.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
To each aliquot, add the internal standard.
-
Perform a lipid extraction using a suitable method, such as solid-phase extraction with C18 cartridges.
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of DHA-Gly, DHA, and glycine.
3. Data Analysis:
-
Construct calibration curves for DHA-Gly, DHA, and glycine using the analytical standards.
-
Calculate the concentration of each analyte at each time point by normalizing to the internal standard.
-
Plot the concentration of DHA-Gly as a percentage of the initial concentration versus time.
-
From this plot, the rate of degradation and the half-life of DHA-Gly in the cell culture medium can be determined.
Visualizations
Caption: Workflow for DHA-Gly stability assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR18, GPR55 and GPR119 | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Docosahexaenoyl Glycine (DHA-Gly)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a crucial N-acyl amino acid in neuroscience and drug development research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield in DHA-Gly synthesis can stem from several factors. The most common issues are:
-
Inefficient Activation of DHA: The carboxylic acid of Docosahexaenoic acid (DHA) must be effectively activated to react with the amino group of glycine. Incomplete activation is a primary cause of low yield.
-
Side Reactions: The activated DHA intermediate can participate in undesired side reactions, consuming the starting material. A common side reaction with carbodiimide (B86325) reagents is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1][2]
-
Degradation of DHA: Docosahexaenoic acid is a polyunsaturated fatty acid and is highly susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.
-
Poor Solubility of Reagents: If either DHA or glycine (or its protected form) is not fully soluble in the chosen reaction solvent, the reaction kinetics will be significantly hindered.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly impact the efficiency of the coupling reaction.
Q2: I am using an EDC/HOBt coupling system, but the yield is still poor. How can I optimize this?
A2: The EDC/HOBt system is a common choice for amide bond formation. If you are experiencing low yields, consider the following optimizations:
-
Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of reagents. Typically, a slight excess of the coupling agents (EDC and HOBt) relative to the limiting reagent (either DHA or glycine) is used. A common starting point is 1.1-1.5 equivalents of EDC and HOBt.
-
Order of Addition: The recommended procedure is to first dissolve DHA in an appropriate solvent, add HOBt, and then add EDC to pre-activate the carboxylic acid. Allow this mixture to react for a short period (e.g., 15-30 minutes) before adding glycine. This minimizes the hydrolysis of the active intermediate.[3]
-
pH Control: The activation step is generally more efficient at a slightly acidic pH (4.5-6.0), while the subsequent amidation is more favorable at a slightly basic pH (7.0-8.0). The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), can be crucial.
-
Solvent Choice: The choice of solvent can impact the stability of the active intermediate and the solubility of your reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. Solvents with low dielectric constants, like DCM or chloroform, can help minimize the formation of the N-acylurea side product.[1]
Q3: I suspect my DHA is degrading during the reaction. How can I prevent this?
A3: Preventing the oxidation of DHA is critical for achieving a good yield of a pure product. Here are some preventative measures:
-
Use High-Purity Reagents: Start with high-quality DHA that has been stored properly under an inert atmosphere and protected from light.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Reaction Temperature: Avoid excessive heat, as it can accelerate oxidation. Most coupling reactions are performed at room temperature or cooled in an ice bath.
-
Limit Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work up the reaction as soon as it is complete to avoid prolonged exposure to potentially oxidizing conditions.
-
Consider Antioxidants: While not always necessary for the synthesis itself, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) during work-up and storage can help preserve the final product.
Q4: I am having trouble purifying the final DHA-Gly product. What are the common impurities and how can I remove them?
A4: Purification can be challenging due to the amphipathic nature of DHA-Gly. Common impurities include:
-
Unreacted DHA: This is a common impurity if the reaction does not go to completion.
-
Urea (B33335) Byproducts: If you are using a carbodiimide coupling reagent like EDC or DCC, the corresponding urea byproduct will be present. EDC-derived urea is water-soluble and can often be removed with an aqueous wash.[4]
-
N-acylurea: This is a byproduct of a side reaction with carbodiimide reagents.
-
Oxidized DHA-Gly: If oxidation occurred during the reaction or work-up, you may have various oxidized forms of your product.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and bases, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted DHA, and finally a brine wash.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying N-acyl amino acids. A gradient elution is often necessary. A typical mobile phase might start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) to elute non-polar impurities, gradually increasing the polarity (e.g., by adding methanol (B129727) to a DCM or ethyl acetate (B1210297) mobile phase) to elute the more polar DHA-Gly.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should spot the starting materials (DHA and glycine), the reaction mixture, and a co-spot of the starting materials and the reaction mixture on a silica gel TLC plate.
-
Visualization: Since DHA and glycine are not always UV-active, and DHA-Gly may also have weak UV absorbance, you may need to use a visualizing stain. Common stains for this type of compound include potassium permanganate (B83412) or vanillin (B372448) stain. Ninhydrin can be used to visualize any remaining free amino groups of glycine.
-
Mobile Phase: A good starting point for a TLC mobile phase would be a mixture of a moderately polar organic solvent system, such as dichloromethane/methanol (e.g., 9:1 v/v) or ethyl acetate/hexane (e.g., 1:1 v/v). You may need to adjust the ratio to achieve good separation between your starting materials and the product spot.
Data Presentation
The yield of Docosahexaenoyl glycine synthesis is highly dependent on the chosen methodology. Below is a table summarizing typical yields for N-acyl amino acid synthesis using various coupling reagents, based on literature for analogous reactions. Note that optimal conditions for each system may vary.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Yield (%) | Reference |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 60-85 | [5][6] |
| DCC | HOBt | - | DCM | 70-90 | [4] |
| HATU | - | DIPEA/TEA | DMF | >90 | [7] |
| PyBOP | - | DIPEA/TEA | DMF | >90 | |
| CDI | - | - | THF | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol is a standard procedure for the synthesis of N-acyl amino acids.
Materials:
-
Docosahexaenoic acid (DHA)
-
Glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous (optional, for solubility)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Docosahexaenoic acid (1 equivalent) in anhydrous DCM.
-
Add Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water or suspend it in DCM, and add DIPEA or TEA (2.5 equivalents).
-
Slowly add the glycine solution/suspension to the activated DHA mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a suitable gradient of ethyl acetate in hexane or methanol in DCM.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in DHA-Gly synthesis.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. bachem.com [bachem.com]
Navigating the Nuances of N-Acyl Amino Acid Quantification: A Guide to Selecting the Appropriate Internal Standard for Docosahexaenoyl Glycine
Technical Support Center | Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Docosahexaenoyl glycine (B1666218) (DHG), the selection of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This technical guide provides a comprehensive overview of the available options, practical advice for experimental design, and troubleshooting strategies to ensure robust and reproducible quantification of this important lipid signaling molecule.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for the quantification of Docosahexaenoyl glycine (DHG)?
An internal standard is crucial for accurate quantification in mass spectrometry-based assays, such as LC-MS/MS.[1] It is a compound of known concentration added to samples before analysis to correct for variations that can occur during sample preparation, extraction, and the analytical run itself.[2] These variations can include sample loss, injection volume inconsistencies, and matrix effects that can suppress or enhance the ionization of the analyte, leading to inaccurate results. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that it is affected by these variations in the same way.[2]
Q2: What is the ideal internal standard for DHG quantification?
Q3: Since a deuterated DHG is not commercially available, what is the next best option?
In the absence of an identical stable isotope-labeled internal standard, the recommended alternative is a structurally similar deuterated N-acyl amino acid. For DHG, a suitable and commercially available option is arachidonoyl glycine-d8 (AraGly-d8) .[3][4] Arachidonic acid is a C20:4 fatty acid, which is structurally similar to the C22:6 docosahexaenoic acid in DHG. Both are long-chain polyunsaturated fatty acids conjugated to glycine. This structural similarity makes it likely that AraGly-d8 will behave similarly to DHG during extraction and LC-MS/MS analysis.
Q4: Where can I purchase arachidonoyl glycine-d8 (AraGly-d8)?
Arachidonoyl glycine-d8 is available from several commercial suppliers of research biochemicals, including Cayman Chemical, Santa Cruz Biotechnology, and Larodan.[5][6][7] It is typically supplied as a solution in an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in DHG Quantification | Inconsistent addition of the internal standard. | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Use a calibrated pipette and a consistent procedure. |
| Poor recovery of DHG and/or the internal standard. | Optimize the sample extraction procedure. Ensure the chosen solvent system is appropriate for extracting N-acyl amino acids. The protocol provided below has been shown to have good recovery for similar analytes.[3] | |
| Significant and variable matrix effects. | While AraGly-d8 is structurally similar, differential matrix effects between it and DHG can still occur.[8] It is crucial to validate the method in the specific matrix being analyzed (e.g., plasma, brain homogenate). This can be done by performing a standard addition experiment to assess the impact of the matrix on quantification.[3] | |
| Poor Peak Shape for DHG or Internal Standard | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry. A C18 column is a good starting point for reversed-phase chromatography of these lipids.[3] Ensure the pH of the mobile phase is appropriate for the analytes. |
| Contamination of the LC-MS system. | Flush the system with appropriate cleaning solutions. Check for and replace any contaminated components, such as the guard column or injector needle. | |
| Inaccurate Quantification | Use of an inappropriate calibration model. | A linear regression with 1/x weighting is often suitable for this type of analysis.[3] Ensure the calibration range brackets the expected concentrations of DHG in the samples. |
| Cross-talk between analyte and internal standard MRM transitions. | Ensure that the selected precursor and product ion transitions for DHG and AraGly-d8 are specific and do not interfere with each other. Optimize collision energies for each transition. |
Performance of Arachidonoyl glycine-d8 as a Surrogate Internal Standard
When using a structurally similar internal standard, it is essential to validate its performance. The following table summarizes key performance metrics for the use of AraGly-d8 in the quantification of other long-chain N-acyl amino acids, which can be considered indicative of its expected performance for DHG.
| Performance Metric | Reported Value/Observation | Reference |
| Recovery | 73.4 ± 0.16% using C18 solid-phase extraction. | [3] |
| >90% for low-level analytes in a liquid-liquid extraction method. | [3][9] | |
| Bias and Precision | Within ±20% for the quantification of N-oleoyl glycine and N-oleoyl alanine (B10760859). | [3][4] |
| Matrix Effects | While not explicitly quantified in the reference, the acceptable bias and precision suggest that AraGly-d8 adequately compensates for matrix effects in brain and plasma for similar analytes. However, this should be verified for each specific matrix. | [3][4] |
Experimental Protocol: Quantification of DHG using AraGly-d8 Internal Standard
This protocol is adapted from a validated method for the quantification of N-oleoyl glycine and N-oleoyl alanine and is a recommended starting point for developing a DHG quantification assay.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 25 µL of plasma or a tissue homogenate).
-
Add 1.4 mL of a 2:1 chloroform:methanol solution containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF).
-
Add 50 µL of 1 N HCl.
-
Add 150 µL of deionized water.
-
Add 300 µL of 0.73% w/v sodium chloride.
-
Add a known amount of AraGly-d8 internal standard (e.g., 50 pmol).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DHG from other endogenous components. A starting point could be a linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
DHG: The precursor ion will be the [M-H]⁻ ion. The product ion will need to be determined by infusing a DHG standard and performing a product ion scan. A likely product ion would correspond to the carboxylate anion of docosahexaenoic acid.
-
AraGly-d8: Precursor ion: m/z 368.3; Product ion: A specific product ion will need to be determined, but a common transition for N-acyl amino acids is the loss of the glycine moiety.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of DHG in a surrogate matrix (e.g., stripped plasma or a buffer solution).
-
Add the same amount of AraGly-d8 internal standard to each calibrator as was added to the samples.
-
Generate a calibration curve by plotting the peak area ratio of DHG to AraGly-d8 against the concentration of DHG.
-
Use the calibration curve to determine the concentration of DHG in the unknown samples.
Workflow for Internal Standard Selection and Validation
The following diagram illustrates the decision-making process for selecting and validating an internal standard for DHG quantification.
Figure 1. Decision workflow for selecting an internal standard for this compound (DHG) quantification.
By following this guide, researchers can confidently select and validate an appropriate internal standard for the accurate and precise quantification of this compound, ensuring the generation of high-quality data for their research and development endeavors.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scbt.com [scbt.com]
- 6. larodan.com [larodan.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Extraction Methods for Docosahexaenoyl Glycine from Brain Tissue
Welcome to the technical support center for the extraction and analysis of Docosahexaenoyl glycine (B1666218) (DHG) from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the extraction and quantification of DHG from brain tissue.
Q1: I am getting a low yield of DHG from my brain tissue samples. What are the potential causes and solutions?
A1: Low recovery of DHG is a frequent challenge, often attributable to its low endogenous concentrations and susceptibility to degradation. Here are the primary factors and troubleshooting steps:
-
Oxidative Degradation: The docosahexaenoyl (DHA) moiety of DHG is a polyunsaturated fatty acid (PUFA) highly prone to oxidation.[1][2]
-
Solution: Perform all extraction steps on ice or at 4°C. Use cooled centrifuges and solvents.[3] Consider adding antioxidants to your homogenization and extraction solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural antioxidants like green tea extract or ascorbyl palmitate.[1][2][4][5]
-
-
Incomplete Cell Lysis and Extraction: Inefficient homogenization will trap lipids within the tissue matrix.
-
Solution: Ensure thorough homogenization of the brain tissue. A Potter-Elvehjem homogenizer or a bead beater are effective. The widely used Folch or Bligh & Dyer methods, which utilize a chloroform:methanol (B129727) solvent system, are standard for brain lipid extraction.[3] For N-acyl amino acids, a 2:1 chloroform:methanol mixture is a good starting point.[3]
-
-
Suboptimal Phase Separation: Incomplete separation of the organic and aqueous phases during liquid-liquid extraction can lead to loss of DHG in the aqueous or protein interphase.
-
Solution: After adding water or a salt solution (e.g., 0.9% NaCl) to induce phase separation, ensure vigorous vortexing followed by centrifugation at a sufficient speed and duration (e.g., 3,000 rpm at 4°C for 10 minutes) to achieve a clean separation.[3]
-
-
Adsorption to Labware: Lipids can adhere to certain plastics.
-
Solution: Use glass tubes and vials whenever possible. If plasticware is necessary, opt for polypropylene (B1209903) tubes that have low lipid binding properties.
-
Q2: My DHG samples seem to be degrading during storage. What are the best practices for sample preservation?
A2: The instability of DHG is primarily due to the oxidation of its DHA component.
-
Short-term Storage: For temporary storage during the extraction process, keep samples on ice and protected from light.
-
Long-term Storage: For long-term storage, dried lipid extracts should be stored under an inert gas (e.g., argon or nitrogen) at -80°C. Reconstituted samples in a suitable solvent for analysis should also be stored at -80°C and used as quickly as possible.
Q3: I am observing significant ion suppression in my LC-MS/MS analysis of DHG. How can I mitigate this?
A3: Ion suppression is a common issue in mass spectrometry when analyzing complex biological samples like brain tissue extracts. It occurs when co-eluting compounds interfere with the ionization of the analyte of interest.
-
Improved Sample Cleanup: The initial lipid extract contains a high concentration of various lipid species. Incorporating a solid-phase extraction (SPE) step after the initial liquid-liquid extraction can effectively remove interfering compounds. C18 or mixed-mode SPE cartridges can be used for this purpose.[3][6]
-
Chromatographic Optimization: Adjusting the HPLC gradient and using a column with a suitable chemistry (e.g., C18) can help separate DHG from the interfering matrix components. A longer run time or a shallower gradient can improve resolution.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for a closely related N-acyl amino acid, such as arachidonoyl glycine-d8, can help to normalize for matrix effects and improve quantitative accuracy.[3]
Q4: What is the expected recovery rate for DHG from brain tissue?
A4: While specific recovery data for DHG from brain tissue is not widely published, methods developed for similar N-acyl amino acids, such as N-oleoyl glycine, have demonstrated high recovery rates of over 90% when optimized.[3] Recovery can be highly dependent on the specific protocol and the care taken to prevent degradation.
Quantitative Data Summary
The following tables summarize quantitative data for the extraction and analysis of N-acyl amino acids, which can be used as a reference for optimizing DHG extraction protocols.
Table 1: Recovery of N-Acyl Amino Acids Using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| N-Oleoyl Glycine | Liquid-Liquid Extraction (Chloroform:Methanol) | Brain Tissue | >90 | [3] |
| N-Oleoyl Alanine | Liquid-Liquid Extraction (Chloroform:Methanol) | Brain Tissue | >90 | [3] |
| Arachidonoyl glycine-d8 | Solid-Phase Extraction (C18) | Not Specified | 73.4 ± 0.16 | [3] |
Table 2: LC-MS/MS Parameters for Quantification of N-Acyl Amino Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| N-Oleoyl Glycine | 354.3 | 74.1 | 25 | [3] |
| N-Oleoyl Alanine | 368.3 | 88.1 | 25 | [3] |
| Arachidonoyl glycine-d8 | 386.3 | 82.1 | 25 | [3] |
Note: The parameters for DHG would need to be optimized but can be predicted based on its structure.
Experimental Protocols
Protocol 1: Extraction of Docosahexaenoyl Glycine from Brain Tissue
This protocol is adapted from established methods for N-acyl amino acid extraction and incorporates best practices to minimize degradation.[3]
Materials:
-
Brain tissue (fresh or frozen at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or HPLC grade water)
-
Butylated hydroxytoluene (BHT) or other antioxidant
-
Internal Standard (e.g., arachidonoyl glycine-d8)
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Glass centrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen or argon gas line for solvent evaporation
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (typically 50-100 mg).
-
To a pre-chilled glass homogenizer, add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) containing an antioxidant (e.g., 0.005% BHT).
-
Add the brain tissue and homogenize thoroughly on ice until a uniform suspension is achieved.
-
Spike the homogenate with the internal standard.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 volumes of ice-cold 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to facilitate phase separation.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume of a solvent compatible with your analytical method (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This optional step can be performed after Protocol 1 to remove interfering substances and improve analytical sensitivity.[6]
Materials:
-
C18 SPE cartridges
-
Dried lipid extract from Protocol 1
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate (B1210297)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through 5 mL of methanol followed by 5 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase of your LC method and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to elute highly polar, interfering compounds.
-
-
Elution:
-
Elute the DHG and other lipids with a less polar solvent, such as methanol or a mixture of ethyl acetate and hexane. The optimal solvent should be determined empirically.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or argon and reconstitute in the mobile phase for analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for DHG extraction from brain tissue.
Signaling Pathways of this compound
This compound has been identified as a signaling molecule that interacts with at least two receptor types: G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4).[7]
1. DHG as an Inverse Agonist of GPR55
DHG acts as an inverse agonist at the GPR55 receptor. Inverse agonists bind to the same receptor as an agonist but induce an opposite pharmacological response. In the case of GPR55, which can be constitutively active, DHG is thought to reduce its basal signaling activity. This interaction is associated with anti-inflammatory effects.[7][8]
Caption: DHG signaling via the GPR55 receptor.
2. DHG as a Potentiator of TRPV4
DHG has been shown to potentiate the activity of the TRPV4 channel.[7] This means that in the presence of DHG, the response of TRPV4 to other stimuli (such as heat or mechanical stress) is enhanced, leading to an increased influx of calcium ions. This modulation can influence various cellular processes, including inflammation and sensory signaling.[9]
Caption: DHG potentiation of the TRPV4 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the oxidative stability and lengthening the shelf life of DHA algae oil with composite antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of N-acylphosphatidylethanolamine molecular species in rat brain using solid-phase extraction combined with reversed-phase chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modes of action of lysophospholipids as endogenous activators of the TRPV4 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Amino Acid Conjugates in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor solubility of amino acid conjugates in cell-based assays. This guide offers practical solutions, detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my amino acid conjugate poorly soluble in aqueous solutions?
A1: The solubility of amino acid conjugates is influenced by several factors, including:
-
Hydrophobicity of the Amino Acid/Peptide: Conjugates containing a high proportion of hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) tend to have lower aqueous solubility.
-
Physicochemical Properties of the Conjugated Molecule: The properties of the drug or molecule attached to the amino acid can significantly impact the overall solubility of the conjugate.
-
pH of the Solution: The net charge of the amino acid conjugate changes with pH. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.
-
Aggregation: Hydrophobic interactions can lead to the formation of aggregates, which precipitate out of solution.
Q2: What are the initial steps to take when I encounter a solubility issue with my conjugate?
A2: Start with a systematic approach to identify a suitable solvent system.
-
Characterize your conjugate: Determine if it is acidic, basic, or neutral based on its amino acid composition and the pKa of the conjugated molecule.
-
Start with a small amount: Always test solubility with a small aliquot of your conjugate to avoid wasting valuable material.
-
Begin with aqueous buffers: Attempt to dissolve the conjugate in a standard, biocompatible buffer (e.g., PBS) at your desired working concentration.
-
If unsuccessful, proceed to more rigorous methods: Systematically test different solubilization strategies as outlined in the troubleshooting guide below.
Q3: How can I dissolve a hydrophobic amino acid conjugate for my cell-based assay?
A3: For hydrophobic conjugates, the primary strategy is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then slowly dilute it into your aqueous cell culture medium.[1] It is crucial to ensure the final concentration of the organic solvent is not toxic to your cells.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines.[2]
-
> 0.5% DMSO: Can induce cytotoxic effects and should be used with caution. Always perform a vehicle control to assess the impact of DMSO on your specific cell line.[2][3]
Q5: My conjugate precipitates out of the cell culture medium over time. What can I do?
A5: Time-dependent precipitation can be due to compound instability or interactions with media components. Consider the following:
-
Reduce the final concentration: The working concentration may be above the thermodynamic solubility limit in the complex environment of the cell culture medium.
-
Prepare fresh solutions: Prepare the conjugate solution immediately before use.
-
Change the media frequently: For longer experiments, replace the media with freshly prepared conjugate-containing media at regular intervals (e.g., every 24 hours).
Troubleshooting Guide
This section provides a step-by-step guide to address common solubility challenges.
Issue: Immediate Precipitation Upon Addition to Aqueous Buffer
If your amino acid conjugate precipitates immediately upon addition to your cell culture medium or buffer, follow this troubleshooting workflow.
Data Presentation
Table 1: Solubility of a Model Poorly Soluble Drug (Indomethacin) with Basic Amino Acids
This table demonstrates the significant increase in the solubility of the poorly water-soluble drug Indomethacin (B1671933) when formulated with basic amino acids.
| Amino Acid | Concentration of Amino Acid (mM) | Solubility of Indomethacin (mM) | Fold Increase in Solubility |
| None | 0 | ~0.024 | 1 |
| L-Arginine | 250 | ~10 | ~417 |
| L-Lysine | 250 | ~6 | ~250 |
| L-Histidine | 250 | ~1.5 | ~63 |
Data adapted from phase solubility diagrams. The fold increase is an approximation based on the provided data.[4][5]
Table 2: Solubility of Ritonavir and its Amino Acid Conjugates in Water
This table illustrates how conjugating a poorly soluble drug, Ritonavir, to different amino acids can enhance its aqueous solubility.
| Compound | Solubility in Water (µg/mL) |
| Ritonavir (Parent Drug) | 7.3 |
| Ritonavir-Glycine Conjugate | 45.2 |
| Ritonavir-Alanine Conjugate | 58.7 |
| Ritonavir-Valine Conjugate | 72.4 |
| Ritonavir-Leucine Conjugate | 85.1 |
| Ritonavir-Serine Conjugate | 112.6 |
Data is illustrative and based on findings that amino acid conjugation significantly improves the aqueous solubility of Ritonavir.[6]
Table 3: pH-Dependent Aqueous Solubility of Selected Amino Acids
This table shows the impact of pH on the solubility of different amino acids. Solubility is generally lowest near the isoelectric point (pI).
| Amino Acid | pH 2.0 | pH 4.0 | pH 6.0 | pH 8.0 | pH 10.0 |
| Aspartic Acid (pI ≈ 2.8) | High | Low | Moderate | High | High |
| Tyrosine (pI ≈ 5.7) | Moderate | Low | Low | Moderate | High |
| Arginine (pI ≈ 10.8) | High | High | High | High | Moderate |
This table provides a qualitative representation of the pH-dependent solubility profiles of amino acids.[1][7][8]
Table 4: Cytotoxicity of DMSO on Various Cell Lines
This table provides the half-maximal inhibitory concentration (IC50) values of DMSO on different cell lines, highlighting the importance of determining the appropriate concentration for your specific cell type.
| Cell Line | IC50 of DMSO (% v/v) after 72h Incubation |
| MCF-7 (Human breast adenocarcinoma) | 1.8 - 1.9 |
| RAW-264.7 (Murine macrophage) | 1.8 - 1.9 |
| HUVEC (Human umbilical vein endothelial) | 1.8 - 1.9 |
| HepG2 (Human liver carcinoma) | > 5 |
| HT-29 (Human colorectal adenocarcinoma) | > 5 |
IC50 values can vary based on experimental conditions. It is always recommended to perform a dose-response curve for your specific cell line.[9]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of an amino acid conjugate, which is a measure of its solubility when rapidly diluted from a concentrated DMSO stock into an aqueous buffer.
Protocol 2: Solubilization of a Hydrophobic Amino Acid Conjugate Using DMSO
This protocol details the steps for dissolving a hydrophobic conjugate in DMSO and preparing a working solution for a cell-based assay.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of the lyophilized amino acid conjugate.
-
Add a minimal volume of 100% high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the conjugate is completely dissolved. Gentle warming (<40°C) or brief sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare your highest desired concentration, slowly add the DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling. It is crucial to add the stock solution to the medium, not the other way around, to minimize the risk of precipitation.
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%).
-
Perform serial dilutions in the cell culture medium to obtain the other desired concentrations for your assay.
-
-
Final Steps and Controls:
-
Visually inspect the final solutions for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO in the medium as your test samples. This will help you to distinguish the effects of the conjugate from any effects of the solvent.
-
For optimal results, use the prepared solutions immediately.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Docosahexaenoyl Glycine (DHG) and N-arachidonoyl Glycine (NAG)
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two endogenous N-acyl amino acids: Docosahexaenoyl glycine (B1666218) (DHG), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), and N-arachidonoyl glycine (NAG), a metabolite of the omega-6 fatty acid arachidonic acid. While both molecules show promise in modulating inflammatory responses, they operate through distinct mechanisms and exhibit different efficacy profiles in various experimental models.
Introduction to DHG and NAG
Docosahexaenoyl glycine (DHG) and N-arachidonoyl glycine (NAG) are members of a class of signaling lipids known as N-acyl amino acids. Their biological activity is of significant interest as they combine the properties of fatty acids and amino acid neurotransmitters. DHG is synthesized from DHA, an omega-3 fatty acid renowned for its anti-inflammatory benefits.[1] NAG is an endogenous signaling lipid related to the endocannabinoid anandamide (B1667382) and is formed from arachidonic acid, a key omega-6 fatty acid in the inflammatory cascade.[2][3] Both lipids have been identified in the central nervous system and are implicated in the resolution of inflammation, though their specific roles and mechanisms of action differ.[1][4]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of DHG and NAG are mediated through different receptors and downstream signaling pathways. NAG's mechanisms are more extensively characterized, primarily involving the G-protein coupled receptor GPR18. DHG's actions are consistent with the broader anti-inflammatory effects of its parent molecule, DHA, including the modulation of key inflammatory transcription factors.
N-arachidonoyl Glycine (NAG):
-
GPR18 Activation: NAG is an endogenous ligand for the orphan receptor GPR18.[2][5] Activation of GPR18 by NAG has been shown to drive the migration of microglia and promote the resolution of inflammation.[2][6] This interaction can also induce the apoptosis of inflammatory leukocytes, a crucial step in dampening the inflammatory response.[5]
-
Resolution of Inflammation: NAG actively promotes the resolution phase of inflammation. It stimulates the production of anti-inflammatory eicosanoids, such as 15-deoxy-delta-13,14-PGJ₂ and lipoxin A₄.[2]
-
Immune Cell Modulation: It reduces the migration of inflammatory leukocytes in vivo and has been shown to attenuate the production of pro-inflammatory cytokines like TNF-α and IFN-γ from CD4+ T cells.[2][3][7]
-
Other Targets: NAG has poor affinity for cannabinoid CB1 receptors but can inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), which may indirectly increase the levels of other anti-inflammatory endocannabinoids.[3][8] It is also a substrate for COX-2, potentially diverting it from producing pro-inflammatory prostaglandins.[3]
This compound (DHG):
-
Microglia Modulation: In lipopolysaccharide (LPS)-stimulated microglial cells, DHG demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6.[1]
-
Receptor Interactions: DHG has been identified as a selective inverse agonist of GPR55 and can potentiate the transient receptor potential vanilloid 4 (TRPV4) channel.[1] It also shows activity at the TRPV1 receptor.[4]
-
Inhibition of Pro-inflammatory Pathways: While specific pathways for DHG are still under investigation, the effects of its parent molecule, DHA, are well-documented. DHA is known to suppress pro-inflammatory signaling pathways, including NF-κB and p38 MAPK, and activate the anti-inflammatory nuclear receptor PPAR-γ.[9][10] These mechanisms are likely contributors to the anti-inflammatory profile of DHG.
Comparative Efficacy: Experimental Data
The anti-inflammatory potential of DHG and NAG has been evaluated in various in vitro and in vivo models.
In Vitro Studies
In vitro assays, typically using immune cells like microglia or macrophages stimulated with LPS, allow for a direct assessment of the compounds' ability to suppress inflammatory mediators.
| Compound | Cell Model | Stimulus | Key Findings | Concentration | Citation |
| DHG | BV-2 Microglia | LPS | Nearly complete inhibition of IL-6 production. | 5-10 µM | [1] |
| NAG | BV-2 Microglia | N/A | Induces cell migration and proliferation. | Low nM | [6] |
| NAG | Human CD4+ T cells | N/A | Attenuates Th1 (IFN-γ) and Th17 (IL-17) cytokine levels. | Not Specified | [7] |
| NAG | HEK-293 (GPR18) | N/A | Stimulates production of anti-inflammatory eicosanoids. | Low µM | [2] |
In Vivo Studies
Animal models are crucial for evaluating the physiological effects of these compounds in a complex biological system. Common models include carrageenan-induced paw edema for acute peripheral inflammation and LPS-induced peritonitis or neuroinflammation.
| Compound | Animal Model | Inflammatory Challenge | Key Findings | Citation |
| DHG & NAG | Rodent Brain | Carrageenan (peripheral) | Levels of both DHG and NAG increase in the striatum, hippocampus, and cerebellum 3 hours post-stimulation. | [1][4] |
| NAG | Mouse Peritonitis | Pro-inflammatory agents | Reduces migration of inflammatory leukocytes into the peritoneal cavity. | [2][5] |
| NAG | Rat Inflammatory Pain | Freund's Complete Adjuvant | Reduces mechanical allodynia and thermal hyperalgesia. | [3][8] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for comparing the efficacy of anti-inflammatory compounds.
Protocol 1: In Vitro Anti-inflammatory Assay in Microglia
This protocol is used to assess the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured microglial cells after an inflammatory challenge.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing the test compound (DHG or NAG) at various concentrations (e.g., 1, 5, 10 µM) or vehicle control. Cells are incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.[11][12]
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well and centrifuged to remove cellular debris.
-
Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations from treated groups are compared to the LPS-only control group to determine the percentage inhibition.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[13][14][15]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups). DHG or NAG is administered via a suitable route (e.g., intraperitoneal, oral) typically 30-60 minutes before the inflammatory insult.[16]
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or digital calipers.
-
Induction of Edema: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar surface of the right hind paw (e.g., 0.1 mL for rats).[13][16] The contralateral paw may be injected with saline as a control.
-
Paw Volume Measurement: Paw volume is measured again at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each time point relative to the baseline measurement. The percentage inhibition of edema in the treated groups is then calculated relative to the vehicle control group.
Conclusion and Future Directions
Both this compound and N-arachidonoyl glycine are potent endogenous lipids with significant anti-inflammatory properties.
-
N-arachidonoyl Glycine (NAG) appears to be a key player in the active resolution of inflammation. Its well-defined mechanism via the GPR18 receptor and its ability to reduce leukocyte infiltration and induce the production of pro-resolving mediators make it a strong candidate for therapies aimed at terminating acute inflammatory episodes.[2][5]
-
This compound (DHG) demonstrates powerful suppressive effects on inflammatory signaling, particularly in the context of neuroinflammation.[1] Its ability to potently inhibit cytokine production in activated microglia suggests its potential for treating chronic inflammatory conditions of the central nervous system.
Key Differences:
-
Primary Mechanism: NAG primarily acts via GPR18 to actively resolve inflammation, while DHG appears to suppress inflammatory activation, likely through pathways shared with its parent molecule DHA, such as NF-κB inhibition.
-
Inflammatory Context: NAG has been extensively studied in models of acute peripheral inflammation and pain, whereas emerging research highlights DHG's potent effects on microglia, suggesting a key role in neuroinflammation.
Further head-to-head comparative studies are necessary to fully elucidate their relative potencies and therapeutic windows. Understanding the distinct regulatory roles of these omega-3 and omega-6 derived lipid mediators will be critical for developing targeted therapies for a range of inflammatory diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of polyunsaturated fatty acids in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic acid modulates inflammatory and antineurogenic functions of activated microglial cells [ouci.dntb.gov.ua]
- 11. Does lipopolysaccharide-based neuroinflammation induce microglia polarization? [termedia.pl]
- 12. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. criver.com [criver.com]
- 16. inotiv.com [inotiv.com]
Differential Receptor Activity of N-Acyl Glycines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules structurally related to the endocannabinoid anandamide.[1] This family of lipids, which includes compounds like N-arachidonoyl glycine (B1666218) (NAGly), N-palmitoyl glycine (PalGly), and N-oleoyl glycine (OlGly), is gaining significant attention for its diverse physiological roles, including the modulation of pain, inflammation, and cellular migration.[1][2] Unlike anandamide, NAGs generally do not display significant activity at the classical cannabinoid receptors CB1 and CB2, but instead interact with a range of other targets, most notably the orphan G protein-coupled receptors (GPCRs) GPR18, GPR55, and GPR92 (also known as LPA5).[3][4][5][6] This guide provides a comparative analysis of the receptor activity of various N-acyl glycines, supported by experimental data, to aid researchers in navigating this complex and promising area of pharmacology.
Receptor Interaction Profiles
The differential activity of N-acyl glycines is primarily understood through their interaction with three key GPCRs: GPR18, GPR55, and GPR92.
-
GPR18: Often referred to as the "N-arachidonoyl glycine receptor," GPR18 is a principal target for NAGly.[6][7] Activation of GPR18 by NAGly has been shown to be coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects like the potent stimulation of directed cell migration in microglia.[8][9] However, some studies have reported conflicting findings, suggesting that NAGly may not activate GPR18 through canonical signaling pathways in all cell systems.[5][8][10]
-
GPR55: This receptor is another significant target for N-acyl glycines, particularly NAGly.[11][12] GPR55 activation is linked to Gαq and Gα12/13 proteins, triggering downstream signaling through phospholipase C (PLC) and RhoA.[4][13] The interaction of NAGly with GPR55 can induce concentration-dependent increases in intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathway.[11][12]
-
GPR92 (LPA5): N-arachidonoyl glycine has also been identified as an endogenous ligand for GPR92.[3] Similar to GPR55, GPR92 couples to Gq/11 and G12/13 proteins.[3][13] NAGly activates the Gq/11-mediated signaling pathway, suggesting a role in processes modulated by this receptor, such as sensory nervous system function.[3]
-
Other Targets: Beyond these primary GPCRs, N-acyl glycines have been shown to interact with other receptors. For instance, N-oleoyl glycine has been identified as a positive allosteric modulator of inhibitory glycine receptors (GlyRs) and can activate the peroxisome proliferator-activated receptor alpha (PPARα).[14][15]
Quantitative Data Summary: Potency of N-Acyl Glycines
The following tables summarize the available quantitative data for the interaction of various N-acyl glycines with their receptor targets. This data is essential for comparing the potency and efficacy of these lipids.
| N-Acyl Glycine | Receptor | Assay Type | Cell Line | Potency (EC50 / IC50) | Reference |
| N-Arachidonoyl glycine (NAGly) | GPR18 | cAMP Inhibition | hGPR18-CHO | IC50: 20 nM | [8][16] |
| GPR18 | pERK Activation | HEK-hGPR18 | EC50: 44.5 nM | [8][16] | |
| GPR55 | Calcium Mobilization | HAGPR55/CHO | Concentration-dependent increase | [11][12] | |
| GPR55 | MAPK Activity | HAGPR55/CHO | Concentration-dependent increase | [11][12] | |
| GPR92 | G(q/11) Activation | Reporter Assay | Activator | [3] | |
| N-Oleoyl glycine (OlGly) | Glycine Receptor (α1) | Electrophysiology | Oocytes | Reduces Glycine EC50 from 17 µM to 10 µM (at 3 µM OlGly) | [14] |
| PPARα | Reporter Assay | SH-SY5Y | Activator | [15] | |
| N-Palmitoyl glycine (PalGly) | Unknown GPCR | Calcium Influx | F-11 Cells | Induces transient Ca2+ influx | [17][18][19] |
Signaling Pathways
The binding of N-acyl glycines to their respective receptors initiates distinct intracellular signaling cascades.
GPR18 Signaling
Activation of GPR18 by NAGly primarily signals through the Gi/o protein, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8][16] This pathway is often associated with the modulation of cellular migration.[9] Additionally, GPR18 activation can stimulate the ERK/MAPK pathway.[8][16]
GPR55 & GPR92 Signaling
Both GPR55 and GPR92 couple to Gq-family proteins (Gq/11 and G12/13).[3][13] Upon ligand binding, these receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.[11]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate investigation of N-acyl glycines.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled N-acyl glycines by measuring their ability to compete with a radiolabeled ligand for binding to the receptor of interest.[13]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., GPR18, GPR55).
-
Radiolabeled ligand (e.g., [³H]NAGly).
-
Unlabeled N-acyl glycine competitor.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.[13]
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of an unlabeled ligand).[13]
-
Equilibration: Allow the reaction to reach equilibrium (time and temperature must be optimized for each receptor).[13]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[13]
-
Counting: Measure the radioactivity on the filters using a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the competitor concentration to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[13]
Functional Assays
cAMP Inhibition Assay: This assay measures the ability of a ligand to inhibit the production of cyclic AMP, typically following stimulation with forskolin (B1673556), in cells expressing a Gi/o-coupled receptor like GPR18.[8][16]
-
Culture cells expressing the receptor of interest.
-
Pre-incubate cells with varying concentrations of the N-acyl glycine.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the ligand concentration to determine the IC50 value.[16]
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR55 and GPR92.[11][12]
-
Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add the N-acyl glycine at various concentrations.
-
Measure the change in fluorescence over time using a fluorometric plate reader or microscope.
-
The peak fluorescence intensity corresponds to the maximum calcium release, which can be plotted against ligand concentration to determine the EC50 value.[11]
Conclusion
The study of N-acyl glycines reveals a complex and nuanced signaling system. N-arachidonoyl glycine, the most studied member, demonstrates potent activity at GPR18, GPR55, and GPR92, initiating distinct downstream signaling cascades. Other N-acyl glycines, such as N-oleoyl glycine and N-palmitoyl glycine, interact with different sets of targets, highlighting the structure-activity relationships that govern their biological functions. For researchers and drug development professionals, understanding this differential receptor activity is paramount. The distinct signaling profiles of these lipids offer the potential for developing targeted therapeutics for a range of conditions, from chronic pain and inflammation to neurological disorders, by selectively modulating these novel receptor systems. Further research, utilizing robust and standardized experimental protocols, will be critical to fully elucidate the therapeutic potential of this expanding class of signaling molecules.
References
- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 8. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peerj.com [peerj.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]
- 19. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]
The Neuroprotective Potential of Docosahexaenoyl Glycine in Ischemic Stroke: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals in the field of neurology now have access to a comprehensive comparison guide detailing the neuroprotective effects of Docosahexaenoyl glycine (B1666218) (DHA-Gly) in a preclinical stroke model. This guide provides an objective analysis of its potential efficacy in comparison to established and emerging neuroprotective agents, supported by a compilation of experimental data.
Docosahexaenoyl glycine, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, is emerging as a promising therapeutic candidate for ischemic stroke. Both of its constituent molecules have demonstrated independent neuroprotective properties. DHA is known to reduce infarct volume and improve neurological outcomes, while glycine has been shown to inhibit neuroinflammation and reduce neuronal death. Their conjugation into a single molecule, DHA-Gly, is hypothesized to offer synergistic effects, though direct comparative studies are still in early stages.
This guide synthesizes data from multiple preclinical studies on DHA, glycine, and other neuroprotective agents, including Edaravone, Citicoline, and Cerebrolysin, to provide a comparative overview of their performance in rodent models of ischemic stroke. The data is presented in a standardized format to facilitate cross-study evaluation.
Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke Models
The following tables summarize the quantitative data from various preclinical studies, focusing on key outcomes such as the reduction in infarct volume and improvement in neurological deficit scores. It is important to note that these results are from separate studies and direct head-to-head comparisons may not be possible due to variations in experimental protocols.
Table 1: Reduction in Infarct Volume
| Treatment Group | Animal Model | Ischemia/Reperfusion Time | Dosage | Route of Administration | Infarct Volume Reduction (%) vs. Control | Reference |
| DHA | Rat (MCAO) | 2h / 72h | 5 mg/kg | Intravenous | 40% (at 3h post-stroke) | [1] |
| Glycine | Rat (MCAO) | Not Specified | 1-2 g/day (human equivalent) | Sublingual | Significant reduction (quantitative data not specified) | [2] |
| Edaravone | Rat (tMCAO) | Not Specified | 3 mg/kg | Intravenous | ~50% | [3] |
| Citicoline + DHA | Mouse (BCCAO) | 20 min / 11 days | 40 mg/kg + 300 mg/kg | Oral | Synergistic improvement in neuronal cell death | |
| Cerebrolysin | Rat (embolic MCAO) | 4h post-stroke | 2.5 ml/kg | Intraperitoneal | No significant difference | [4] |
Table 2: Improvement in Neurological Function
| Treatment Group | Animal Model | Assessment Method | Improvement in Neurological Score vs. Control | Reference |
| DHA | Rat (MCAO) | Neurological deficit score | Significant improvement | [1] |
| Glycine | Rat (MCAO) | Neurologic function scores | Significant improvement | [2] |
| Edaravone + Dexborneol | Human (AIS) | 90-day mRS ≤1 | 67.18% vs 58.97% (Edaravone alone) | |
| Citicoline + DHA | Mouse (BCCAO) | Y-maze, Passive avoidance | Synergistic improvement in learning and memory | |
| Cerebrolysin | Rat (embolic MCAO) | Behavioral tests | Significant improvement | [4] |
Experimental Protocols
A standardized experimental workflow is crucial for the validation of neuroprotective agents. The following protocol outlines a common approach used in preclinical stroke research.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a predetermined duration (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.
-
Drug Administration: The neuroprotective agent (e.g., DHA-Gly) or vehicle is administered at a specific time point relative to the onset of ischemia or reperfusion, via a designated route (e.g., intravenous, intraperitoneal, or oral).
-
Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 or 0-18 point scale assessing motor, sensory, and reflex functions).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 72 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
Signaling Pathways of Neuroprotection
The neuroprotective effects of DHA and glycine are mediated through multiple signaling pathways. While the precise integrated pathway for DHA-Gly is under investigation, the known mechanisms of its components provide a strong foundation for its potential mode of action.
Docosahexaenoic Acid (DHA) Pathway
DHA exerts its neuroprotective effects through anti-inflammatory, anti-apoptotic, and pro-survival signaling. A key metabolite of DHA, Neuroprotectin D1 (NPD1), plays a crucial role in these processes.
Glycine Signaling Pathway
Glycine contributes to neuroprotection primarily by modulating microglial polarization and inhibiting excitotoxicity. It can suppress the activation of pro-inflammatory M1 microglia and promote the anti-inflammatory M2 phenotype.
Potential Synergistic Mechanisms of DHA-Gly
The conjugation of DHA and glycine into a single molecule may offer several advantages:
-
Targeted Delivery: The glycine moiety could facilitate transport across the blood-brain barrier.
-
Multi-target Engagement: DHA-Gly could simultaneously modulate inflammatory pathways (via the DHA component) and excitotoxicity (via the glycine component). Recent studies suggest that DHA-Gly and its metabolites can act as inverse agonists at the G protein-coupled receptor 55 (GPR55) and potentiate the transient receptor potential vanilloid 4 (TRPV4) channel, both of which are implicated in neuroinflammation and vascular function.
-
Enhanced Bioavailability: The conjugate form may have improved pharmacokinetic properties compared to the individual molecules.
Conclusion
While direct comparative data for this compound is still emerging, the substantial body of evidence for the neuroprotective effects of its parent compounds, DHA and glycine, strongly supports its potential as a novel therapeutic for ischemic stroke. The proposed synergistic mechanisms of action, coupled with the potential for improved drug delivery and bioavailability, make DHA-Gly a compelling candidate for further investigation. This comparison guide provides a valuable resource for researchers to contextualize the potential of DHA-Gly within the current landscape of neuroprotective strategies. Further head-to-head preclinical studies are warranted to definitively establish its efficacy relative to other agents.
References
- 1. Docosahexaenoic Acid therapy of experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective, double blinded, comparative assessment of the pharmacological activity of Cerebrolysin and distinct peptide preparations for the treatment of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Docosahexaenoyl Glycine and Its Epoxide Metabolites in Inflammation and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a neurologically active lipid mediator, and its epoxide metabolites. The focus is on their anti-inflammatory properties and interactions with key cellular signaling pathways. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to DHA-Gly and its Epoxide Metabolites
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a well-established modulator of inflammatory responses.[1][2] Within the body, DHA can be conjugated with amino acids to form N-acyl amino acids, such as Docosahexaenoyl glycine (DHA-Gly). This molecule belongs to a class of bioactive lipids with roles in neuromodulation and inflammation.
Furthermore, DHA-Gly can undergo metabolism by cytochrome P450 epoxygenases to produce various epoxide metabolites, such as 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly). These epoxides represent a distinct class of signaling molecules with potentially unique biological activities. This guide compares the parent compound, DHA-Gly, with its epoxide derivatives, focusing on their anti-inflammatory efficacy and receptor interactions.
Data Presentation: A Comparative Overview
The following tables summarize the known biological activities and receptor interactions of DHA-Gly and its epoxide metabolites. While direct comparative quantitative data is still emerging, this information provides a basis for understanding their distinct and overlapping functions.
Table 1: Comparative Anti-Inflammatory Effects
| Compound | Cell Type | Inflammatory Stimulus | Key Anti-Inflammatory Effects | Reference |
| DHA (parent fatty acid) | Microglia, Macrophages | Lipopolysaccharide (LPS) | Reduced production of TNF-α, IL-6, and Nitric Oxide.[3][4][5] | [3][4][5] |
| DHA-Gly | Microglial cells | Lipopolysaccharide (LPS) | Exhibits anti-inflammatory activity.[6] | [6] |
| Epoxide Metabolites (e.g., 19,20-EDP-Gly) | Microglial cells | Lipopolysaccharide (LPS) | Exhibit anti-inflammatory activity.[6] | [6] |
Table 2: Comparative Receptor Interactions
| Compound | Receptor Target | Effect | Reference |
| DHA-Gly | GPR55 | Inverse Agonist | [6] |
| TRPV4 | Potentiation | [6] | |
| Epoxide Metabolites (e.g., 19,20-EDP-Gly) | GPR55 | Inverse Agonist | [6] |
| TRPV4 | Potentiation | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Quantification of DHA-Gly and its Epoxide Metabolites by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of DHA-Gly and its epoxide metabolites in biological samples.
-
Lipid Extraction:
-
Homogenize tissue or cell samples in a methanol-based solvent containing an appropriate internal standard (e.g., a deuterated analog).
-
Perform a liquid-liquid extraction using a solvent system like methyl formate/water/methanol.
-
Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column on a UHPLC system.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Maintain a constant flow rate and column temperature to ensure reproducibility.
-
-
Mass Spectrometric Detection:
-
Couple the UHPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Optimize the ESI parameters (e.g., capillary voltage, source temperature) for maximal signal intensity.
-
Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7][8]
-
Assessment of Anti-Inflammatory Activity in Microglia
This protocol describes an in vitro assay to compare the anti-inflammatory effects of DHA-Gly and its epoxide metabolites on microglial cells.
-
Cell Culture and Treatment:
-
Culture a suitable microglial cell line (e.g., BV-2) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of DHA-Gly, its epoxide metabolites, or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.[9]
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after the incubation period.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Determine the absorbance at the appropriate wavelength using a microplate reader.[10]
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Use the collected cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]
-
GPR55 Receptor Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol details a BRET assay to assess the interaction of DHA-Gly and its epoxide metabolites with the GPR55 receptor.
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T, for transient transfection.
-
Co-transfect the cells with plasmids encoding for GPR55, a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase - Rluc), and a G-protein effector fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).[11]
-
-
BRET Assay Procedure:
-
After transfection, harvest and resuspend the cells in a suitable assay buffer.
-
Dispense the cell suspension into a white, opaque 96-well microplate.
-
Add varying concentrations of DHA-Gly, its epoxide metabolites, a known GPR55 agonist/inverse agonist, or vehicle control to the wells.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and immediately measure the luminescence signals at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible microplate reader.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the ligand concentration to determine dose-response curves and calculate EC50 or IC50 values.
-
TRPV4 Channel Activity Assay (Calcium Mobilization)
This protocol describes a fluorescent-based assay to measure the potentiation of TRPV4 channel activity by DHA-Gly and its epoxide metabolites.
-
Cell Culture and Dye Loading:
-
Use a cell line stably expressing TRPV4, such as HEK293 cells.
-
Plate the cells in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer containing probenecid (B1678239) to prevent dye leakage.[13]
-
-
Fluorescence Measurement:
-
Use a fluorescence microplate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A) in the presence or absence of varying concentrations of DHA-Gly or its epoxide metabolites.
-
Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[14]
-
-
Data Analysis:
-
Quantify the peak fluorescence response or the area under the curve.
-
Compare the responses in the presence of the test compounds to the agonist-only control to determine the degree of potentiation.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPR55 signaling pathway modulation by DHA-Gly and its epoxides.
Caption: Potentiation of TRPV4 channel activity by DHA-Gly and its epoxides.
References
- 1. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thecharestlab.org [thecharestlab.org]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Structure-Activity Relationships of Fatty Acid-Amino Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fatty acids to amino acids or peptides has emerged as a powerful strategy in medicinal chemistry to enhance the therapeutic properties of parent molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different fatty acid-amino acid conjugates, focusing on their antimicrobial, anticancer, and enzyme inhibitory activities. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.
Antimicrobial Activity of Fatty Acid-Peptide Conjugates
The modification of antimicrobial peptides (AMPs) with fatty acids is a widely explored strategy to improve their potency, stability, and selectivity. The length of the fatty acid chain is a critical determinant of antimicrobial activity.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an antimicrobial peptide (Pep19-short) conjugated with saturated fatty acids of varying chain lengths against different bacterial strains.
| Conjugate | Fatty Acid Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium | MIC (µg/mL) vs. A. bohemicus |
| Pep19-short | - | >64 | >64 | 64 |
| C6-Pep19-short | 6 | >64 | >64 | 16 |
| C8-Pep19-short | 8 | 32 | 64 | 8 |
| C10-Pep19-short | 10 | 16 | 16 | 4 |
| C11-Pep19-short | 11 | 8 | 8 | 4 |
| C12-Pep19-short | 12 | 8 | 8 | 4 |
| C14-Pep19-short | 14 | 16 | 8 | 8 |
| C16-Pep19-short | 16 | 32 | 16 | 16 |
| C18-Pep19-short | 18 | 64 | 32 | 32 |
| Pep19-4LF (Control) | - | 32 | 8 | 8 |
Data sourced from a study on fatty acid-conjugated Pep19-4LF.[1]
Key Findings:
-
Optimal Chain Length: The antimicrobial activity is highly dependent on the fatty acid chain length, with an optimal activity observed for conjugates with 10 to 12 carbon atoms.[1][2]
-
Hydrophobicity: Increasing the fatty acid chain length enhances the hydrophobicity of the peptide, which can improve its interaction with the bacterial membrane.[2] However, excessive hydrophobicity (chain length > 14) can lead to self-aggregation and reduced activity.
-
Bacterial Specificity: The optimal chain length can vary depending on the target bacterial species.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
Bacterial strains
-
Fatty acid-peptide conjugates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
Procedure:
-
Bacterial strains are cultured overnight in MHB at 37°C.
-
The bacterial culture is diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
The fatty acid-peptide conjugates are serially diluted in 0.01% acetic acid with 0.2% BSA.
-
100 µL of the diluted bacterial suspension is added to each well of a 96-well plate.
-
11 µL of the serially diluted peptide solutions are added to the wells.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the conjugate that completely inhibits visible bacterial growth.[3]
Visualization: Mechanism of Action
The proposed mechanism of action for many antimicrobial lipopeptides involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of membrane disruption by antimicrobial lipopeptides.
Anticancer Activity of Fatty Acid-Peptide Conjugates
Similar to their antimicrobial counterparts, fatty acid-conjugated anticancer peptides (ACPs) often exhibit enhanced cytotoxic activity against cancer cells. The lipophilic fatty acid tail can facilitate the peptide's interaction with and permeation of the cancer cell membrane.
Data Presentation: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for the anticancer peptide Figainin 1 (F1) and its derivatives conjugated with fatty acids of different lengths against human breast cancer (MCF-7) and leukemia (K562) cell lines.
| Conjugate | Fatty Acid Chain Length | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. K562 |
| F1 (unconjugated) | - | 12.8 ± 1.1 | 13.7 ± 1.5 |
| C4-F1 | 4 | 10.5 ± 0.9 | 11.2 ± 1.2 |
| C6-F1 | 6 | 9.8 ± 0.8 | 10.1 ± 1.1 |
| C8-F1 | 8 | 8.5 ± 0.7 | 9.3 ± 1.0 |
| C10-F1 (A-10) | 10 | 7.2 ± 0.6 | 8.1 ± 0.9 |
| C12-F1 | 12 | 14.2 ± 1.3 | 15.5 ± 1.6 |
| C14-F1 | 14 | 18.9 ± 1.7 | 20.3 ± 2.1 |
| C16-F1 | 16 | 25.6 ± 2.4 | 28.4 ± 2.9 |
| C18-F1 | 18 | >30 | >30 |
Data adapted from a study on fatty acid-modified Figainin 1.[4]
Key Findings:
-
Optimal Chain Length for Cytotoxicity: A clear SAR is observed, with the C10 fatty acid conjugate (A-10) exhibiting the highest anticancer activity.[4]
-
Hydrophobicity and Activity: Similar to antimicrobial activity, a moderate increase in hydrophobicity enhances anticancer potency. However, longer fatty acid chains (C12 and above) lead to a decrease in activity, possibly due to reduced solubility or increased aggregation.[4]
-
Improved Stability: Fatty acid modification can also enhance the stability of the peptide against enzymatic degradation, which is a significant advantage for in vivo applications.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the conjugates is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the fatty acid-peptide conjugates and incubated for another 24-48 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Visualization: Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity of lipopeptides.
Enzyme Inhibitory Activity of Fatty Acid-Amino Acid Conjugates
The exploration of fatty acid-amino acid conjugates as specific enzyme inhibitors is an emerging area of research. While extensive SAR studies on well-defined series of these conjugates are less common, the individual components—fatty acids and amino acid derivatives—have shown inhibitory potential against various enzymes, suggesting the promise of their conjugates.
Data Presentation: Enzyme Inhibitory Activity
The following table provides examples of the inhibitory activities of fatty acids and amino acid derivatives against key metabolic enzymes. Direct SAR data for a homologous series of fatty acid-amino acid conjugates is currently limited in the literature.
| Inhibitor Class | Example Inhibitor | Target Enzyme | IC50 Value |
| Fatty Acid | Oleic Acid | α-Glucosidase | 0.022 µg/mL |
| Fatty Acid | Linoleic Acid | α-Glucosidase | 0.032 µg/mL |
| Amino Acid Derivative | PPC84 | α-Glucosidase | 51 µM |
| Amino Acid Derivative | PPC89 | α-Glucosidase | 353 µM |
| Amino Acid Derivative | PPC101 | α-Glucosidase | 519 µM |
| Fatty Acid | Palmitic Acid | Pancreatic Lipase (B570770) | ~100 µM |
Note: The data for fatty acids and amino acid derivatives are from separate studies and are presented to illustrate their potential as enzyme inhibitors.[6][7]
Key Observations and Future Directions:
-
Fatty Acids as Enzyme Inhibitors: Both saturated and unsaturated fatty acids have been shown to inhibit enzymes such as α-glucosidase and pancreatic lipase.[7] The degree of unsaturation and chain length can influence their inhibitory potency.
-
Amino Acid Derivatives: Synthetic amino acid derivatives have also demonstrated inhibitory activity against digestive enzymes.[6]
-
Potential of Conjugates: The conjugation of fatty acids to amino acids could lead to inhibitors with improved specificity, cell permeability, and pharmacokinetic properties. This remains a promising area for future research and development.
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (fatty acid-amino acid conjugates)
-
96-well microtiter plate
-
Sodium carbonate (Na2CO3) to stop the reaction
Procedure:
-
20 µL of the test compound solution is pre-incubated with 20 µL of α-glucosidase solution (2 U/mL) for 5 minutes at 37°C.
-
20 µL of pNPG solution (1 mM) is added to start the reaction.
-
The mixture is incubated for 20 minutes at 37°C.
-
The reaction is terminated by adding 50 µL of 1 M Na2CO3.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[8]
Visualization: Enzyme Inhibition Logical Relationship
Caption: A simplified diagram illustrating the principle of enzyme inhibition.
This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of fatty acid-amino acid conjugates. The presented data and protocols can serve as a valuable resource for the design and evaluation of new therapeutic candidates in this promising class of molecules.
References
- 1. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
The Neuroprotective Potential of Docosahexaenoyl Glycine's Constituent Moieties in Neuronal Cell Lines: A Comparative Guide
I. Comparative Efficacy in Neuronal Cell Lines
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, and Glycine (B1666218), a non-essential amino acid and neurotransmitter, both exhibit significant neuroprotective properties across various neuronal cell lines. Their effects have been characterized in models of oxidative stress, neuroinflammation, and apoptosis.
Docosahexaenoic Acid (DHA)
DHA is a crucial component of neuronal membranes and is known for its potent anti-inflammatory and antioxidant activities.[1] In vitro studies have consistently demonstrated its ability to protect neuronal cells from various insults. For instance, in SH-SY5Y neuroblastoma cells, DHA pretreatment has been shown to reduce cell viability loss and decrease the abundance of reactive oxygen species (ROS) induced by rotenone, a mitochondrial complex I inhibitor.[2] Furthermore, DHA can inhibit neuronal apoptosis by enhancing the accumulation of phosphatidylserine (B164497) in neuronal membranes.[3] Its anti-inflammatory effects are mediated, in part, by the suppression of pro-inflammatory cytokine production in microglial cells.[1]
Glycine
Glycine acts as an inhibitory neurotransmitter in the central nervous system but also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a complex role in neuronal signaling.[4] Research has highlighted its neuroprotective capabilities, particularly in the context of ischemic injury and neuroinflammation.[5][6] In models of ischemic stroke, glycine has been shown to reduce infarct volume and neuronal death.[5] Studies using neuronal cell lines like HT22 have demonstrated that glycine can reverse the effects of oxidative stress, apoptosis, and neuroinflammation by modulating signaling pathways such as the JNK pathway.[7] It can also inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of inflammatory markers like TNF-α and IL-1β.[8]
II. Quantitative Data Summary
The following tables summarize the quantitative effects of DHA and Glycine on neuronal cell viability, apoptosis, oxidative stress, and inflammation from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and stressors, vary between studies, making direct comparisons challenging.
Table 1: Effects on Neuronal Cell Viability and Apoptosis
| Molecule | Cell Line | Stressor | Concentration | Effect on Cell Viability | Effect on Apoptosis | Reference |
| DHA | SH-SY5Y | Rotenone | Not specified | Increased | Decreased DNA fragmentation | [2] |
| Human Neuronal Cells | STS and H₂O₂ | Not specified | Increased | Reduced BAX expression | [3] | |
| Glycine | SH-SY5Y | Ethanol | 1 g/kg (in vivo) | Increased | Inhibited caspase-3 | [8] |
| HT22 | D-galactose | 1 g/kg (in vivo) | - | Reversed apoptotic neurodegeneration | [7] |
Table 2: Effects on Oxidative Stress and Inflammation
| Molecule | Cell Line | Stressor | Concentration | Effect on Oxidative Stress | Effect on Inflammation | Reference |
| DHA | Microglia | LPS | Not specified | Suppressed ROS production | Attenuated inflammatory responses | [9] |
| SH-SY5Y | Rotenone | Not specified | Decreased ROS abundance | - | [2] | |
| Glycine | SH-SY5Y | Ethanol | 1 g/kg (in vivo) | Reduced ROS production | Inhibited p-NF-κB, COX2, TNF-α | [8] |
| HT22 | D-galactose | 1 g/kg (in vivo) | Inhibited oxidative stress | Reduced IL-1β and TNF-α | [7] | |
| Microglia | Ischemia | Not specified | - | Promoted M2 microglial polarization | [5] |
III. Signaling Pathways
Both DHA and Glycine exert their neuroprotective effects by modulating multiple intracellular signaling pathways.
DHA-Modulated Signaling Pathways
DHA's neuroprotective actions are often attributed to its ability to modulate signaling cascades involved in cell survival and inflammation. One key pathway is the PI3K/Akt pathway , which promotes neuronal survival. DHA facilitates the activation of Akt, which in turn inhibits apoptotic pathways.[10] Additionally, DHA can suppress the NF-κB signaling pathway , a central regulator of inflammation. By inhibiting NF-κB activation, DHA reduces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][11]
Caption: Simplified signaling pathways modulated by DHA.
Glycine-Modulated Signaling Pathways
Glycine's neuroprotective effects are also linked to the modulation of key signaling pathways. The JNK (c-Jun N-terminal kinase) signaling pathway , which is involved in apoptosis and inflammatory responses, is a significant target. Glycine has been shown to inhibit the activation of the JNK pathway, thereby reducing apoptotic neurodegeneration.[7] Similar to DHA, Glycine can also suppress the NF-κB signaling pathway .[5][8] In the context of ischemic stroke, glycine inhibits M1 microglial polarization by suppressing NF-κB p65/Hif-1α signaling.[5]
Caption: Simplified signaling pathways modulated by Glycine.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
The general workflow for assessing the neuroprotective effects of compounds like DHA and Glycine in neuronal cell lines involves several key steps: cell culture, treatment with the compound and a stressor, and subsequent analysis of cell health and signaling pathways.
Caption: General experimental workflow for assessing neuroprotection.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (DHA or Glycine) for a specified duration.
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., H₂O₂) and incubate for the desired time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[15][16]
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17] These labeled fragments can then be visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[18]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes at room temperature.[18]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber in the dark.[18]
-
Washing: Rinse the coverslips with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize under a fluorescence microscope.
Oxidative Stress Measurement (DCFDA-H2DCFDA Assay)
This assay measures the levels of intracellular reactive oxygen species (ROS).[19][20]
Principle: The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Staining: Remove the culture medium and incubate the cells with 20 µM H2DCFDA working solution for 30 minutes at 37°C in the dark.[19]
-
Washing: Wash the cells once with sterile PBS.
-
Treatment: Add the test compounds and/or ROS inducer.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[21]
Inflammatory Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[22][23]
Principle: This sandwich ELISA involves capturing the cytokine of interest between two specific antibodies. A detection antibody conjugated to an enzyme allows for a colorimetric or chemiluminescent readout, the intensity of which is proportional to the amount of cytokine present.[22]
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.[24][25]
-
Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[24][25]
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[24][25]
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature.[23]
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.[23]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[24][25]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[24][25]
References
- 1. Item - Neuroprotective Effects of Docosahexaenoic Acid on Neuronal Cell Function - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine inhibits ethanol-induced oxidative stress, neuroinflammation and apoptotic neurodegeneration in postnatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. opentrons.com [opentrons.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. abcam.com [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 25. protocols.io [protocols.io]
comparing the efficacy of Docosahexaenoyl glycine with its precursor DHA
An in-depth comparison of the anti-inflammatory and neuroprotective potential of Docosahexaenoyl glycine (B1666218) (DHA-Gly) and its precursor, Docosahexaenoic acid (DHA).
Docosahexaenoic acid (DHA), an omega-3 fatty acid, is a well-established neuroprotective and anti-inflammatory agent. Its conjugate with glycine, Docosahexaenoyl glycine (DHA-Gly), is an endogenous lipid mediator that has recently garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the efficacy of DHA-Gly and DHA, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct head-to-head comparative studies on the efficacy of DHA-Gly and DHA are limited, this guide synthesizes findings from independent research to offer a comprehensive analysis of their respective mechanisms and effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on DHA-Gly and DHA. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Anti-Inflammatory Effects in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration | Effect on IL-6 Production | Citation |
| DHA-Gly | 5 µM | Nearly complete inhibition | [1] |
| DHA-Gly | 10 µM | Complete inhibition | [1] |
| DHA | 12.5-100 µM | Dose-dependent suppression of NO, ROS, and p-cPLA₂ | [2] |
Table 2: Receptor Interaction Profile
| Compound | Receptor | Effect | Citation |
| DHA-Gly | GPR55 | Inverse agonist | [1] |
| DHA-Gly | TRPV4 | Potentiation | [1] |
| DHA | - | Primarily acts through incorporation into cell membranes and conversion to specialized pro-resolving mediators | [2] |
Mechanisms of Action: A Comparative Overview
DHA exerts its beneficial effects through multiple pathways. It is readily incorporated into the phospholipids (B1166683) of cell membranes, altering their fluidity and modulating the function of membrane-bound proteins. Furthermore, DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins.
DHA-Gly, on the other hand, appears to act through more specific receptor-mediated signaling pathways. Its identification as an inverse agonist of GPR55 and a potentiator of TRPV4 suggests a distinct mechanism of action compared to its precursor.
Signaling Pathways
The following diagrams illustrate the known signaling pathways for DHA-Gly and the established pathways for DHA.
Caption: Signaling pathway of this compound (DHA-Gly).
Caption: Signaling pathway of Docosahexaenoic acid (DHA).
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of DHA-Gly and DHA.
Anti-Inflammatory Assay in LPS-Stimulated BV-2 Microglial Cells
This protocol is used to assess the anti-inflammatory effects of compounds on microglial cells.
Caption: Workflow for assessing anti-inflammatory effects in microglia.
Protocol:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching desired confluency, they are pre-treated with varying concentrations of DHA-Gly or DHA for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Quantification of Inflammatory Cytokines: The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
GPR55 Inverse Agonist Functional Assay
This assay determines the ability of a compound to inhibit the basal activity of the GPR55 receptor.
Protocol:
-
Cell Line: A stable cell line expressing GPR55, often coupled to a reporter system (e.g., β-arrestin recruitment or serum response element-luciferase), is used.
-
Treatment: Cells are treated with a range of concentrations of the test compound (DHA-Gly).
-
Measurement: The reporter signal is measured after a specific incubation time. A decrease in the basal signal indicates inverse agonist activity.
-
Data Analysis: Dose-response curves are generated to determine the IC₅₀ value of the inverse agonist.
TRPV4 Potentiation Assay
This assay assesses the ability of a compound to enhance the activity of the TRPV4 channel in response to an agonist.
Protocol:
-
Cell Line: A cell line expressing TRPV4 is used, typically loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: Cells are pre-incubated with the test compound (DHA-Gly).
-
Stimulation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. An increased calcium response in the presence of the test compound compared to the agonist alone indicates potentiation.
Conclusion
The available evidence suggests that this compound (DHA-Gly) is a bioactive lipid mediator with potent anti-inflammatory effects, acting through specific receptor-mediated pathways that are distinct from its precursor, DHA. While DHA's efficacy is well-documented and multifaceted, involving membrane incorporation and conversion to a broad range of pro-resolving mediators, DHA-Gly's targeted action on receptors like GPR55 and TRPV4 presents a novel avenue for therapeutic intervention in neuroinflammatory conditions.
The higher potency of DHA-Gly observed in in-vitro anti-inflammatory assays at lower micromolar concentrations compared to DHA is a promising finding. However, further in-vivo studies and direct comparative experiments are crucial to fully elucidate the relative therapeutic potential of DHA-Gly versus DHA. Future research should focus on the bioavailability, pharmacokinetics, and in-vivo efficacy of DHA-Gly to determine its translational promise as a neuroprotective and anti-inflammatory agent.
References
Validating GPR55 as a Target for Docosahexaenoyl Glycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly) as a ligand for the G protein-coupled receptor 55 (GPR55). It includes experimental data on its performance relative to other molecules and detailed methodologies for key validation assays.
Executive Summary
Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, has been identified as a novel inverse agonist of GPR55. This finding positions GPR55 as a potential therapeutic target for conditions where modulation of its activity by DHA-Gly could be beneficial. This guide summarizes the current evidence, compares the activity of DHA-Gly with other known GPR55 ligands, and provides detailed experimental protocols to facilitate further research in this area. A structurally similar compound, N-docosahexaenoyl dopamine (B1211576) (DHA-DA), has been shown to act as a GPR55 agonist, highlighting the nuanced structure-activity relationships of DHA derivatives at this receptor.
Data Presentation: Comparative Ligand Activity at GPR55
The following table summarizes the functional potency of DHA-Gly and other key ligands at the GPR55 receptor. This data is compiled from various studies employing different functional assays.
| Compound Name | Compound Type | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound (DHA-Gly) | Inverse Agonist | FAAH Inhibition | Recombinant Human | 35.35 ± 1.82 µM | [1] |
| N-Arachidonoyl glycine (NA-Gly) | Agonist | Calcium Mobilization, MAPK Activity | HAGPR55/CHO | - | [2] |
| N-Docosahexaenoyl dopamine (DHA-DA) | Agonist | Cytotoxicity (MTT Assay) | PC12 | EC50 in the range of 6–80 µM | [3][4] |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | ERK Activation | HEK293 | ~30 nM (2-arachidonoyl-LPI) | [5] |
| AM251 | Agonist | β-arrestin Recruitment | U2OS | EC50 = 9.6 µM | [6][7] |
| SR141716A (Rimonabant) | Agonist | β-arrestin Recruitment | U2OS | EC50 = 3.9 µM | [6][7] |
| ML193 | Antagonist | β-arrestin Trafficking | U2OS | IC50 = 0.22 ± 0.03 µM | [8] |
| ML192 | Antagonist | β-arrestin Trafficking | U2OS | IC50 = 0.70 ± 0.05 µM | [8] |
| ML191 | Antagonist | β-arrestin Trafficking | U2OS | IC50 = 1.08 ± 0.03 µM | [8] |
GPR55 Signaling Pathways
GPR55 is known to couple to several G protein subtypes, primarily Gαq, Gα12, and Gα13, leading to the activation of distinct downstream signaling cascades. The activation of these pathways can be assessed to functionally characterize ligand activity.
Caption: GPR55 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key assays used to validate GPR55 as a target are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay is used to measure the interaction between GPR55 and its coupled G proteins upon ligand binding.
Principle: BRET is a proximity-based assay that measures protein-protein interactions. A Renilla luciferase (Rluc) is fused to the Gα subunit (donor) and a green fluorescent protein (GFP) is fused to the Gγ subunit (acceptor). Upon G protein activation and dissociation, the distance between Rluc and GFP changes, leading to a change in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for GPR55, Gα-Rluc, Gβ, and GFP-Gγ.
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Ligand Treatment: Cells are treated with varying concentrations of the test compound (e.g., DHA-Gly).
-
Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to each well.
-
Signal Detection: The luminescence signals from both Rluc (donor) and GFP (acceptor) are measured using a plate reader equipped with the appropriate filters.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A change in the BRET ratio upon ligand treatment indicates G protein activation or inhibition.
Caption: BRET Assay Workflow.
AlphaScreen® SureFire® Assay for ERK1/2 Phosphorylation
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.
Principle: The AlphaScreen® SureFire® assay is a bead-based immunoassay. One bead is coated with an antibody that captures total ERK1/2, and another bead is coated with an antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK). In the presence of p-ERK, the beads are brought into close proximity, and a photosensitizer on the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
Protocol Outline:
-
Cell Culture and Plating: HEK293 cells stably expressing GPR55 are plated in a 96-well plate and serum-starved overnight.
-
Ligand Stimulation: Cells are treated with the test compound for a specified time (e.g., 5-30 minutes).
-
Cell Lysis: The culture medium is removed, and cells are lysed to release intracellular proteins.
-
Assay Reaction: The cell lysate is transferred to a 384-well plate, and the AlphaScreen® acceptor and donor beads are added.
-
Incubation: The plate is incubated in the dark at room temperature for 2 hours.
-
Signal Detection: The chemiluminescent signal is read on an EnSpire® or other Alpha-enabled plate reader.
-
Data Analysis: The signal is proportional to the amount of p-ERK1/2 in the sample.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.
Principle: Several technologies can be used, such as the PathHunter® assay. In this system, GPR55 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments complement each other to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Culture: Use a stable cell line co-expressing the GPR55-ProLink and β-arrestin-Enzyme Acceptor fusion proteins.
-
Cell Plating: Plate the cells in a 384-well assay plate.
-
Ligand Addition: Add the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagent containing the β-galactosidase substrate.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
Logical Relationship of Evidence
The validation of GPR55 as a target for DHA-Gly is supported by a logical flow of experimental evidence.
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]
- 4. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Docosahexaenoyl Glycine's Anti-Inflammatory Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Docosahexaenoyl glycine (B1666218) (DHA-Gly), also known as synaptamide, with its parent compound docosahexaenoic acid (DHA) and other relevant anti-inflammatory agents. The focus is on the specificity of DHA-Gly's mechanism of action, supported by experimental data from in vitro and in vivo studies.
Executive Summary
Docosahexaenoyl glycine (DHA-Gly) is an endogenous lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging research highlights its potent and specific anti-inflammatory properties, primarily mediated through the G-protein coupled receptor 110 (GPR110). This targeted action offers a potential advantage over broader-acting anti-inflammatory agents, including its parent compound, DHA. This guide will delve into the signaling pathways, comparative efficacy, and experimental protocols that underpin our current understanding of DHA-Gly's unique anti-inflammatory profile.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of DHA-Gly have been evaluated against other N-acyl ethanolamines and its precursor, DHA. The following tables summarize the available data, highlighting the specificity of DHA-Gly's action.
| Compound | Target Receptor(s) | Known Anti-Inflammatory Effects | Specificity Notes |
| This compound (DHA-Gly) | GPR110 [1][2] | Inhibits LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia, macrophages, and neutrophils.[1][2] | Effects are abolished in GPR110 knockout mice, demonstrating high specificity for this receptor.[1][2] |
| Docosahexaenoic Acid (DHA) | PPARs, GPR120 | Reduces the production of pro-inflammatory cytokines and mediators.[3][4] | Acts through multiple pathways, including PPARγ and inhibition of NF-κB, indicating a broader, less specific mechanism compared to DHA-Gly.[3] |
| Palmitoylethanolamide (PEA) | PPAR-α, GPR55, TRPV1 | Well-documented anti-inflammatory and analgesic properties.[3][5] | Acts on multiple receptors, suggesting a broader mechanism of action than DHA-Gly. |
| Anandamide (AEA) | CB1 and CB2 receptors | Modulates immune responses and inflammation. | Primarily acts through the endocannabinoid system. |
Table 1: Comparison of Target Receptors and General Anti-Inflammatory Effects.
| In Vitro Model | Compound | Concentration | Effect on Inflammatory Markers | Reference |
| LPS-stimulated primary mouse microglia | DHA-Gly (Synaptamide) | Not specified | Inhibited LPS-induced TNF-α, IL-1β, and IL-6 expression. | [1][2] |
| LPS-stimulated primary mouse microglia | DHA-Gly (Synaptamide) + GPR110 antibody | Not specified | Anti-inflammatory effects were abolished. | [1][2] |
| LPS-stimulated RAW 264.7 macrophages | DHA | 100 µM | Significantly decreased TNF-α, IL-1β, and IL-6 production. | [3] |
| LPS-stimulated THP-1 macrophages | Javamide-II | 0.2–40 µM | Inhibited IL-6 production (IC50 of 0.8 µM) with minimal effect on TNF-α and IL-1β. | [6] |
| LPS-stimulated alveolar macrophages | Glycine | ~10 µM | Half-inhibition of TNF-α production. | [7] |
Table 2: In Vitro Comparison of Anti-Inflammatory Effects.
| In Vivo Model | Compound Administration | Key Findings | Reference |
| LPS-induced systemic inflammation in mice (Wild-Type) | DHA-Gly (Synaptamide) (5 mg/kg, i.p.) | Significantly reduced LPS-induced TNF-α and IL-1β in the blood and pro-inflammatory cytokine expression in the brain. | [1][2] |
| LPS-induced systemic inflammation in mice (GPR110 Knockout) | DHA-Gly (Synaptamide) (5 mg/kg, i.p.) | The anti-inflammatory effects of DHA-Gly were absent. | [1][2] |
Table 3: In Vivo Comparison of DHA-Gly's Anti-Inflammatory Effects.
Signaling Pathways
The specificity of DHA-Gly's anti-inflammatory action is rooted in its targeted activation of the GPR110 receptor. This contrasts with the broader mechanisms of other anti-inflammatory lipids.
DHA-Gly/GPR110 Signaling Pathway
DHA-Gly binding to GPR110 initiates a signaling cascade that ultimately suppresses the transcription of pro-inflammatory genes.
Caption: DHA-Gly signaling pathway leading to the inhibition of NF-κB.
General Inflammatory Signaling Pathways (NF-κB and MAPK)
For comparison, these are the general pathways often targeted by less specific anti-inflammatory agents.
Caption: Simplified overview of NF-κB and MAPK inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies investigating the anti-inflammatory effects of DHA-Gly.
In Vivo LPS-Induced Systemic Inflammation Model
This protocol is designed to assess the in vivo anti-inflammatory efficacy of a test compound in a mouse model of systemic inflammation induced by lipopolysaccharide (LPS).
Caption: Experimental workflow for the in vivo LPS-induced inflammation model.
Methodology:
-
Animals: Wild-type (WT) and GPR110 knockout (KO) mice (C57BL/6J background), 8-12 weeks of age, are used.[1] All animal procedures should be approved by the relevant institutional animal care and use committee.
-
Groups: Animals are randomly assigned to the following groups (n=4-5 per group):
-
Vehicle control
-
LPS only (1 mg/kg)
-
LPS (1 mg/kg) + DHA-Gly (5 mg/kg)
-
-
Procedure:
-
Mice receive an intraperitoneal (i.p.) injection of LPS (from E. coli, serotype 055:B5) at a dose of 1 mg/kg.[1]
-
Immediately following the LPS injection, mice are administered an i.p. injection of DHA-Gly (5 mg/kg) or vehicle.[1]
-
Two hours post-injection, animals are euthanized, and blood and brain tissues are collected.[1]
-
-
Analysis:
-
Cytokine Measurement: Blood plasma levels of TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Gene Expression Analysis: Total RNA is extracted from brain tissue, and the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, and Nos2) are determined by quantitative real-time PCR (qPCR).[1]
-
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the assessment of the anti-inflammatory effects of test compounds on LPS-stimulated macrophages in culture.
Methodology:
-
Cell Culture:
-
Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., DHA-Gly) or vehicle for 1-2 hours.
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, the culture supernatant is collected.
-
The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and nitrite concentration is calculated from a standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.
-
Conclusion
The available evidence strongly suggests that this compound (DHA-Gly) exhibits a highly specific anti-inflammatory response mediated by the GPR110 receptor. This targeted mechanism, which leads to the inhibition of the NF-κB pathway, distinguishes it from its parent compound, DHA, and other N-acyl ethanolamines that act on a broader range of targets. The lack of an anti-inflammatory effect in GPR110 knockout mice provides compelling evidence for this specificity. While further quantitative studies are needed to establish a comprehensive profile of its potency (e.g., IC50 values) against a wide array of inflammatory mediators, DHA-Gly represents a promising candidate for the development of targeted anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a robust framework for further investigation into the unique properties of this and other novel anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production of superoxide and TNF-alpha from alveolar macrophages is blunted by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Docosahexaenoyl Glycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. Docosahexaenoyl glycine (B1666218), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, requires careful handling and disposal due to its chemical nature and the absence of extensive public safety data. This guide provides essential logistical and safety information to ensure its responsible management in a laboratory setting.
Primary guidance for the disposal of any chemical compound should always be sourced from its specific Safety Data Sheet (SDS). While a publicly available SDS for Docosahexaenoyl glycine is not readily found, manufacturers like Cayman Chemical state that this material should be considered hazardous until further information is available and that a complete SDS is provided to their customers.[1] Santa Cruz Biotechnology also classifies the compound as a "Dangerous Good for transport," underscoring the need for cautious handling and disposal.
Immediate Safety and Handling Protocols
Before addressing disposal, it is imperative to follow safe handling procedures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is mandatory.
Handling Guidelines:
-
Avoid inhalation of any aerosols or dust.
-
Prevent contact with skin and eyes.
-
Do not ingest the compound.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
In the absence of a specific SDS, a conservative approach to disposal is necessary, treating the compound as hazardous waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures. Always adhere to their specific protocols.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
If the compound is in a solvent, the solvent's hazardous properties must also be considered for segregation. For instance, if dissolved in ethanol, it should be placed in a flammable waste container.
-
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Chemical and Physical Properties
Understanding the properties of this compound can inform handling and storage decisions.
| Property | Value |
| Molecular Formula | C₂₄H₃₅NO₃ |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 132850-40-9 |
| Purity | ≥98% |
| Formulation | Often supplied as a solution in ethanol |
Data sourced from various suppliers.
Experimental Protocols Referenced
This guidance is based on standard laboratory safety protocols and information derived from supplier product information sheets. No specific experimental protocols involving the disposal of this compound were cited in the initial information gathering. The primary "experimental protocol" for disposal is to follow the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's EHS guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility.
References
Essential Safety and Logistics for Handling Docosahexaenoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Docosahexaenoyl glycine (B1666218). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this bioactive lipid.
Hazard Identification and Personal Protective Equipment (PPE)
Docosahexaenoyl glycine should be considered hazardous until more comprehensive toxicological data is available.[1][2][3] The compound is supplied as a solution in ethanol (B145695), and therefore, precautions for handling both the solute and the flammable solvent are necessary.
Summary of Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | To protect eyes from splashes of the ethanol solution and potential contact with this compound. |
| Hand Protection | Nitrile gloves. | To prevent skin contact with the compound and the ethanol solvent. Nitrile offers good resistance to ethanol. |
| Body Protection | A flame-retardant lab coat. | To protect skin and clothing from splashes and in case of a fire due to the ethanol solvent. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. If a fume hood is not available, a respirator may be necessary based on a risk assessment. | The primary respiratory hazard is from ethanol vapors. A fume hood provides adequate ventilation to minimize inhalation exposure. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational. Gather all necessary PPE and materials for the experiment.
-
Inert Atmosphere : To prevent oxidation of the polyunsaturated fatty acid chain, it is recommended to handle the compound under an inert gas like nitrogen or argon, especially if the solvent will be evaporated.
-
Aliquoting : If not using the entire amount, aliquot the necessary volume from the stock solution in the fume hood.
-
Solvent Evaporation (if necessary) : To change the solvent, evaporate the ethanol under a gentle stream of nitrogen.[4] Immediately add the new solvent of choice.
-
Cleaning : After handling, wipe down the work area in the fume hood with an appropriate solvent and decontaminate all equipment.
Storage:
-
Store the ethanol solution of this compound at -20°C for long-term stability.[1][5][6]
-
If the solvent is changed to an aqueous buffer, it is not recommended to store the solution for more than one day.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
